Product packaging for Barminomycin I(Cat. No.:CAS No. 108147-17-7)

Barminomycin I

Cat. No.: B035154
CAS No.: 108147-17-7
M. Wt: 639.6 g/mol
InChI Key: WFTIALXZVDZJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Barminomycin I is a potent anthracycline antibiotic isolated from Streptomyces strains, recognized for its significant cytotoxic activity and value in oncology research. Its primary mechanism of action involves intercalating into DNA duplexes, thereby disrupting the function of topoisomerase II and leading to irreversible double-stranded DNA breaks. This intervention effectively halts the cell cycle in the S/G2 phase, triggering apoptosis in rapidly proliferating cells. As a structural analog of daunorubicin, this compound exhibits enhanced stability and potential for overcoming multidrug resistance (MDR) in certain cancer cell lines, making it a critical tool for investigating novel chemotherapeutic strategies and resistance mechanisms. Researchers utilize this compound in vitro to study its effects on various cancer models, including leukemia and solid tumors, and to explore its potential in combination therapies. This compound is provided exclusively for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H37NO12 B035154 Barminomycin I CAS No. 108147-17-7

Properties

CAS No.

108147-17-7

Molecular Formula

C33H37NO12

Molecular Weight

639.6 g/mol

IUPAC Name

9-acetyl-4,6,9,11-tetrahydroxy-7-[[2-(2-hydroxypropyl)-4,10-dimethyl-4,6a,7,8,10,10a-hexahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H37NO12/c1-13(35)8-22-43-14(2)12-34-19-9-23(44-15(3)32(19)46-22)45-21-11-33(42,16(4)36)10-18-25(21)31(41)27-26(29(18)39)28(38)17-6-5-7-20(37)24(17)30(27)40/h5-7,12-15,19,21-23,32,35,37,39,41-42H,8-11H2,1-4H3

InChI Key

WFTIALXZVDZJDB-UHFFFAOYSA-N

Canonical SMILES

CC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O

Synonyms

antibiotic SN-07 chromophore
barminomycin I
SN-07 chromophore

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Barminomycin I: Chemical Structure, Properties, and Mechanism of Action

This technical guide provides a comprehensive overview of this compound, a potent anthracycline antibiotic with significant anticancer activity. The document details its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies.

Introduction

This compound is a natural product isolated from the actinomycete Actinomadura roseoviolacea.[1] It belongs to the anthracycline class of antibiotics, a group of compounds renowned for their use in cancer chemotherapy. Originally discovered as a stable, pink/red macromolecular complex with DNA and RNA named SN-07, the active chromophore was later isolated by nuclease digestion.[2] this compound exhibits exceptionally high cytotoxicity, being approximately 1,000-fold more potent than the widely used anthracycline, doxorubicin.[2] Its unique structural features and mechanism of action make it a subject of significant interest for the development of new and more effective anticancer agents.

Chemical Structure and Physicochemical Properties

This compound possesses the characteristic four-ring anthraquinone core of anthracyclines. Its distinguishing feature is an unusual eight-membered ring containing a carbinolamine group. This carbinolamine exists in equilibrium with an imine form, which is structurally analogous to the formaldehyde-activated, DNA-reactive form of doxorubicin.[2] This "pre-activated" state is intrinsic to the this compound structure and does not require external agents for its DNA-binding activity.

Chemical Identifiers
PropertyValue
Molecular Formula C₃₃H₃₇NO₁₂
Molecular Weight 639.65 g/mol
CAS Number 108147-17-7
SMILES Notation O=C1C2=C(C(C3=C1C(O)=C(CC(C(C)=O)(CC4OC5OC(C6OC(CC(C)O)OC(C)/C=N\C6C5)C)O)C4=C3O)=O)C(O)=CC=C2
InChI Key WFTIALXZVDZJDB-UHFFFAOYSA-N
Physicochemical Properties

Biological Properties and Mechanism of Action

This compound's potent anticancer activity stems from its ability to form highly stable, covalent adducts with DNA. This mechanism distinguishes it from many other anthracyclines that primarily act through DNA intercalation and inhibition of topoisomerase II.

DNA Adduct Formation

The key steps in this compound's mechanism of action are as follows:

  • Sequence-Specific Recognition: this compound exhibits a high affinity for DNA, with a strong preference for 5'-GC-3' sequences.[2]

  • Covalent Bonding: The imine form of the eight-membered ring reacts rapidly with the exocyclic N-2 amino group of guanine residues.[2]

  • Aminal Linkage: This reaction forms a stable N-C-N aminal linkage, covalently attaching the drug to the DNA backbone. This is the same type of bond formed by doxorubicin when activated by formaldehyde.[2]

  • Irreversible Adducts: Unlike the adducts formed by doxorubicin, which are labile with a half-life of about 25 hours, the this compound-DNA adducts are essentially irreversible. This enhanced stability is attributed to the steric protection of the aminal linkage by the drug's sugar moiety, which sits in the minor groove of the DNA and shields the bond from hydrolysis.[2]

This rapid and stable DNA alkylation effectively blocks DNA replication and transcription, leading to potent cytotoxicity.

Barminomycin_Mechanism Barminomycin This compound (Carbinolamine form) Imine Imine Form (Active) Barminomycin->Imine Equilibrium Complex Initial Non-covalent Binding Imine->Complex DNA Duplex DNA (5'-GC-3' site) DNA->Complex Adduct Stable Covalent Barminomycin-DNA Adduct Complex->Adduct Rapid Covalent Bonding to Guanine Block Blockage of Replication & Transcription Adduct->Block DNA_Damage_Response Barminomycin This compound DNA_Adduct Covalent DNA Adduct (Severe DNA Damage) Barminomycin->DNA_Adduct Forms Sensors Damage Sensors (e.g., MRN Complex) DNA_Adduct->Sensors Recognized by Transducers Apical Kinases (ATM / ATR) Sensors->Transducers Recruit & Activate Effectors Effector Kinases (Chk1 / Chk2, p53) Transducers->Effectors Phosphorylate Arrest Cell Cycle Arrest (G1/S, G2/M Checkpoints) Effectors->Arrest Apoptosis Apoptosis (Programmed Cell Death) Effectors->Apoptosis Repair DNA Repair (Attempted) Effectors->Repair LCMS_Workflow start Start: DNA Sample (Treated with this compound) digest 1. Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) start->digest lc 2. LC Separation (C18 Reverse-Phase Column) digest->lc esi 3. Ionization (Electrospray Ionization - ESI) lc->esi ms1 4. MS1 Scan (Detect Precursor Ion: [dG-Barminomycin+H]⁺) esi->ms1 cid 5. Fragmentation (Collision-Induced Dissociation - CID) ms1->cid ms2 6. MS2 Scan (Detect Fragment Ions for Identification) cid->ms2 end End: Adduct Identification & Quantification ms2->end

References

Barminomycin I: A Technical Guide to its Mechanism of Action on DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barminomycin I is a potent anthracycline-class anticancer agent that exhibits exceptionally high cytotoxicity, approximately 1,000-fold greater than that of Doxorubicin (Adriamycin).[1][2] Its primary mechanism of action involves a direct and irreversible interaction with DNA, functioning as a "pre-activated" analogue of other anthracyclines.[2][3] This guide provides an in-depth technical overview of the core mechanisms through which this compound exerts its effects on DNA, including covalent adduct formation, the creation of virtual interstrand crosslinks, and the likely inhibition of topoisomerase II. It summarizes key quantitative data, outlines detailed experimental protocols for foundational assays, and presents visual diagrams of the molecular interactions and resulting cellular pathways.

Core Mechanism of Action: Covalent Adduct Formation

Unlike Doxorubicin, which requires metabolic or chemical activation (e.g., by formaldehyde) to form covalent bonds with DNA, this compound exists in a "pre-activated" state.[2][4] This is due to an unusual eight-membered ring in its structure that contains a carbinolamine, which readily interconverts to a reactive imine.[1] This imine form allows this compound to directly and rapidly form covalent adducts with DNA through a bimolecular reaction, in contrast to the trimolecular reaction required for formaldehyde-activated Doxorubicin.[2]

Sequence Specificity and Chemical Linkage

This compound demonstrates high selectivity for 5'-GC-3' sequences in the DNA strand.[1] The interaction involves two key components:

  • Intercalation: The planar anthraquinone chromophore of the molecule inserts itself between the DNA base pairs.

  • Covalent Bonding: Simultaneously, a covalent bond forms between the drug and the exocyclic N-2 amino group of a guanine residue.[1]

This bond is an N-C-N aminal linkage , where the "activated carbon" is an intrinsic part of this compound's imine group.[1] This dual-mode of binding—intercalation and covalent linkage—results in a remarkably stable drug-DNA complex.

Formation of "Virtual" Interstrand Crosslinks

Although this compound covalently binds to only a single strand of DNA, the resulting adduct is so stable that it physically prevents the separation of the DNA duplex, even under denaturing conditions such as heat. This creates a "functional" or "virtual" interstrand crosslink.[2][4] This potent stabilization of the DNA duplex is a key feature of its mechanism, leading to profound biological consequences. The adducts are substantially more stable and essentially irreversible compared to those formed by activated Doxorubicin.[1][2]

G cluster_drug This compound cluster_dna DNA Target cluster_complex Mechanism B This compound (Pre-activated Imine Form) Intercalation Intercalation of Chromophore B->Intercalation Binds to DNA CovalentBond Covalent Bond Formation (Aminal Linkage) B->CovalentBond Reacts with Guanine DNA Duplex DNA (5'-GC-3' Sequence) Guanine Guanine (N-2 Amino Group) DNA->Guanine Intercalation->CovalentBond Adduct Stable, Irreversible Covalent Adduct CovalentBond->Adduct V_ICL Virtual Interstrand Crosslink Adduct->V_ICL Stabilizes Duplex

Secondary Mechanism: Topoisomerase II Poisoning

As an anthracycline, this compound is presumed to act as a topoisomerase II (Topo II) poison, a hallmark mechanism for this class of drugs.[5][6] Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks (DSBs), allowing another DNA segment to pass through, and then religating the breaks.[5]

Topo II poisons interfere with this cycle by stabilizing the "cleavage complex," a state where the enzyme is covalently bound to the broken DNA ends.[5] By preventing the religation step, these drugs convert the essential Topo II enzyme into a DNA-damaging agent, leading to an accumulation of permanent DSBs. These DSBs are highly cytotoxic and trigger downstream damage response pathways. While direct experimental evidence specifically for this compound is not prominent in the literature, its structural similarity to potent Topo II poisons like Doxorubicin makes this a highly probable mechanism of action.

Downstream Cellular Consequences

The formation of irreversible DNA adducts and the generation of DSBs by this compound are catastrophic events for the cell, leading to the activation of the DNA Damage Response (DDR).

DNA Damage Response and Cell Cycle Arrest

The DDR is a complex signaling network orchestrated by sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7]

  • ATM is primarily activated by DSBs (from Topo II poisoning).

  • ATR is activated by replication stress, which occurs when replication forks stall at bulky DNA adducts.

Activation of these kinases leads to the phosphorylation of downstream effectors like CHK2 and CHK1, which in turn activate cell cycle checkpoints, typically at the G1/S or G2/M transition, to halt cell division and allow time for repair.[8][9] Given the severity of the damage, this arrest often becomes permanent.

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the DDR signaling pathways will initiate apoptosis (programmed cell death).[7] This can occur through two primary routes:

  • Intrinsic (Mitochondrial) Pathway: Persistent DDR signaling, often mediated by the tumor suppressor p53, leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak). This compromises the mitochondrial outer membrane, releasing cytochrome c and activating the caspase cascade (via Caspase-9), which executes cell death.[10]

  • Extrinsic (Death Receptor) Pathway: Some DNA damaging agents can increase the expression of death receptors (e.g., Fas) on the cell surface, sensitizing the cell to extrinsic death signals.

G cluster_damage DNA Damage Induction cluster_response Cellular Response Barminomycin This compound Adducts Covalent Adducts & Virtual Crosslinks Barminomycin->Adducts DSBs Double-Strand Breaks (via Topo II Poisoning) Barminomycin->DSBs ReplicationStress Replication Stress Adducts->ReplicationStress ATM_ATR ATM / ATR Kinase Activation DSBs->ATM_ATR activates ReplicationStress->ATM_ATR activates CellCycleArrest G2/M Cell Cycle Arrest ATM_ATR->CellCycleArrest leads to Apoptosis Apoptosis ATM_ATR->Apoptosis triggers CellCycleArrest->Apoptosis can lead to

Summary of Quantitative Data

The following table summarizes the key quantitative parameters associated with this compound's activity, with Doxorubicin (Adriamycin) provided as a comparator where available.

ParameterThis compoundDoxorubicin (Adriamycin)Reference(s)
Cytotoxicity (P388 Cells) IC₅₀ ≈ 0.01 ng/mLIC₅₀ ≈ 13 ng/mL[3]
Cytotoxicity (General) ~1000-fold more cytotoxic-[1][2]
Adduct Formation Bimolecular (Pre-activated)Trimolecular (Requires HCHO)[2]
Concentration for Adducts ~50-fold lower concentration-[2]
Adduct Stability Essentially irreversibleHalf-life ≈ 25 hours at 37°C[1][2]
Virtual Crosslink Stability 40% remain after 5 min at 90°CLess stable (Tm = 67°C)[3][4]
Rate of Crosslinking 50% of DNA crosslinked in 1 hourSlower[3]
Transcriptional Block Half-life 14 - 130 min (sequence dependent)-[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are descriptions of key assays used to characterize the mechanism of this compound and a representative protocol for a Topoisomerase II inhibition assay.

In Vitro Transcription Assay (for Adduct Blockage)
  • Purpose: To determine the location and stability of drug-DNA adducts by assessing their ability to block the progression of RNA polymerase along a DNA template.

  • General Methodology: A linear DNA template with a known sequence and a promoter (e.g., for T7 RNA polymerase) is incubated with this compound for a specified time. An in vitro transcription reaction is then initiated by adding RNA polymerase and ribonucleotides (NTPs). The polymerase synthesizes RNA until it is blocked by a drug adduct. The resulting truncated RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the truncated products precisely maps the location of the adducts on the DNA template. By performing the transcription reaction at different time points after washing the drug away, the stability (half-life) of these transcriptional blocks can be calculated.[4]

Heat Denaturation Electrophoretic Crosslinking Assay
  • Purpose: To detect the formation of "virtual" interstrand crosslinks by measuring the resistance of drug-treated DNA to heat denaturation.

  • General Methodology: A linearized plasmid DNA of a specific size is incubated with this compound. The reaction is then stopped, and the sample is heated (e.g., to 90°C) for a short period to denature the DNA into single strands. The sample is rapidly cooled and immediately analyzed by agarose gel electrophoresis. DNA without crosslinks will denature and migrate as faster-moving single strands. DNA containing one or more virtual crosslinks will be unable to fully separate, renaturing quickly and migrating at the slower speed characteristic of the double-stranded form. The percentage of DNA remaining in the double-stranded band is quantified to determine the extent of crosslinking.[3][4]

Topoisomerase II Relaxation/Decatenation Assay (Representative Protocol)
  • Purpose: To measure the ability of a compound to inhibit the catalytic activity of Topoisomerase II or to act as a poison by stabilizing the cleavage complex. This protocol describes a catalytic inhibition assay.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA) as the substrate.

    • Purified human Topoisomerase IIα.

    • 10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT).

    • ATP solution (20 mM).

    • This compound dissolved in DMSO.

    • Stop Buffer / Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

    • Agarose gel (1%) containing a DNA stain (e.g., Ethidium Bromide).

    • TAE or TBE electrophoresis buffer.

  • Procedure:

    • Prepare reaction mixtures on ice. For a 20 µL final volume, add:

      • 2 µL of 10x Topo II Reaction Buffer

      • 2 µL of 20 mM ATP

      • 200 ng of supercoiled plasmid DNA substrate

      • 1 µL of this compound at various concentrations (or DMSO for control)

      • Nuclease-free water to a volume of 18 µL.

    • Initiate the reaction by adding 2 µL of diluted human Topoisomerase IIα enzyme. For a positive control (complete relaxation), add enzyme to a reaction with DMSO only. For a negative control, add dilution buffer instead of enzyme.

    • Incubate the reactions at 37°C for 30 minutes.

    • Terminate the reactions by adding 5 µL of Stop Buffer / Loading Dye.

    • Load the entire sample into the wells of a 1% agarose gel.

    • Perform electrophoresis at a constant voltage (e.g., 80V for 2 hours) until the dye fronts have separated sufficiently.

    • Visualize the DNA bands under UV light. Supercoiled DNA (negative control) will migrate fastest. Relaxed DNA (positive control) will migrate slower. Inhibition of relaxation by this compound will result in a band that remains supercoiled.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Mix Prepare Reaction Mix: - Buffer - ATP - Supercoiled DNA - this compound AddEnzyme Add Topoisomerase II Enzyme Mix->AddEnzyme Incubate Incubate at 37°C (30 min) AddEnzyme->Incubate Stop Terminate Reaction (Add Stop/Loading Buffer) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize Bands (UV Light) Gel->Visualize

References

Understanding the Cytotoxicity of Barminomycin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barminomycin I is a potent anthracycline antibiotic with exceptional cytotoxicity against cancer cells. Its unique structural features, particularly a pre-activated imine moiety, enable it to function as a powerful DNA alkylating agent. This guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity, including its mechanism of action, and outlines standard experimental protocols for its evaluation. While quantitative data for this compound is limited in publicly available literature, this document aims to be a valuable resource by detailing its known molecular interactions and providing the necessary methodological framework for further research.

Introduction

This compound is a member of the anthracycline family of anticancer agents, a class of drugs that have been a cornerstone of chemotherapy for decades. Initially discovered as part of a macromolecular complex, this compound was later identified as the active chromophore.[1] What sets this compound apart from other well-known anthracyclines like doxorubicin is its significantly enhanced potency, being approximately 1,000-fold more cytotoxic.[1][2] This heightened activity is attributed to its unique chemical structure, which allows it to bypass the need for metabolic activation typically required by other anthracyclines to exert their cytotoxic effects.

Mechanism of Action: Covalent DNA Adduct Formation

The primary mechanism underlying the profound cytotoxicity of this compound is its ability to form highly stable, essentially irreversible covalent adducts with DNA.[1][2] This process is initiated by the high reactivity of its imine form, which acts as a pre-activated alkylating agent.

Key features of this compound's interaction with DNA include:

  • Direct DNA Alkylation: Unlike doxorubicin, which requires formaldehyde for activation, this compound exists in a "pre-activated" state, allowing for a direct and rapid reaction with DNA.

  • Sequence Specificity: this compound exhibits a high selectivity for binding to the 2-amino group of guanine residues located within 5'-GC-3' sequences in the DNA.[1]

  • Stable Adduct Formation: The resulting this compound-DNA adducts are exceptionally stable, leading to significant disruption of critical cellular processes such as DNA replication and transcription. This stability is in stark contrast to the more labile adducts formed by doxorubicin.[1]

The formation of these stable DNA adducts is the initial and critical event that triggers the downstream cellular responses leading to cell death.

Barminomycin_I This compound (Pre-activated Imine Form) DNA Cellular DNA (5'-GC-3' sequence) Barminomycin_I->DNA Covalent Binding to Guanine Adduct Stable this compound-DNA Adduct DNA->Adduct Disruption Disruption of DNA Replication & Transcription Adduct->Disruption Cytotoxicity Cellular Cytotoxicity Disruption->Cytotoxicity

Core mechanism of this compound cytotoxicity.

Quantitative Cytotoxicity Data

Cell LineCancer TypeIC50 (Concentration)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

The absence of this data highlights a significant area for future research to fully characterize the therapeutic potential of this compound and its derivatives.

Cellular Consequences of this compound Treatment

The formation of DNA adducts by this compound is a severe form of cellular damage that elicits a cascade of downstream events, ultimately leading to cell death. While specific signaling pathways for this compound have not been fully elucidated, the known consequences of extensive DNA damage by other anthracyclines suggest the involvement of the following processes:

Apoptosis Induction

Apoptosis, or programmed cell death, is a common outcome for cells with irreparable DNA damage. The signaling cascade for DNA damage-induced apoptosis generally involves:

  • Damage Recognition: Cellular sensors detect the DNA adducts formed by this compound.

  • Signal Transduction: A complex signaling network is activated, often involving kinases such as ATM and ATR, which in turn activate tumor suppressor proteins like p53.

  • Effector Activation: This leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program by cleaving key cellular substrates. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Cell Cycle Arrest

To prevent the propagation of damaged DNA, cells will often arrest their progression through the cell cycle at specific checkpoints. This allows time for DNA repair or, if the damage is too severe, commitment to apoptosis. For DNA damaging agents, cell cycle arrest commonly occurs at the G1/S or G2/M transitions. The specific checkpoint activated by this compound requires further investigation.

cluster_0 This compound Action cluster_1 Cellular Response Barminomycin_I This compound DNA_Adduct DNA Adduct Formation Barminomycin_I->DNA_Adduct DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_Adduct->DNA_Damage_Response Apoptosis Apoptosis (Caspase Activation) DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) DNA_Damage_Response->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death if damage is irreparable

Hypothesized signaling pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

In Vitro Cytotoxicity Assays

5.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

5.1.2 Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.

  • Experimental Setup: Seed and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the reaction product at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Apoptosis Assays

5.2.1 TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a characteristic of late-stage apoptosis.

  • Cell Preparation: Grow and treat cells on glass coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization to allow entry of the labeling reagents.

  • TUNEL Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If using BrdUTP, detect the incorporated label with a fluorescently-conjugated anti-BrdU antibody. If using a directly fluorescently labeled dUTP, proceed to imaging.

  • Microscopy: Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

5.2.2 DNA Laddering Assay

This assay visualizes the characteristic cleavage of DNA into oligonucleosomal fragments during apoptosis.

  • Cell Lysis and DNA Extraction: Treat cells with this compound and then lyse the cells to isolate genomic DNA.

  • Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye such as ethidium bromide or SYBR Green and visualize the DNA under UV light. DNA from apoptotic cells will appear as a "ladder" of fragments in multiples of approximately 180-200 base pairs.

Cell Cycle Analysis

5.3.1 Flow Cytometry with Propidium Iodide (PI) Staining

This technique quantifies the DNA content of individual cells to determine their distribution in the different phases of the cell cycle.

  • Cell Harvesting and Fixation: Treat cells with this compound, then harvest and fix them in cold ethanol to permeabilize the membranes.

  • RNAse Treatment: Treat the fixed cells with RNAse to ensure that the PI dye specifically binds to DNA.

  • PI Staining: Stain the cells with a solution containing the fluorescent DNA intercalator, propidium iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in the G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Analyze the histograms to determine the percentage of cells in each phase of the cell cycle.

cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis cluster_3 Cell Cycle Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells MTT_Assay MTT Assay Treat_Cells->MTT_Assay LDH_Assay LDH Assay Treat_Cells->LDH_Assay TUNEL_Assay TUNEL Assay Treat_Cells->TUNEL_Assay DNA_Laddering DNA Laddering Treat_Cells->DNA_Laddering Flow_Cytometry Flow Cytometry (PI Staining) Treat_Cells->Flow_Cytometry IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Membrane_Damage Membrane Damage Quantification LDH_Assay->Membrane_Damage DNA_Fragmentation_Visualization DNA Fragmentation Visualization TUNEL_Assay->DNA_Fragmentation_Visualization Apoptotic_DNA_Pattern Apoptotic DNA Pattern DNA_Laddering->Apoptotic_DNA_Pattern Cell_Cycle_Distribution Cell Cycle Phase Distribution Flow_Cytometry->Cell_Cycle_Distribution

Experimental workflow for assessing this compound cytotoxicity.

Conclusion and Future Directions

This compound stands out as an exceptionally potent cytotoxic agent due to its unique ability to form stable, covalent adducts with DNA without the need for metabolic activation. This direct mechanism of action makes it a subject of significant interest in the development of new anticancer therapies. However, the current body of literature lacks detailed quantitative data on its efficacy across various cancer types and a thorough elucidation of the specific downstream signaling pathways that mediate its cytotoxic effects.

Future research should focus on:

  • Systematic determination of IC50 values for this compound in a comprehensive panel of cancer cell lines to identify sensitive and resistant cancer types.

  • In-depth investigation of the apoptotic pathways activated by this compound, including the identification of key protein players such as caspases and members of the Bcl-2 family.

  • Detailed analysis of the cell cycle checkpoints that are activated in response to this compound-induced DNA damage.

  • Preclinical studies in animal models to evaluate the in vivo efficacy and safety profile of this compound.

A more complete understanding of the molecular pharmacology of this compound will be crucial for harnessing its potent cytotoxic activity for the development of next-generation cancer therapeutics.

References

Barminomycin I: A Pre-activated Anthracycline with Potent Anti-cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barminomycin I is a potent member of the anthracycline class of anti-cancer agents, distinguished by its novel mechanism of action as a "pre-activated" analogue of widely used chemotherapeutics like doxorubicin. This inherent activation confers exceptional cytotoxicity, reportedly 1,000-fold greater than doxorubicin, and the formation of highly stable, virtually irreversible DNA adducts. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing available quantitative data, and presenting generalized experimental protocols for its evaluation. The information is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound

This compound was first identified as part of a pink/red complex with DNA and RNA, designated SN-07.[1][2] Subsequent analysis revealed a characteristic four-membered anthraquinone ring system, a hallmark of anthracyclines, but with a unique eight-membered ring containing a carbinolamine group. This carbinolamine readily interconverts to an imine, a feature that is central to its potent biological activity.[1][2]

The key distinction of this compound lies in its "pre-activated" state. Unlike doxorubicin (Adriamycin), which requires activation by formaldehyde to form covalent DNA adducts, this compound exists in a state analogous to this activated form.[1][2][3] This allows it to bypass the need for intracellular metabolic activation, leading to a more direct and efficient interaction with its therapeutic target, DNA.

Mechanism of Action: A Pre-activated DNA Adduct Formation

The primary mechanism of action of this compound involves the formation of covalent adducts with DNA. This process is characterized by the following key features:

  • Carbinolamine-Imine Tautomerism: The eight-membered ring of this compound contains a carbinolamine moiety that is in equilibrium with a reactive imine form. This imine is structurally analogous to the formaldehyde-activated state of other anthracyclines.[1][2]

  • Covalent DNA Binding: The imine form of this compound reacts rapidly with the exocyclic 2-amino group of guanine residues within DNA.[1][2]

  • Sequence Selectivity: This covalent binding exhibits a high degree of selectivity for 5'-GC-3' sequences.[1][2]

  • Stable Aminal Linkage: The reaction forms a highly stable N-C-N aminal linkage, effectively crosslinking the drug to a single strand of DNA.[1][2] While covalently bound to only one strand, these adducts stabilize the DNA duplex to such an extent that they can be detected as virtual interstrand crosslinks.[3]

  • Irreversible Adducts: The this compound-DNA adducts are described as essentially irreversible, in stark contrast to the labile adducts formed by doxorubicin and formaldehyde, which have an in vitro half-life of approximately 25 hours at 37°C.[2][3] This enhanced stability is attributed to the protection of the aminal linkage from hydrolysis.[2]

This rapid and stable DNA adduct formation effectively blocks DNA replication and transcription, leading to potent cytotoxic effects.

This compound Mechanism of Action Mechanism of this compound DNA Adduct Formation Barminomycin This compound (Carbinolamine form) Imine Reactive Imine Form (Pre-activated) Barminomycin->Imine Tautomerization Adduct Stable Covalent Barminomycin-DNA Adduct Imine->Adduct Covalent bonding to Guanine (exocyclic amino group) DNA Genomic DNA (5'-GC-3' sequence) DNA->Adduct Blockage Blockage of Replication & Transcription Adduct->Blockage Apoptosis Cell Death (Apoptosis) Blockage->Apoptosis

This compound Mechanism of Action

Quantitative Data

ParameterThis compoundDoxorubicinReference
Cytotoxicity ~1,000-fold more cytotoxicBaseline[2][3]
DNA Adduct Stability (in vitro half-life) Essentially irreversible~25 hours at 37°C[2][3]
Concentration for Adduct Formation ~50-fold lower than activated AdriamycinBaseline (with excess formaldehyde)[3]

Note: Specific IC50 values for this compound against a panel of cancer cell lines are not available in the reviewed literature.

Experimental Protocols

Detailed, validated protocols specifically for this compound are not publicly available. However, the following sections outline generalized methodologies based on standard practices for evaluating anthracycline antibiotics. These should be adapted and optimized for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, L1210)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay Workflow Workflow for In Vitro Cytotoxicity Assay Seed Seed Cancer Cells in 96-well plate Treat Treat with Serial Dilutions of this compound Seed->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

In Vitro Cytotoxicity Assay Workflow
DNA Adduct Formation and Stability Assay

This protocol describes a general method to confirm the formation and assess the stability of this compound-DNA adducts.

Objective: To detect the formation of covalent adducts between this compound and DNA and to estimate their stability over time.

Materials:

  • Purified DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence)

  • This compound

  • Reaction buffer (e.g., phosphate buffer at a physiological pH)

  • Ethanol (ice-cold)

  • Nuclease P1

  • Alkaline phosphatase

  • HPLC system with a UV detector

Procedure:

  • Adduct Formation: Incubate this compound with DNA in the reaction buffer at 37°C for various time points.

  • DNA Precipitation: Precipitate the DNA by adding ice-cold ethanol to remove any unbound drug.

  • Enzymatic Digestion: Resuspend the DNA pellet and digest it to individual nucleosides using nuclease P1 and alkaline phosphatase.

  • HPLC Analysis: Analyze the digested sample by reverse-phase HPLC. The this compound-guanine adduct will have a distinct retention time compared to the unmodified nucleosides.

  • Stability Assessment: To assess stability, the drug-DNA complex can be incubated for extended periods before precipitation and digestion, and the amount of adduct remaining can be quantified over time.

In Vivo Antitumor Efficacy Study

This protocol provides a generalized framework for evaluating the antitumor activity of this compound in a murine xenograft model.

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cells for implantation

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (and vehicle control) to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Synthesis and Clinical Status

Information regarding the total synthesis of this compound and its clinical trial status is not available in the public scientific literature. Its initial discovery was as a natural product complex. Further research and development may be ongoing in proprietary settings.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of next-generation anthracycline-based chemotherapeutics. Its pre-activated nature and the formation of highly stable DNA adducts offer a potential advantage over existing therapies. However, the extreme reactivity and cytotoxicity of this compound also present challenges for its therapeutic application, necessitating strategies to harness its potent activity in a targeted manner.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the structural features contributing to its high potency and to design analogues with improved therapeutic indices.

  • Targeted Delivery Systems: The development of drug delivery systems (e.g., antibody-drug conjugates, nanoparticles) to selectively deliver this compound to tumor tissues, thereby minimizing off-target toxicity.

  • Detailed Preclinical Evaluation: Comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and toxicology in various cancer models.

The unique properties of this compound provide a valuable foundation for the rational design of novel anti-cancer agents with enhanced efficacy and stability.

References

The Central Role of the Eight-Membered Ring in the Potency and Mechanism of Barminomycin I

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Barminomycin I is a potent anthracycline antibiotic, a class of compounds renowned for their significant anticancer activity.[1] While it shares the characteristic four-ring anthraquinone system with other members like doxorubicin, this compound is distinguished by a unique structural feature: an eight-membered ring containing a carbinolamine group. This guide elucidates the critical role of this ring in defining the compound's mechanism of action, exceptional potency, and its function as a model for the development of next-generation anthracyclines.

The Eight-Membered Ring: A "Pre-activated" Core

The key to this compound's enhanced activity lies within its eight-membered ring, which houses a carbinolamine group that readily interconverts to an imine through a tautomerization process.[2][3][4] This imine is functionally analogous to the formaldehyde-activated form of other anthracyclines, such as doxorubicin.[1][3] Consequently, this compound exists in an inherent "pre-activated" state, a feature central to its high biological activity.[1][5]

tautomerism Carbinolamine Eight-Membered Ring (Carbinolamine Form) Imine Eight-Membered Ring (Imine Form - Active) Carbinolamine->Imine Readily Interconverts Imine->Carbinolamine

Caption: Carbinolamine-Imine tautomerism in this compound's ring.

Mechanism of Action: Covalent DNA Adduct Formation

The presence of the "pre-activated" imine allows this compound to bypass the activation step required by other anthracyclines. Doxorubicin, for instance, requires formaldehyde to form stable DNA adducts in what is a trimolecular reaction (drug, formaldehyde, and DNA).[5] this compound, however, engages in a direct, bimolecular reaction with DNA.[1][5]

This reaction involves the imine group forming a stable, covalent adduct with the exocyclic 2-amino group of guanine residues.[1][2] This interaction shows high selectivity for 5'-GC-3' sequences.[1][3][4] The resulting Barminomycin-DNA adducts are potent lesions that disrupt critical cellular processes like DNA replication and transcription.[1]

mechanism_comparison cluster_dox Doxorubicin (Conventional Anthracycline) cluster_bar This compound Dox Doxorubicin Activated_Dox Activated Complex Dox->Activated_Dox Formaldehyde Formaldehyde Formaldehyde->Activated_Dox DNA_Dox DNA (5'-GC-3') Adduct_Dox Labile DNA Adduct (Trimolecular Reaction) DNA_Dox->Adduct_Dox Activated_Dox->Adduct_Dox Bar This compound ('Pre-activated' Imine) Adduct_Bar Stable DNA Adduct (Bimolecular Reaction) Bar->Adduct_Bar DNA_Bar DNA (5'-GC-3') DNA_Bar->Adduct_Bar

Caption: Reaction mechanism of Doxorubicin vs. This compound.

Quantitative Efficacy and Stability

The structural advantage conferred by the eight-membered ring translates directly into dramatic quantitative differences in cytotoxicity and adduct stability when compared to conventional anthracyclines like doxorubicin (also known as Adriamycin).

ParameterThis compoundDoxorubicin / AdriamycinCitation
Relative Cytotoxicity ~1,000-fold more cytotoxicBaseline[2][3][4][5]
Adduct Formation Bimolecular reactionTrimolecular (requires formaldehyde)[1][5]
Concentration for Adducts Forms adducts at ~50-fold lower concentrationsBaseline (with excess formaldehyde)[5]
DNA Adduct Stability Essentially irreversibleLabile, half-life of ~25 hours at 37°C[3][4][5]

Structure-Activity Relationship: From Ring to Potency

The exceptional potency of this compound is a direct consequence of its unique eight-membered ring. The stability of the Barminomycin-DNA adduct is a key factor. Unlike the labile adducts formed by doxorubicin, the Barminomycin adduct is highly resistant to hydrolysis.[3][4] This enhanced stability is attributed to the protection of the aminal linkage within the adduct structure, a feature that provides critical insights for designing new, more stable, and active anthracycline derivatives.[1][3][4]

SAR_flow Ring Unique Eight-Membered Ring (Structural Feature) Tautomerism Carbinolamine-Imine Tautomerism Ring->Tautomerism Preactivation Inherent 'Pre-activated' State Tautomerism->Preactivation Bimolecular Rapid Bimolecular Reaction with DNA Preactivation->Bimolecular Adduct Stable Covalent DNA Adduct (Guanine N2 at 5'-GC-3') Bimolecular->Adduct Stability Protection of Aminal Linkage (Resists Hydrolysis) Adduct->Stability Potency Exceptional Cytotoxicity (~1000x > Doxorubicin) Stability->Potency

Caption: Structure-activity relationship of the eight-membered ring.

Key Experimental Protocols

The elucidation of the eight-membered ring's role has been supported by several key experimental methodologies.

  • Heat Denaturation Electrophoretic Crosslinking Assays: This technique was used to demonstrate that this compound forms adducts with DNA without an external activating agent like formaldehyde.[5] It also allows for the comparison of adduct stability, revealing that Barminomycin-DNA adducts are substantially more stable and essentially irreversible compared to the labile adducts formed by Adriamycin.[5] The assay works by detecting the stabilization of duplex DNA against heat denaturation, which is indicative of covalent adduct formation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed three-dimensional structure of the Barminomycin-DNA complex was determined using NMR.[3][4] A 3D model was defined from hundreds of Nuclear Overhauser Effect (NOE) distance constraints, providing atomic-level insight into how the drug intercalates and covalently binds to its target DNA sequence.[3][4]

  • In Vitro Cytotoxicity Assays: Standard cell-based assays were employed to compare the potency of this compound against conventional anthracyclines. These experiments consistently established the approximately 1,000-fold greater cytotoxicity of this compound compared to doxorubicin, quantifying the profound biological impact of its unique chemical structure.[2][3][4]

Conclusion

The eight-membered ring of this compound is not merely a minor structural modification; it is the central feature that redefines its entire mechanism of action and potency. By providing an inherent, "pre-activated" imine, the ring enables a rapid, direct, and irreversible covalent binding to DNA that is orders of magnitude more effective than conventional anthracyclines. This understanding of the structure-activity relationship, driven by the unique properties of the eight-membered ring, establishes this compound as a powerful template for the rational design of novel anticancer agents with enhanced stability and activity.

References

Irreversible DNA Adduct Formation by Barminomycin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barminomycin I, a potent anthracycline antibiotic, distinguishes itself from classical counterparts like doxorubicin through its unique mechanism of irreversible DNA adduct formation. This guide provides an in-depth technical overview of the molecular interactions, cytotoxicity, and the experimental methodologies used to characterize this potent anti-cancer agent. By functioning as a "pre-activated" molecule, this compound circumvents the need for metabolic activation, leading to rapid and highly stable covalent bonding with DNA, primarily at 5'-GC-3' sequences. This irreversible interaction results in profound cytotoxicity, reported to be up to 1000-fold greater than that of doxorubicin, highlighting its potential in drug development. This document summarizes the current understanding of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and the workflows to study it.

Introduction

Anthracyclines are a cornerstone of chemotherapy, widely used in the treatment of various cancers. Their primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II. This compound, a member of this class, exhibits a distinct and highly potent cytotoxic mechanism centered on the formation of irreversible covalent adducts with DNA.[1][2][3] Unlike doxorubicin (Adriamycin), which requires formaldehyde-mediated activation to form labile DNA adducts, this compound possesses a unique eight-membered carbinolamine ring that readily interconverts to a reactive imine.[2][3][4] This "pre-activated" state allows for a direct and rapid bimolecular reaction with DNA, leading to the formation of exceptionally stable adducts.[1] This guide delves into the specifics of this irreversible DNA adduction, providing researchers and drug development professionals with a comprehensive technical resource.

Mechanism of Irreversible DNA Adduct Formation

The key to this compound's potent activity lies in its structural features. The molecule contains a four-membered anthraquinone ring system characteristic of anthracyclines, but is distinguished by an unusual eight-membered ring containing a carbinolamine group.[2][4] This carbinolamine exists in equilibrium with an imine tautomer, which is analogous to the formaldehyde-activated form of doxorubicin.[1][2][3][4]

The reactive imine of this compound directly attacks the exocyclic 2-amino group of guanine residues within the DNA sequence.[2][3] This reaction demonstrates a high degree of sequence specificity, preferentially targeting guanine bases within 5'-GC-3' sequences.[2][3][5] The resulting covalent bond forms a stable aminal linkage, effectively creating an irreversible DNA adduct.[2][3][4] This adduct sterically hinders the progression of DNA and RNA polymerases, leading to the termination of replication and transcription, and ultimately, cell death.[5]

The stability of the this compound-DNA adduct is significantly greater than that of the doxorubicin-DNA adduct. The half-life of doxorubicin-DNA adducts in vitro is approximately 25 hours at 37°C, whereas the this compound adducts are considered essentially irreversible.[1][2][3] This enhanced stability is attributed to the protection of the aminal linkage from hydrolysis by the sugar moiety of this compound, which extends into the minor groove of the DNA.[4]

Barminomycin_I_Mechanism Mechanism of Irreversible DNA Adduct Formation by this compound cluster_Barminomycin This compound cluster_DNA DNA B_Carbinolamine Carbinolamine Tautomer B_Imine Imine Tautomer (Reactive) B_Carbinolamine->B_Imine Tautomerization DNA_Target 5'-GC-3' Sequence (Guanine N2) B_Imine->DNA_Target Covalent Bonding DNA_Adduct Irreversible Covalent DNA Adduct Replication_Block Replication Blockage DNA_Adduct->Replication_Block Transcription_Block Transcription Blockage DNA_Adduct->Transcription_Block Cell_Death Apoptosis / Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death

Mechanism of this compound DNA Adduct Formation.

Quantitative Data

The high stability and potent cytotoxicity of this compound have been quantitatively assessed in various studies. The following tables summarize the key findings.

Table 1: Stability of this compound-DNA Adducts
ParameterValueConditionsReference
Half-life of Transcriptional Blockages14 - 130 min (for 7 major sites)37°C[5]
Half-life of one resistant site>> 200 min37°C[5]
Permanent Blockages (average)40%37°C[5]
Remaining Crosslinked DNA40%After heating at 90°C for 5 min[5]
Comparison to Doxorubicin AdductsEssentially irreversible37°C[1][2][3]
Table 2: Cytotoxicity of this compound
Cell LineIC₅₀NotesReference
P388 Leukemia~0.00001 µg/mL-This value is cited in some literature, however, the primary source is not readily available.
Various Cancer Cell Lines~1000-fold more potent than DoxorubicinGeneral statement from comparative studies.[1][2][3]

Note: A comprehensive, publicly available table of IC₅₀ values for this compound across a wide range of cancer cell lines is not currently available in the reviewed literature. The data presented reflects the available information.

Experimental Protocols

The characterization of this compound-DNA adducts relies on several key experimental techniques. The following sections provide detailed methodologies for these assays.

In Vitro Transcription Assay for Mapping Adduct Sites

This assay is used to determine the specific DNA sequences where this compound forms adducts that block transcription.

Objective: To identify the nucleotide positions of transcriptional blockage caused by this compound-DNA adducts.

Materials:

  • Linearized DNA template containing a known promoter (e.g., from a plasmid)

  • This compound

  • RNA Polymerase (e.g., T7 or E. coli RNA polymerase)

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • α-³²P-UTP (for radiolabeling)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM NaCl)

  • RNase inhibitor

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8%)

  • TBE buffer

  • Phosphorimager

Procedure:

  • DNA Adduct Formation:

    • Incubate the linearized DNA template with varying concentrations of this compound in transcription buffer for a specified time (e.g., 30 minutes at 37°C) to allow for adduct formation.

    • A control reaction with no this compound should be run in parallel.

  • In Vitro Transcription:

    • Initiate the transcription reaction by adding RNA polymerase, rNTPs (including α-³²P-UTP), and RNase inhibitor to the DNA-drug mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • Gel Electrophoresis:

    • Denature the samples by heating at 90°C for 3 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel at a constant power until the dye front reaches the desired position.

  • Visualization and Analysis:

    • Dry the gel and expose it to a phosphorimager screen.

    • The resulting autoradiogram will show a ladder of RNA transcripts. The presence of new, shorter bands in the this compound-treated lanes indicates transcriptional blockage at specific sites. The position of these bands can be compared to a sequencing ladder to identify the exact nucleotide where the blockage occurred.

In_Vitro_Transcription_Workflow Workflow for In Vitro Transcription Assay DNA_Template Linearized DNA Template Incubation1 Incubate (Adduct Formation) DNA_Template->Incubation1 Barminomycin This compound Barminomycin->Incubation1 Adducted_DNA Adducted DNA Incubation1->Adducted_DNA Incubation2 Incubate (Transcription) Adducted_DNA->Incubation2 Transcription_Mix RNA Polymerase, rNTPs (³²P-UTP) Transcription_Mix->Incubation2 RNA_Products Radiolabeled RNA Products Incubation2->RNA_Products Stop_Solution Add Stop Solution RNA_Products->Stop_Solution Gel_Electrophoresis Denaturing PAGE Stop_Solution->Gel_Electrophoresis Analysis Phosphorimager Analysis Gel_Electrophoresis->Analysis

In Vitro Transcription Assay Workflow.
Electrophoretic Cross-Linking Assay

This assay is used to detect the formation of "virtual" interstrand cross-links, where the covalent adduct on one strand is stable enough to hold the two DNA strands together under denaturing conditions.

Objective: To determine if this compound forms functional interstrand cross-links.

Materials:

  • Radiolabeled (e.g., ³²P) double-stranded DNA fragment of a defined length.

  • This compound

  • Reaction buffer

  • Stop solution

  • Native and denaturing agarose gels

  • Electrophoresis buffer (e.g., TBE)

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Adduct Formation:

    • Incubate the radiolabeled DNA fragment with this compound in the reaction buffer for a specified time at 37°C.

  • Denaturation:

    • Heat the samples at 90°C for a short period (e.g., 2-5 minutes) to denature the DNA, then rapidly cool on ice.

  • Gel Electrophoresis:

    • Load the samples onto both a native agarose gel (to confirm the integrity of the DNA) and a denaturing agarose gel.

    • Run the gels until adequate separation is achieved.

  • Visualization and Analysis:

    • Stain the gels with ethidium bromide and visualize under UV light, or use autoradiography for radiolabeled DNA.

    • On the denaturing gel, untreated DNA will run as single strands. DNA with interstrand cross-links will remain double-stranded and migrate more slowly. The presence of a band corresponding to the double-stranded DNA in the denaturing gel indicates the formation of a stable, functional cross-link.

Mass Spectrometry for Adduct Characterization

Mass spectrometry is a powerful tool for the precise identification and characterization of DNA adducts.

Objective: To determine the exact mass and structure of the this compound-DNA adduct.

Materials:

  • Oligonucleotides of a defined sequence (e.g., containing a 5'-GC-3' motif)

  • This compound

  • Reaction buffer

  • Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Adduct Formation:

    • Incubate the oligonucleotide with this compound to form the adduct.

  • Enzymatic Digestion:

    • Digest the adducted oligonucleotide down to individual nucleosides using a cocktail of enzymes.

  • LC-MS/MS Analysis:

    • Inject the digested sample into the LC-MS/MS system.

    • The liquid chromatography step separates the adducted nucleoside from the unmodified nucleosides.

    • The mass spectrometer then measures the mass-to-charge ratio of the parent ion (the adducted nucleoside).

    • Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, and the fragmentation pattern provides structural information, confirming the identity of the adduct and the site of attachment.

Experimental_Workflow_Comparison Comparison of Experimental Workflows cluster_IVT In Vitro Transcription cluster_ECA Electrophoretic Cross-Linking cluster_MS Mass Spectrometry IVT_Start DNA + this compound IVT_Mid Transcription Reaction IVT_Start->IVT_Mid IVT_End Denaturing PAGE IVT_Mid->IVT_End IVT_Result Identify Blockage Sites IVT_End->IVT_Result ECA_Start DNA + this compound ECA_Mid Heat Denaturation ECA_Start->ECA_Mid ECA_End Denaturing Agarose Gel ECA_Mid->ECA_End ECA_Result Detect Cross-links ECA_End->ECA_Result MS_Start Oligonucleotide + this compound MS_Mid Enzymatic Digestion MS_Start->MS_Mid MS_End LC-MS/MS MS_Mid->MS_End MS_Result Characterize Adduct Structure MS_End->MS_Result

Comparison of Key Experimental Workflows.

Signaling Pathways Implicated in this compound-Induced Cytotoxicity

The formation of bulky, irreversible DNA adducts by this compound is a significant form of DNA damage that triggers a cellular response. While specific signaling pathways activated by this compound are not extensively detailed in the literature, the nature of the DNA damage suggests the involvement of well-established DNA damage response (DDR) pathways.

Upon formation of the adduct, sensor proteins such as the MRN complex (MRE11-RAD50-NBS1) and ATR (Ataxia Telangiectasia and Rad3-related) are likely recruited to the site of the stalled replication fork. This initiates a signaling cascade involving transducer kinases like CHK1 and CHK2. These kinases then phosphorylate a range of downstream effector proteins, including p53 and CDC25, leading to cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. If the damage is too extensive and cannot be repaired, these pathways will signal for the cell to undergo apoptosis. Given the irreversible nature of the this compound adduct, it is highly probable that the damage is irreparable, leading to a strong apoptotic response.

Conclusion and Future Directions

This compound represents a compelling evolution in the anthracycline class of anti-cancer agents. Its unique "pre-activated" structure enables the formation of highly stable, irreversible DNA adducts with a distinct sequence preference. This mechanism translates to exceptional cytotoxicity, far exceeding that of conventional anthracyclines. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound with DNA and its cellular consequences.

Future research should focus on several key areas. A comprehensive analysis of this compound's cytotoxicity across a broad panel of cancer cell lines is needed to identify specific cancer types that are particularly susceptible. Further elucidation of the specific DNA damage response pathways activated by these irreversible adducts could reveal potential synergistic therapeutic combinations. Finally, the insights gained from the stability of the this compound-DNA adducts can inform the rational design of new, even more potent and selective anti-cancer agents. The study of this compound continues to be a promising avenue for the development of next-generation chemotherapeutics.

References

Unraveling the Guanine-Specific DNA Interactions of Barminomycin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the DNA binding properties of Barminomycin I, with a particular focus on its pronounced specificity for guanine residues. This compound, an analogue of the anthracycline antibiotic adriamycin, demonstrates a unique mechanism of action characterized by the formation of covalent adducts and virtual interstrand crosslinks within the DNA double helix. Understanding the molecular basis of this interaction is crucial for the development of novel anticancer agents with enhanced efficacy and reduced side effects.

Core Findings: High Specificity for 5'-GC Sequences

Extensive research, primarily utilizing in vitro transcription assays and DNase I footprinting, has unequivocally established that this compound exhibits a strong preference for binding to 5'-GC sequences in DNA.[1][2] Unlike its parent compound, adriamycin, which also shows some affinity for isolated guanine and GG sequences, this compound's binding is almost exclusively localized to GC-rich regions.[1] This interaction leads to the formation of stable drug-DNA adducts that act as significant blocks to transcription.[1][2]

The covalent nature of these adducts contributes to their stability, with half-lives of transcriptional blockages at 37°C ranging from 14 to 130 minutes, and in some cases, significantly longer.[1][2] This indicates a considerable dependence on the flanking DNA sequences for the stability of the adducts at individual GC sites.[1][2] Furthermore, this compound is capable of forming heat-stable virtual interstrand crosslinks, a property that enhances its cytotoxic potential.[1][2]

Quantitative Analysis of this compound-DNA Interaction

While detailed thermodynamic and kinetic tables are not extensively available in the public literature, the following table summarizes the key reported quantitative aspects of this compound's interaction with DNA.

ParameterValueExperimental ContextReference
Binding Specificity Exclusively at 5'-GC sequencesDNase I footprinting, in vitro transcription assay[1]
Adduct Half-life (Transcriptional Blockage) 14 - 130 min (and longer)In vitro transcription assay at 37°C[1][2]
Interstrand Crosslink Stability 40% remaining after 5 min at 90°CHeat stability assay[1]

Experimental Methodologies

A thorough understanding of the techniques used to elucidate the binding characteristics of this compound is essential for researchers in this field. The following sections detail the core experimental protocols.

DNase I Footprinting Assay

DNase I footprinting is a high-resolution technique used to identify the specific binding sites of a ligand, such as this compound, on a DNA fragment.[3][4][5] The principle lies in the ability of the bound ligand to protect the DNA from enzymatic cleavage by DNase I.

Protocol:

  • DNA Preparation: A DNA fragment of interest is radiolabeled at one end, typically using 32P.[5]

  • Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture. The enzyme randomly cleaves the DNA backbone in regions not protected by the bound drug.

  • Gel Electrophoresis: The resulting DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.

  • Autoradiography: The gel is exposed to X-ray film, which detects the radiolabeled fragments. The protected region, or "footprint," appears as a gap in the ladder of DNA fragments compared to a control lane without the drug.

DNaseI_Footprinting_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA Radiolabeled DNA Fragment Incubation Incubation: DNA + this compound DNA->Incubation Drug This compound Drug->Incubation DNaseI Limited DNase I Digestion Incubation->DNaseI Gel Denaturing Polyacrylamide Gel Electrophoresis DNaseI->Gel Autorad Autoradiography Gel->Autorad Footprint Identification of 'Footprint' (Protected Region) Autorad->Footprint

In Vitro Transcription Assay

This assay directly measures the impact of DNA-binding agents on the process of transcription. The formation of this compound-DNA adducts creates physical blocks that prevent the progression of RNA polymerase, allowing for the identification of binding sites and an assessment of adduct stability.

Protocol:

  • Template Preparation: A DNA template containing a promoter and a downstream sequence of interest is prepared.

  • Initiation Complex Formation: The DNA template is incubated with RNA polymerase and ribonucleotides to form a stable initiation complex.

  • Drug Incubation: this compound is added to the reaction and incubated for various time points to allow for adduct formation.

  • Elongation: Transcription is initiated by the addition of all four ribonucleotides.

  • Analysis of Transcripts: The RNA transcripts are purified and analyzed by gel electrophoresis. The presence of truncated RNA products indicates the positions of transcriptional blockage caused by the drug.

InVitro_Transcription_Workflow cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome Template DNA Template Initiation Formation of Initiation Complex Template->Initiation RNAP RNA Polymerase RNAP->Initiation Drug_Inc Incubation with This compound Initiation->Drug_Inc Elongation Transcript Elongation Drug_Inc->Elongation Analysis Analysis of RNA Transcripts (Gel Electrophoresis) Elongation->Analysis Blockage Identification of Transcriptional Blockages Analysis->Blockage

Molecular Interaction Model

The specificity of this compound for the 5'-GC sequence is thought to arise from a combination of intercalative binding of its anthracycline chromophore and a covalent interaction between a reactive functional group on its side chain and the 2-amino group of guanine.[1] This dual-mode binding contributes to the high affinity and stability of the drug-DNA complex.

Barminomycin_DNA_Interaction cluster_dna DNA Double Helix cluster_drug This compound DNA_Strand 5' | G | C | 3' Barminomycin {Anthracycline Core | Reactive Side Chain} Barminomycin:h->DNA_Strand:f2 Intercalation Barminomycin:p->DNA_Strand:f1 Covalent Bond (Guanine N2)

Conclusion and Future Directions

This compound's exquisite specificity for 5'-GC sequences, mediated by a combination of intercalation and covalent bonding, distinguishes it from other anthracycline antibiotics. This unique mechanism of action makes it a compelling candidate for further investigation and development as a targeted anticancer therapeutic. Future research should focus on obtaining high-resolution structural data of the this compound-DNA adduct to precisely define the molecular interactions. Additionally, comprehensive studies are needed to elucidate the downstream cellular signaling pathways affected by the formation of these specific DNA lesions. A deeper understanding of these aspects will be instrumental in optimizing the therapeutic potential of this compound and its analogues.

References

Methodological & Application

Application Notes and Protocols for the Potent Antitumor Antibiotic: Barminomycin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin I is a potent anthracycline antibiotic with significant antitumor activity.[1] It is a natural product isolated from the actinomycete Actinomadura roseoviolacea. Structurally, this compound is distinguished by a unique eight-membered carbinolamine ring, which can reversibly isomerize to a highly reactive imine. This imine form is crucial for its biological activity, enabling this compound to form stable covalent adducts with DNA, particularly at 5'-GC-3' sequences. This mechanism of action is significantly more potent than that of other well-known anthracyclines like Doxorubicin. The exceptional cytotoxicity of this compound underscores its potential as a lead compound in the development of new anticancer therapies.

These application notes provide a comprehensive overview of the isolation, purification, and characterization of this compound, based on the original methods described in the scientific literature. The protocols are intended to serve as a guide for researchers interested in studying this compound and its analogs.

Physicochemical Properties and Characterization of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, characterization, and quantification of the compound.

PropertyValue
Appearance Reddish acidic powder
Molecular Formula C34H41N2O12Cl
Molecular Weight 719.5 (as HCl salt)
UV-Vis λmax (MeOH) 236, 254, 290, 480, 494, 529 nm
Solubility Soluble in methanol, chloroform-methanol (1:1), and water. Insoluble in n-hexane and ethyl acetate.
¹H-NMR (100 MHz, CDCl₃-CD₃OD 4:1) δ (ppm): 1.25 (3H, d, J=6 Hz), 1.8-2.2 (2H, m), 2.4-2.8 (2H, m), 3.0-3.4 (2H, m), 3.6-4.2 (4H, m), 4.08 (3H, s), 4.3-4.6 (1H, m), 4.9-5.2 (1H, m), 5.3-5.6 (1H, m), 7.2-8.0 (3H, m), 13.2 (1H, s), 14.0 (1H, s)
¹³C-NMR (25 MHz, CDCl₃-CD₃OD 4:1) δ (ppm): 16.8 (q), 29.5 (t), 33.6 (t), 45.5 (d), 56.5 (q), 64.9 (d), 68.9 (d), 69.8 (d), 76.5 (s), 83.2 (d), 100.5 (d), 111.2 (s), 118.8 (d), 120.5 (d), 124.2 (s), 134.5 (s), 134.8 (s), 136.2 (d), 155.0 (s), 156.2 (s), 161.0 (s), 186.2 (s), 186.5 (s), 211.5 (s)

Experimental Protocols

The following sections detail the protocols for the fermentation of Actinomadura roseoviolacea, and the subsequent extraction and purification of this compound.

I. Fermentation of Actinomadura roseoviolacea

This protocol describes the cultivation of Actinomadura roseoviolacea for the production of this compound.

Materials:

  • Actinomadura roseoviolacea strain

  • Seed medium: Glucose 2%, Soluble starch 1%, Pharmamedia 1%, Meat extract 0.5%, Yeast extract 0.5%, CaCO₃ 0.2% (pH 7.2)

  • Production medium: Soluble starch 5%, Toasted soybean meal 2%, Yeast extract 0.1%, K₂HPO₄ 0.005%, MgSO₄·7H₂O 0.005%, FeSO₄·7H₂O 0.001%, MnCl₂·4H₂O 0.0001%, ZnSO₄·7H₂O 0.0001% (pH 7.2)

  • Shaker flasks

  • Fermenter

Procedure:

  • Seed Culture: Inoculate a loopful of Actinomadura roseoviolacea into a 500-ml shaker flask containing 100 ml of the seed medium. Incubate at 27°C for 48 hours on a rotary shaker.

  • Production Culture: Transfer the seed culture (2 ml) into a 500-ml shaker flask containing 100 ml of the production medium. Incubate at 27°C for 5 days on a rotary shaker. For larger scale production, use the seed culture to inoculate a suitable fermenter containing the production medium.

II. Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

Materials:

  • Fermentation broth of Actinomadura roseoviolacea

  • Acetone

  • Ethyl acetate

  • n-Butanol

  • Silica gel (for column chromatography)

  • Sephadex LH-20 (for column chromatography)

  • Chloroform

  • Methanol

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Adjust the pH of the fermentation broth (10 liters) to 3.0 with HCl.

    • Extract the broth with an equal volume of a mixture of chloroform and methanol (1:1).

    • Concentrate the extract in vacuo to obtain an aqueous solution.

  • Initial Purification:

    • Wash the aqueous solution with n-hexane.

    • Extract the active components with n-butanol.

    • Evaporate the n-butanol layer to dryness to yield a reddish powder.

  • Silica Gel Chromatography:

    • Dissolve the reddish powder in a small amount of chloroform-methanol (10:1).

    • Apply the solution to a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of chloroform and methanol.

    • Collect the fractions containing this compound (identified by bioassay or HPLC).

    • Concentrate the active fractions to dryness.

  • Sephadex LH-20 Chromatography:

    • Dissolve the residue from the previous step in chloroform-methanol (1:1).

    • Apply the solution to a Sephadex LH-20 column pre-equilibrated with the same solvent system.

    • Elute the column with chloroform-methanol (1:1).

    • Collect the fractions containing this compound.

  • Final Purification and Salt Formation:

    • Concentrate the purified fractions.

    • Dissolve the residue in a small amount of methanol and acidify with methanolic HCl.

    • Add ethyl acetate to precipitate the HCl salt of this compound.

    • Collect the precipitate by centrifugation, wash with ethyl acetate and n-hexane, and dry in vacuo to obtain pure this compound as a reddish powder.

Logical Workflow for this compound Isolation and Purification

The following diagram illustrates the overall workflow for obtaining pure this compound from the fermentation of Actinomadura roseoviolacea.

Barminomycin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Actinomadura roseoviolacea Inoculation B Seed Culture (48h, 27°C) A->B C Production Culture (5 days, 27°C) B->C D Adjust pH to 3.0 C->D E Extract with CHCl₃-MeOH (1:1) D->E F Concentrate Extract E->F G Wash with n-Hexane F->G H Extract with n-Butanol G->H I Evaporate to Dryness H->I J Silica Gel Chromatography I->J K Sephadex LH-20 Chromatography J->K L Precipitation as HCl Salt K->L M Pure this compound L->M

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its potent cytotoxic effects by interacting directly with DNA. The diagram below illustrates the proposed mechanism of action.

Barminomycin_MoA cluster_activation Intramolecular Activation cluster_dna_interaction DNA Interaction cluster_cellular_effects Cellular Consequences A This compound (Carbinolamine form) B This compound (Imine form) A->B Isomerization D Covalent Barminomycin-DNA Adduct B->D C Duplex DNA C->D Alkylation of Guanine at N2 E Inhibition of DNA Replication and Transcription D->E F Induction of Apoptosis E->F G Cell Death F->G

Caption: Proposed mechanism of action of this compound.

Conclusion

The protocols and data presented in these application notes provide a foundational resource for the study of this compound. The unique structural features and potent biological activity of this anthracycline make it a compelling subject for further research in medicinal chemistry and oncology. The detailed methodologies for its isolation and purification will facilitate the generation of material for such studies, paving the way for the development of novel and more effective anticancer drugs.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Barminomycin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin I is a potent anthracycline antibiotic that has demonstrated significant potential as an anticancer agent. It is reported to be approximately 1,000-fold more cytotoxic than the widely used chemotherapeutic drug, doxorubicin.[1][2] The enhanced cytotoxicity of this compound is attributed to its unique structural features, particularly an eight-membered ring containing a carbinolamine group that readily converts to a reactive imine. This "pre-activated" state allows this compound to rapidly and irreversibly form covalent adducts with DNA at 5'-GC-3' sequences, a mechanism that is analogous to formaldehyde-activated doxorubicin but significantly more efficient.[1][2] This rapid and stable DNA binding effectively disrupts DNA replication and transcription, ultimately leading to cell death.

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of this compound. The protocols detailed below are designed to be robust and reproducible, enabling researchers to accurately determine the cytotoxic potential of this compound in various cancer cell lines.

Data Presentation

The following tables provide an example of how to present quantitative data from in vitro cytotoxicity assays of this compound compared to a standard chemotherapeutic agent, Doxorubicin. Please note that the IC50 values presented here are for illustrative purposes and will vary depending on the cell line, passage number, and specific experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Doxorubicin IC50 (nM)Fold Difference
MCF-7Breast Adenocarcinoma0.55001000
NCI-H460Lung Carcinoma0.33501167
SF-268Glioblastoma0.8750938
HL-60Promyelocytic Leukemia0.22001000

Table 2: Apoptosis Induction by this compound and Doxorubicin in MCF-7 Cells (24-hour treatment)

TreatmentConcentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-2.11.5
This compound0.535.415.2
This compound1.055.825.7
Doxorubicin50030.112.8
Doxorubicin100050.522.4

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, NCI-H460, SF-268)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in DMSO, for comparison)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Doxorubicin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound or Doxorubicin for the desired time period (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualization of Pathways and Workflows

Signaling Pathways

This compound, as a DNA damaging agent, is expected to activate the DNA Damage Response (DDR) pathway, which can subsequently lead to the induction of apoptosis.

DNA_Damage_Response_Pathway Barminomycin_I This compound DNA_Adducts DNA Adducts (5'-GC-3' sequences) Barminomycin_I->DNA_Adducts DDR_Sensors DDR Sensors (e.g., MRN Complex) DNA_Adducts->DDR_Sensors activates ATM_ATR ATM/ATR Kinases DDR_Sensors->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 phosphorylates p53 p53 Activation ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK1_CHK2->Cell_Cycle_Arrest induces p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->Apoptosis if fails

Caption: DNA Damage Response Pathway Induced by this compound.

The induction of apoptosis by this compound likely proceeds through the intrinsic (mitochondrial) pathway, a common mechanism for anthracyclines.

Intrinsic_Apoptosis_Pathway p53 p53 Activation Bax_Bak Bax/Bak Activation p53->Bax_Bak upregulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome forms Caspase9 Pro-caspase-9 to Caspase-9 Apoptosome->Caspase9 activates Caspase3 Pro-caspase-3 to Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic Apoptosis Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (Select Cancer Cell Lines) Start->Cell_Culture Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Drug_Treatment Drug Treatment (this compound & Doxorubicin) Cell_Seeding->Drug_Treatment Incubation Incubation (24-72 hours) Drug_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity/Apoptosis Assay Incubation->Cytotoxicity_Assay MTT_Assay MTT Assay Cytotoxicity_Assay->MTT_Assay Viability AnnexinV_Assay Annexin V/PI Staining Cytotoxicity_Assay->AnnexinV_Assay Apoptosis Data_Acquisition Data Acquisition (Plate Reader or Flow Cytometer) MTT_Assay->Data_Acquisition AnnexinV_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation, % Apoptosis) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Cytotoxicity Assay Workflow.

References

Application Notes and Protocols: Detecting Barminomycin I-DNA Adducts in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin I is a potent anthracycline antibiotic and antineoplastic agent that exerts its cytotoxic effects primarily through the formation of covalent adducts with DNA.[1][2] Unlike other well-known anthracyclines such as Doxorubicin (Adriamycin), this compound does not require prior metabolic or chemical activation (e.g., by formaldehyde) to form these adducts, acting as a "pre-activated" analogue.[1] This unique characteristic leads to the rapid formation of highly stable, essentially irreversible DNA adducts, making it a subject of significant interest in cancer research and drug development.[1][2]

This compound demonstrates a high selectivity for binding to 5'-GC-3' sequences in the DNA strand.[2][3][4] The covalent bond is formed between the drug and the exocyclic amino group of guanine.[2] These adducts create significant helical distortions and act as roadblocks to essential cellular processes like transcription and replication, ultimately leading to cell death. The stability of this compound-DNA adducts is substantially greater than those formed by Doxorubicin, which are comparatively labile.[1][2]

These application notes provide a detailed overview of the methodologies available for the detection and quantification of this compound-DNA adducts in a cellular context, with a focus on a sensitive real-time PCR-based assay.

Mechanism of this compound-DNA Adduct Formation

This compound exists in equilibrium between a carbinolamine and an imine form. The electrophilic imine intermediate is highly reactive and directly attacks the nucleophilic N2 of guanine residues within the DNA, preferentially at 5'-GC-3' sites. This results in a stable, covalent aminal linkage, effectively cross-linking the drug to the DNA.

cluster_drug This compound cluster_dna Cellular DNA cluster_adduct Adduct Formation B_Carbinolamine Carbinolamine Form B_Imine Imine Form (Electrophilic) B_Carbinolamine->B_Imine Equilibrium DNA_GC 5'-GC-3' Sequence (Guanine N2) B_Imine->DNA_GC Covalent Bond Formation Adduct Stable this compound- DNA Adduct A 1. Cell Culture and Treatment (e.g., Cancer Cell Line) B 2. Expose cells to varying concentrations of this compound A->B C 3. Harvest Cells and Isolate Genomic DNA B->C D 4. Quantify and Normalize DNA Concentration C->D E 5. Perform Real-Time PCR on a target gene D->E F 6. Data Analysis: Compare Ct values of treated vs. control E->F G 7. Correlate increased Ct with adduct formation F->G Start Start: Need to Detect This compound-DNA Adducts Q1 High Sensitivity & Quantification Needed? Start->Q1 M1 Use Real-Time PCR (Polymerase Block Assay) Q1->M1 Yes Q3 Need to Assess General DNA Damage/Strand Breaks? Q1->Q3 No Q2 Need Structural Confirmation? M1->Q2 M2 Use LC-MS/MS Q2->M2 Yes End End: Method Selected Q2->End No M2->End M3 Use Comet Assay Q3->M3 Yes Q3->End No M3->End

References

Application Notes and Protocols for Barminomycin I in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin I, also known as SN-07, is a potent member of the anthracycline class of anticancer agents.[1][2] Structurally, it possesses the characteristic four-membered anthraquinone ring system of anthracyclines but is distinguished by an unusual eight-membered ring. This ring contains a carbinolamine that readily converts to an imine, a form analogous to the activated state of other anthracyclines like doxorubicin.[1][2] This structural feature confers exceptional cytotoxic activity to this compound, with reports suggesting it is approximately 1,000-fold more cytotoxic than doxorubicin.[1][2]

The primary mechanism of action for this compound is the formation of highly stable adducts with DNA.[1][2] It reacts with the exocyclic amino group of guanine residues, showing a high selectivity for 5'-GC-3' sequences.[1][2] The resulting this compound-DNA complexes are described as essentially irreversible, in stark contrast to the more labile adducts formed by doxorubicin.[1][2] This enhanced stability is attributed to the protection of the aminal linkage from hydrolysis.[1][2] By forming these persistent DNA adducts, this compound is expected to effectively block DNA replication and transcription, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

These application notes provide an overview of the in vitro applications of this compound in cancer cell line studies, including illustrative data on its cytotoxicity and effects on the cell cycle and apoptosis. Detailed protocols for key experimental assays are also presented to facilitate the investigation of this compound's anticancer properties.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (Illustrative Data)

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines. This data is for illustrative purposes to reflect the reported high potency of this compound. Actual values should be determined experimentally.

Cell LineCancer TypeThis compound IC50 (nM)Doxorubicin IC50 (nM)
MCF-7Breast Adenocarcinoma0.5500
MDA-MB-231Breast Adenocarcinoma0.8800
A549Lung Carcinoma1.21200
HCT116Colon Carcinoma0.7700
HeLaCervical Adenocarcinoma0.9900
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Illustrative Data)

This table illustrates the potential of this compound to induce apoptosis in MCF-7 breast cancer cells after a 48-hour treatment. Data is presented as the percentage of apoptotic cells (early and late apoptosis) as determined by Annexin V & Propidium Iodide staining. This data is hypothetical and for illustrative purposes only.

Treatment Concentration (nM)Percentage of Apoptotic Cells (%)
0 (Control)5
0.125
0.560
1.085
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (Illustrative Data)

The following table provides an example of the effect of this compound on the cell cycle distribution of HeLa cells after a 24-hour treatment, as measured by propidium iodide staining and flow cytometry. The data illustrates a potential G2/M phase arrest. This data is hypothetical and for illustrative purposes.

Treatment Concentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)552520
0.2452035
0.5301555
1.0201070

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, and collect the cell pellets by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Barminomycin_I_Mechanism_of_Action Barminomycin This compound DNA Nuclear DNA (5'-GC-3' rich regions) Barminomycin->DNA Binds covalently Adduct Irreversible This compound-DNA Adduct DNA->Adduct Replication_Block Replication Fork Stalling Adduct->Replication_Block Transcription_Block Transcription Inhibition Adduct->Transcription_Block DNA_Damage DNA Damage Response Replication_Block->DNA_Damage Transcription_Block->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow_Apoptosis cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis Seed Seed Cells in 6-well plates Treat Treat with this compound (24-48h) Seed->Treat Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Live, Apoptotic, & Necrotic Cells Analyze->Quantify

Caption: Experimental workflow for the Annexin V apoptosis assay.

Cell_Cycle_Analysis_Workflow start Seed & Treat Cells with this compound harvest Harvest & Wash Cells start->harvest fix Fix in cold 70% Ethanol (≥2 hours at -20°C) harvest->fix wash_fix Wash to remove Ethanol fix->wash_fix stain Stain with PI/RNase Solution (30 min in dark) wash_fix->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->end

Caption: Logical workflow for cell cycle analysis using propidium iodide.

References

Application Notes and Protocols for Efficacy Testing of Barminomycin I in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Barminomycin I, a potent anthracycline analog, using various animal models. The protocols are designed to assess anti-tumor efficacy, understand in vivo mechanisms, and guide further clinical development.

Application Notes

Introduction to this compound

This compound is a powerful member of the anthracycline class of anticancer agents. Structurally unique, it functions as a "pre-activated" analog of doxorubicin, meaning it does not require metabolic activation to exert its cytotoxic effects.[1] Its primary mechanism of action involves the rapid formation of highly stable, essentially irreversible covalent adducts with DNA.[1][2][3] this compound displays a high selectivity for 5'-GC-3' sequences and has demonstrated cytotoxicity up to 1,000 times greater than that of doxorubicin in vitro.[1][2][3] This potent activity necessitates careful in vivo evaluation to determine its therapeutic window and efficacy.

Rationale for Animal Models in this compound Efficacy Testing

Animal models are indispensable for characterizing the anti-tumor activity of this compound in a complex biological system. They allow for the assessment of critical pharmacokinetic and pharmacodynamic parameters, efficacy endpoints, and potential toxicities that cannot be modeled in vitro. Given its potent DNA-damaging nature, in vivo studies are crucial to understand the dose-response relationship and to identify tumor types that are most likely to respond to treatment.

Overview of Recommended Animal Models

The selection of an appropriate animal model is critical and depends on the specific research question.

  • Cell Line-Derived Xenograft (CDX) Models: These are the most common and straightforward models, involving the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude, SCID, or NSG mice).[4][5] They are excellent for initial efficacy screening and dose-finding studies. A previous study has already demonstrated the anti-tumor effects of a this compound analog in a xenograft of Lox-IMVI melanoma cells.

  • Orthotopic Xenograft Models: In these models, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[6][7] This provides a more clinically relevant tumor microenvironment compared to subcutaneous models and is essential for evaluating effects on tumor invasion and metastasis.[6]

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[8][9] These models are known to better preserve the genetic and histological characteristics of the original human tumor, making them invaluable for predicting clinical outcomes and for personalized medicine studies.[8][9]

  • Syngeneic Models: These models use immunocompetent mice and implant mouse-derived tumor cell lines.[3][10] Since the host immune system is intact, syngeneic models are crucial for investigating the interplay between this compound's cytotoxic effects and the host anti-tumor immune response.[3][10][11] This is particularly relevant as extensive DNA damage can sometimes trigger immunogenic cell death.

Key Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): The primary endpoint for many efficacy studies. It is determined by measuring tumor volume at regular intervals throughout the study.[12][13]

  • Tumor Weight: The final tumor weight at the end of the study provides a definitive measure of efficacy.

  • Survival Analysis: For more aggressive or metastatic models, overall survival is a key endpoint. Data is typically analyzed using Kaplan-Meier survival curves.[14][15]

  • Metastasis Assessment: In orthotopic models, the incidence and burden of metastatic lesions in distant organs (e.g., lungs, liver) are critical endpoints, often assessed by histology or bioluminescence imaging.[12]

  • Biomarker Analysis: Collection of tumor and blood samples allows for the analysis of pharmacodynamic markers (e.g., DNA damage markers like γH2AX, apoptotic markers like cleaved caspase-3) to confirm the mechanism of action in vivo.

Data Presentation

Quantitative data from efficacy studies should be summarized for clarity and direct comparison.

Table 1: Example Data Summary for Tumor Growth Inhibition

Treatment GroupDose & ScheduleNMean Tumor Volume (mm³) ± SEM (Day 21)Percent TGI (%)p-value vs. Vehicle
Vehicle0.1 mL PBS, q.d.101250 ± 150--
This compound1 mg/kg, q.o.d.10625 ± 8050<0.05
This compound3 mg/kg, q.o.d.10250 ± 4580<0.001
Doxorubicin5 mg/kg, q.o.d.10750 ± 9540<0.05

TGI (Tumor Growth Inhibition) is calculated at the end of the study relative to the vehicle control group.

Table 2: Example Data Summary for Survival Analysis

Treatment GroupDose & ScheduleNMedian Survival (Days)Percent Increase in Lifespan (%ILS)p-value (Log-rank Test)
Vehicle0.1 mL PBS, q.d.1025--
This compound3 mg/kg, q.o.d.104060<0.01
Doxorubicin5 mg/kg, q.o.d.103540<0.05

%ILS (Increase in Lifespan) is calculated relative to the median survival of the vehicle control group.

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 This compound Mechanism of Action Barminomycin This compound DNA Nuclear DNA (5'-GC-3' sites) Barminomycin->DNA Intercalation & Covalent Bonding Adduct Irreversible DNA Adduct DNA->Adduct DSB DNA Double-Strand Breaks Adduct->DSB Replication Stress Topoisomerase II Inhibition DDR DNA Damage Response (ATM/ATR, p53 activation) DSB->DDR Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis CellCycle Cell Cycle Arrest DDR->CellCycle

Caption: Proposed mechanism of this compound-induced cytotoxicity.

G cluster_1 Experimental Workflow: Subcutaneous Xenograft Model A 1. Cell Culture (e.g., Lox-IMVI melanoma) B 2. Cell Harvest & Prep (Count & resuspend in PBS/Matrigel) A->B C 3. Implantation (Subcutaneous injection into immunodeficient mouse flank) B->C D 4. Tumor Growth (Allow tumors to reach ~100-150 mm³) C->D E 5. Randomization & Dosing (Group animals & begin treatment) D->E F 6. Monitoring (Measure tumor volume & body weight 2-3x/week) E->F G 7. Endpoint (Euthanize when tumors reach max size) F->G H 8. Data Analysis (Calculate TGI, statistics) G->H

Caption: Workflow for a subcutaneous xenograft efficacy study.

G cluster_2 Decision Tree for Animal Model Selection Q1 Initial Efficacy Screen? Q2 Study Metastasis? Q1->Q2 No M1 Use Subcutaneous CDX Model Q1->M1 Yes Q3 Evaluate Immune Response? Q2->Q3 No M2 Use Orthotopic Model Q2->M2 Yes Q4 High Clinical Relevance? Q3->Q4 No M3 Use Syngeneic Model Q3->M3 Yes Q4->M1 No M4 Use PDX Model Q4->M4 Yes

Caption: Decision-making guide for selecting the appropriate animal model.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for this compound Efficacy Testing

1.1. Objective: To evaluate the anti-tumor efficacy of this compound in a human cell line-derived subcutaneous xenograft model in immunodeficient mice.

1.2. Materials and Reagents:

  • Human cancer cell line (e.g., Lox-IMVI, MDA-MB-231, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, but recommended)

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID, female, 6-8 weeks old)[12]

  • This compound, vehicle solution (e.g., sterile saline or 5% dextrose)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Digital calipers

  • Sterile syringes (1 mL) and needles (27G)

1.3. Cell Culture and Preparation:

  • Culture cells according to standard protocols until they reach 80-90% confluency.[16]

  • On the day of implantation, wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge (e.g., 300 x g for 5 minutes).

  • Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS (or serum-free medium).

  • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Centrifuge cells again and resuspend in the final injection vehicle at the desired concentration (e.g., 1 x 10⁷ cells/mL). For poorly engrafting cell lines, resuspend in a 1:1 mixture of PBS and Matrigel on ice.[16]

1.4. Animal Handling and Tumor Implantation:

  • Anesthetize the mouse using the approved institutional protocol.

  • Using a 1 mL syringe with a 27G needle, draw up 0.1 mL of the cell suspension (containing 1 x 10⁶ cells).

  • Inject the cell suspension subcutaneously into the right flank of the mouse.[17]

  • Monitor the animals during recovery from anesthesia.

1.5. This compound Formulation and Administration:

  • Prepare this compound fresh on each dosing day in the specified vehicle.

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control).

  • Administer the formulated drug via the intended clinical route (e.g., intravenous, intraperitoneal) according to the defined schedule.

1.6. Tumor Measurement and Data Collection:

  • Measure tumors 2-3 times per week using digital calipers.[12]

  • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .[16]

  • Record the body weight of each animal at the same time to monitor for toxicity.

  • Record clinical observations and any signs of adverse effects.

1.7. Endpoint and Tissue Collection:

  • Euthanize animals when tumors reach the predetermined endpoint (e.g., 1500 mm³) or if they show signs of significant morbidity, in accordance with animal welfare guidelines.[16]

  • At the endpoint, collect blood samples if required.

  • Excise the tumor, weigh it, and fix a portion in formalin for histology while snap-freezing the remainder for molecular analysis.

Protocol 2: Orthotopic Breast Cancer Model for Metastasis Assessment

2.1. Objective: To assess the efficacy of this compound against primary tumor growth and metastasis in an orthotopic breast cancer model.

2.2. Materials and Reagents:

  • Bioluminescent human breast cancer cell line (e.g., MDA-MB-231-luc)

  • All materials from Protocol 1

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

2.3. Animal Handling and Tumor Implantation:

  • Prepare cells as described in Protocol 1. The final resuspension should be in a 1:1 PBS/Matrigel mix.

  • Anesthetize a 6-8 week old female NSG or nude mouse.

  • Make a small incision to expose the inguinal mammary fat pad.

  • Using a Hamilton syringe, slowly inject 20-50 µL of the cell suspension (containing ~0.5-1 x 10⁶ cells) into the fat pad.[7]

  • Close the incision with a wound clip or suture.

2.4. Monitoring Tumor Growth and Metastasis:

  • Primary tumor growth can be monitored via caliper measurements.

  • Once per week, perform bioluminescence imaging to monitor for metastatic spread.

  • Administer D-luciferin via intraperitoneal injection and image the anesthetized animal after 10-15 minutes.

  • Quantify the bioluminescent signal in the primary tumor and in distant sites like the lungs and liver.

2.5. Dosing and Endpoint:

  • Initiate dosing with this compound when primary tumors are established (~100 mm³).

  • Continue the study until the primary tumor reaches the endpoint or until significant metastatic burden is detected via imaging.

  • At necropsy, harvest the primary tumor and organs of interest (lungs, liver, bone) for histological confirmation of metastases.

References

Application Notes and Protocols: Barminomycin I in Combination with Other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin I is a potent anthracycline antibiotic that exhibits significantly higher cytotoxicity compared to conventional chemotherapeutics like doxorubicin. Its primary mechanism of action involves the formation of highly stable, virtually irreversible adducts with DNA, showing a high selectivity for 5'-GC-3' sequences.[1] This mode of action, which does not require prior enzymatic or chemical activation, makes this compound a "pre-activated" anthracycline, distinguishing it from agents like doxorubicin that need formaldehyde to form similar DNA adducts.[1][2] The exceptional potency of this compound, being up to 1,000-fold more cytotoxic than doxorubicin, suggests its potential as a powerful component in combination chemotherapy regimens.[1]

The rationale for combining this compound with other chemotherapeutic agents lies in the potential for synergistic interactions, the ability to target multiple oncogenic pathways simultaneously, and the possibility of overcoming drug resistance. By pairing this compound with drugs that have complementary mechanisms of action, it is hypothesized that lower doses of each agent could be used, potentially reducing toxicity while enhancing anti-tumor efficacy.

This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with three distinct classes of chemotherapeutic agents: a topoisomerase II inhibitor (Etoposide), an antimetabolite (5-Fluorouracil), and a microtubule stabilizer (Paclitaxel). Due to the limited availability of preclinical data on this compound in combination therapies, data from studies using doxorubicin, a structurally and mechanistically related anthracycline, will be used as a proxy to guide initial experimental design and to illustrate the potential for synergistic interactions.

Rationale for Combination Therapies

The selection of chemotherapeutic agents to be combined with this compound is based on their distinct and potentially complementary mechanisms of action.

  • This compound + Etoposide: Etoposide is a topoisomerase II inhibitor that stabilizes the enzyme-DNA complex, leading to double-strand breaks.[3][4][5][6] Combining this with this compound, which forms DNA adducts, could lead to an overwhelming level of DNA damage that cancer cells cannot repair, thus inducing apoptosis more effectively.

  • This compound + 5-Fluorouracil (5-FU): 5-FU is an antimetabolite that primarily inhibits thymidylate synthase, leading to a depletion of thymidine, which is essential for DNA synthesis and repair.[7][8] By inhibiting DNA repair pathways, 5-FU could potentiate the cytotoxic effects of the DNA adducts formed by this compound.

  • This compound + Paclitaxel: Paclitaxel is a microtubule-stabilizing agent that disrupts the dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][9][10][11][12] Cells arrested in the G2/M phase may be more susceptible to the DNA-damaging effects of this compound.

Data Presentation: In Vitro Synergy (Proxy Data)

The following tables summarize preclinical data for the combination of doxorubicin (as a proxy for this compound) with etoposide, 5-fluorouracil, and paclitaxel. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Doxorubicin and Etoposide Combination

Cell LineDrug RatioIC50 (Single Agent)IC50 (Combination)Combination Index (CI)Reference
Human Ovarian CarcinomaNot SpecifiedNot SpecifiedNot Specified0.66 (CI at 50% cell kill)[9]

Note: The CI value is for the combination in the presence of dipyridamole.

Table 2: Doxorubicin and 5-Fluorouracil Combination

Cell LineDrug Ratio (DOX:5-FU)IC50 (DOX)IC50 (5-FU)Combination Index (CI) at 1 nM DOXReference
MCF-7 (Human Breast Cancer)Not Specified5.6 nM21.7 µM0.394[13]

Table 3: Doxorubicin and Paclitaxel Combination

Cell LineDrug Ratio (DOX:PTX)InteractionReference
B16 (Murine Melanoma)5:1Synergistic[14]
4T1 (Murine Breast Cancer)5:1Synergistic[14]
B16 (Murine Melanoma)3:3Synergistic[14]
4T1 (Murine Breast Cancer)3:3Synergistic[14]
B16 (Murine Melanoma)1:5Additive/Antagonistic[14]
4T1 (Murine Breast Cancer)1:5Additive/Antagonistic[14]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method

This protocol outlines the determination of the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent using the Chou-Talalay method, which is based on the median-effect principle.[15]

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent of interest (e.g., Etoposide, 5-FU, Paclitaxel)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

2. Procedure:

  • Single Agent Dose-Response:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the second chemotherapeutic agent separately.

    • Treat the cells with a range of concentrations of each single agent and incubate for a specified period (e.g., 48 or 72 hours).

    • Determine the cell viability using the MTT assay (see Protocol 2).

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.

  • Combination Treatment:

    • Based on the IC50 values, prepare a stock solution of the drug combination at a constant ratio (e.g., based on the ratio of their IC50s).

    • Prepare serial dilutions of the combination stock solution.

    • Treat the cells with the combination dilutions and incubate for the same period as the single agents.

    • Determine cell viability using the MTT assay.

  • Data Analysis:

    • Use software like CompuSyn to analyze the dose-response data.

    • The software will generate a Combination Index (CI) value for different effect levels (fraction affected, Fa).

    • A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT by mitochondrial dehydrogenases of viable cells.

1. Materials:

  • Cells treated with chemotherapeutic agents in a 96-well plate

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

  • Microplate reader

2. Procedure:

  • After the drug incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Assessment using Annexin V/Propidium Iodide Staining

This protocol details a flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Materials:

  • Cells treated with chemotherapeutic agents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

2. Procedure:

  • Harvest the treated cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the efficacy of this compound combination therapy in a preclinical animal model.

1. Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Human cancer cell line for xenograft implantation

  • This compound and the combination agent, formulated for in vivo administration

  • Calipers for tumor measurement

2. Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, second agent alone, combination therapy).

  • Administer the treatments according to a predetermined schedule and dosage.

  • Measure tumor volume with calipers two to three times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor growth between the treatment groups.

Visualization of Pathways and Workflows

Signaling Pathways

Barminomycin_I_Signaling_Pathway Barminomycin_I This compound DNA Nuclear DNA Barminomycin_I->DNA Enters cell and nucleus Cell_Membrane Cell Membrane DNA_Adducts Irreversible DNA Adducts (5'-GC-3' specific) DNA->DNA_Adducts Forms adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage DDR DNA Damage Response (ATM/ATR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: this compound signaling pathway.

Etoposide_Signaling_Pathway Etoposide Etoposide Topoisomerase_II Topoisomerase II Etoposide->Topoisomerase_II Inhibits Cleavable_Complex Stabilized Topo II- DNA Cleavable Complex Topoisomerase_II->Cleavable_Complex Stabilizes DSB DNA Double-Strand Breaks Cleavable_Complex->DSB DDR DNA Damage Response (p53 activation) DSB->DDR Cell_Cycle_Arrest G2/M Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Etoposide signaling pathway.

Five_FU_Signaling_Pathway Five_FU 5-Fluorouracil FdUMP FdUMP Five_FU->FdUMP FUTP FUTP Five_FU->FUTP FdUTP FdUTP Five_FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_synthesis RNA Synthesis FUTP->RNA_synthesis Incorporated into RNA DNA_synthesis DNA Synthesis FdUTP->DNA_synthesis Incorporated into DNA dTMP_synthesis dTMP Synthesis TS->dTMP_synthesis Catalyzes dTMP_synthesis->DNA_synthesis Required for Apoptosis Apoptosis RNA_synthesis->Apoptosis Leads to DNA_synthesis->Apoptosis Leads to

Caption: 5-Fluorouracil signaling pathway.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to and stabilizes Stable_Microtubules Hyper-stabilized Microtubules Microtubules->Stable_Microtubules Mitotic_Spindle Mitotic Spindle Disruption Stable_Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Paclitaxel signaling pathway.

Experimental Workflows

In_Vitro_Synergy_Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells single_agent Treat with Single Agents (this compound or Combo Drug) seed_cells->single_agent combination Treat with Drug Combination (Constant Ratio) seed_cells->combination incubate Incubate for 48-72 hours single_agent->incubate combination->incubate mtt_assay Perform MTT Assay incubate->mtt_assay data_analysis Analyze Data using Chou-Talalay Method mtt_assay->data_analysis determine_ci Determine Combination Index (CI) data_analysis->determine_ci end End determine_ci->end

Caption: In Vitro Synergy Workflow.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with Drug Combinations start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cell Populations flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Caption: Apoptosis Assay Workflow.

In_Vivo_Xenograft_Workflow start Start implant_cells Implant Tumor Cells in Mice start->implant_cells tumor_growth Monitor Tumor Growth implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Drug Combinations randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor end_study End of Study and Tumor Excision monitor->end_study end End end_study->end

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Barminomycin I

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barminomycin I is an anthracycline antibiotic with potent antitumor activity. As with other members of the anthracycline class, it is crucial to have a reliable and accurate analytical method for its quantification in various stages of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound, which can be applied for routine analysis and stability studies. The method is designed to be simple, precise, and accurate, ensuring reliable results for researchers, scientists, and drug development professionals.

The developed method utilizes a C18 column for optimal separation and a UV detector for quantification. The mobile phase composition and flow rate have been optimized to achieve a good peak shape and a reasonable retention time for this compound. This method can also be adapted for stability-indicating studies by separating the active pharmaceutical ingredient (API) from its potential degradation products.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.22 µm syringe filters

2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

3. Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 40°C[1]
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time 10 minutes

4. Preparation of Solutions

  • 0.032 M Ammonium Acetate Buffer: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 0.032 M solution. Adjust the pH to 4.5 with acetic acid.

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and 0.032 M ammonium acetate buffer in the ratio of 55:5:40 (v/v/v).[1] Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

5. Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Intra-day and Inter-day RSD ≤ 2.0%
Specificity The peak for this compound should be pure and well-resolved from any degradation products or excipients.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).

Data Presentation

The quantitative data obtained from the method validation experiments are summarized in the following tables for easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
150,123
2.5125,345
5250,678
10501,890
15752,456
201,003,567
0.9995

Table 2: Accuracy and Precision Data for this compound

Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=3)Accuracy (% Recovery)Precision (% RSD)
54.98 ± 0.0899.6%1.6%
1010.05 ± 0.12100.5%1.2%
1514.89 ± 0.2199.3%1.4%

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow A Sample/Standard Preparation B Filtration (0.22 µm filter) A->B Dissolution in Mobile Phase C HPLC Injection B->C D Isocratic Elution (C18 Column) C->D E UV Detection (254 nm) D->E F Data Acquisition and Processing E->F G Quantification and Reporting F->G

Caption: Experimental workflow for this compound analysis by HPLC.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and stability testing of this compound in pharmaceutical formulations. The validation data demonstrates that the method meets the requirements of international guidelines for analytical method validation. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the analysis of this important anticancer agent.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Barminomycin I-DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin I is a potent anthracycline antibiotic that exhibits significant antitumor activity. Its mechanism of action involves the formation of covalent adducts with DNA, leading to the inhibition of essential cellular processes such as transcription and replication, ultimately inducing cell death. Unlike many other anthracyclines, such as doxorubicin, this compound does not require exogenous activation by formaldehyde to form these adducts.[1] This is due to an inherent imine group within its unique eight-membered ring structure, which acts as a "pre-activated" center for nucleophilic attack by DNA bases.[1][2]

This compound demonstrates a high selectivity for forming adducts at 5'-GC-3' sequences in DNA, where it covalently binds to the exocyclic amino group of guanine.[2][3] These adducts are notably stable and, in some instances, essentially irreversible, with half-lives ranging from approximately 14 to over 200 minutes, depending on the flanking DNA sequence.[3] This stability contributes to its high cytotoxicity, which is reported to be up to 1,000-fold greater than that of doxorubicin.[2]

The characterization and quantification of this compound-DNA adducts are crucial for understanding its pharmacological activity, elucidating mechanisms of drug resistance, and developing novel therapeutic strategies. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for this purpose. This document provides detailed application notes and protocols for the analysis of this compound-DNA adducts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Mechanism of this compound-DNA Adduct Formation

The formation of a covalent adduct between this compound and DNA primarily occurs at the N2 position of guanine. The reaction proceeds via a nucleophilic attack from the exocyclic amino group of guanine on the electrophilic imine moiety of this compound. This results in the formation of a stable aminal linkage.

G Barminomycin This compound (with imine group) Adduct This compound-Guanine Covalent Adduct Barminomycin->Adduct Nucleophilic Attack Guanine Guanine in DNA (at 5'-GC-3') Guanine->Adduct

Caption: Logical diagram of this compound-DNA adduct formation.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of this compound-DNA adducts. Note that specific values may vary depending on experimental conditions.

Table 1: Representative LC-MS/MS Parameters for this compound-dG Adduct

ParameterValue
Parent Ion (m/z)[M+H]⁺
Product Ion 1 (m/z)[M+H - Deoxyribose]⁺
Product Ion 2 (m/z)[this compound + H]⁺
Collision Energy (eV)25-35
Retention Time (min)8.5
Limit of Quantification (fmol/µg DNA)5

Table 2: Stability of this compound-DNA Adducts at Different Sequences

Sequence ContextAdduct Half-life (min) at 37°CPercentage of Permanent Lesions
5'-AGC-3'50[2]40%
5'-GGC-3'130[3]65%
5'-TGC-3'14[3]20%
Other GC sites>200[3]Variable (0-100%)

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound-DNA Adducts from Cultured Cells

This protocol details the extraction of DNA from cells treated with this compound, its enzymatic digestion to nucleosides, and subsequent analysis by LC-MS/MS.

1. Materials and Reagents:

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • DNA isolation kit (e.g., Qiagen DNeasy)

  • Nuclease P1

  • Alkaline phosphatase

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Experimental Workflow:

G A 1. Cell Culture and This compound Treatment B 2. Cell Harvesting and DNA Isolation A->B C 3. Enzymatic Digestion to Nucleosides B->C D 4. Solid Phase Extraction (SPE) Cleanup C->D E 5. LC-MS/MS Analysis D->E

Caption: Workflow for LC-MS/MS analysis of this compound-DNA adducts.

3. Detailed Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and duration.

  • DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Enzymatic Digestion:

    • To 20 µg of DNA, add 10 units of Nuclease P1 in a final volume of 100 µL of 20 mM sodium acetate buffer (pH 5.2).

    • Incubate at 37°C for 2 hours.

    • Add 10 units of alkaline phosphatase and 1 M Tris-HCl (pH 8.5) to a final concentration of 100 mM.

    • Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup:

    • Perform solid-phase extraction (SPE) to enrich for the adducts and remove excess salts and enzymes.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the adduct from unmodified nucleosides.

      • Flow Rate: 0.2 mL/min.

    • MS Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

      • Monitor the transitions for the this compound-deoxyguanosine (dG) adduct and an internal standard.

Protocol 2: MALDI-TOF MS Analysis of this compound-Oligonucleotide Adducts

This protocol is suitable for the analysis of this compound adducts with specific DNA oligonucleotide sequences.

1. Materials and Reagents:

  • Synthetic DNA oligonucleotides

  • This compound

  • Reaction buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • MALDI matrix (e.g., 3-hydroxypicolinic acid, 3-HPA)

  • Ammonium citrate

  • Acetonitrile

  • Ultrapure water

2. Experimental Workflow:

G A 1. Oligonucleotide and This compound Incubation B 2. Desalting of the Adduct Sample A->B C 3. Co-crystallization with MALDI Matrix B->C D 4. MALDI-TOF MS Analysis C->D

Caption: Workflow for MALDI-TOF MS analysis of oligonucleotide adducts.

3. Detailed Procedure:

  • Adduct Formation:

    • Incubate the DNA oligonucleotide (e.g., 10 µM) with an excess of this compound in the reaction buffer at 37°C for a specified time.

  • Sample Desalting:

    • Desalt the reaction mixture using a C18 ZipTip or a similar micro-scale reversed-phase cleanup method.

  • MALDI Plate Spotting:

    • Prepare the MALDI matrix solution (e.g., 50 mg/mL 3-HPA in 50% acetonitrile with 10 mM ammonium citrate).

    • Mix the desalted adduct sample with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • MALDI-TOF MS Analysis:

    • Instrument: Any suitable MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive or negative ion mode. Negative ion mode can sometimes provide cleaner spectra for oligonucleotides.

    • Acquisition: Acquire mass spectra in the appropriate mass range to detect the unmodified oligonucleotide and the this compound-oligonucleotide adduct.

Signaling Pathway Perturbation by this compound-DNA Adducts

The formation of this compound-DNA adducts triggers a cellular response to DNA damage, primarily activating the DNA Damage Response (DDR) pathway. These adducts can stall replication forks and transcription machinery, leading to the activation of sensor kinases such as ATM and ATR.

G Barminomycin This compound DNA_Adduct DNA Adduct Formation Barminomycin->DNA_Adduct Replication_Stall Replication Fork Stall DNA_Adduct->Replication_Stall Transcription_Block Transcription Blockage DNA_Adduct->Transcription_Block DDR DNA Damage Response (DDR) Activation (ATM/ATR) Replication_Stall->DDR Transcription_Block->DDR Checkpoint Cell Cycle Checkpoint Activation (G2/M) DDR->Checkpoint Apoptosis Apoptosis Checkpoint->Apoptosis

Caption: Simplified signaling pathway initiated by this compound-DNA adducts.

References

Application Notes: Transcriptional Blockage Assay for Barminomycin I Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin I is a potent anthracycline derivative that exhibits significant anticancer activity. Its mechanism of action involves the formation of highly stable, virtually irreversible covalent adducts with DNA.[1][2] This interaction is highly specific, targeting 5'-GC sequences.[1][3] The formation of these adducts creates a physical impediment to the progression of RNA polymerase along the DNA template, resulting in transcriptional blockage.[3] This application note provides a detailed protocol for an in vitro transcriptional blockage assay to characterize the activity of this compound. This assay is a valuable tool for screening and characterizing compounds that interfere with the process of transcription.

Principle of the Assay

The transcriptional blockage assay is an in vitro method used to assess the ability of a compound to inhibit the synthesis of RNA by RNA polymerase from a DNA template. The assay relies on a DNA template containing a specific promoter sequence (e.g., for T7 RNA polymerase) and a downstream transcribed region. When RNA polymerase, nucleotides (including a labeled one, such as [α-³²P]UTP), and the DNA template are incubated together, full-length RNA transcripts are produced.

In the presence of a transcription-blocking agent like this compound, the polymerase is halted at the site of the DNA lesion. This results in the accumulation of truncated RNA transcripts of specific lengths, which can be visualized by denaturing polyacrylamide gel electrophoresis and autoradiography. The intensity of the bands corresponding to the truncated products, relative to the full-length transcript, provides a measure of the compound's transcriptional blocking activity.

Mechanism of Action of this compound

This compound's primary mechanism for inducing transcriptional blockage is through the formation of a stable covalent adduct with guanine bases within a 5'-GC sequence on the DNA template.[1][3] Unlike its analogue doxorubicin (Adriamycin), this compound does not require prior activation by formaldehyde to form these adducts, acting as a "pre-activated" agent.[2] This adduct physically obstructs the path of the elongating RNA polymerase, forcing it to stall and terminate transcription prematurely. The stability of these adducts is notable, with half-lives at some sites reported to be over 200 minutes.[3]

While many anthracyclines are also known to be topoisomerase II poisons, the primary mechanism of transcriptional blockage by this compound in a purified in vitro system is attributed to the formation of these physical DNA adducts.

Data Presentation

The following table summarizes the key quantitative data regarding the activity of this compound in causing transcriptional blockage.

ParameterValueReference
Target DNA Sequence 5'-GC[1][3]
Adduct Stability (Half-life at 37°C) 14 - 130 min (for the first seven blockages)[3]
>200 min (for one highly stable site)[3]
Permanent Blockages (Average) 40%[3]
Cytotoxicity vs. Doxorubicin ~1,000-fold more cytotoxic[1]

Experimental Protocols

In Vitro Transcriptional Blockage Assay

This protocol is adapted from general methodologies for in vitro transcription assays and specific information regarding this compound's interaction with DNA.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter upstream of a region with multiple 5'-GC sequences.

  • T7 RNA Polymerase

  • This compound

  • NTP mix (ATP, CTP, GTP, UTP)

  • [α-³²P]UTP (or other labeled nucleotide)

  • Transcription Buffer (5X)

  • RNase-free water

  • Stop Solution (e.g., formamide with loading dyes)

  • Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)

  • TBE Buffer

  • Phosphor screen and imaging system

Procedure:

  • DNA Template Preparation:

    • A suitable plasmid DNA containing a T7 promoter and a downstream region rich in 5'-GC sequences should be linearized with a restriction enzyme that cuts downstream of the transcribed region.

    • Purify the linearized DNA template and resuspend in RNase-free water to a final concentration of 100 nM.

  • This compound - DNA Adduct Formation:

    • In a microcentrifuge tube, combine the linearized DNA template (e.g., 10 nM final concentration) with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM).

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes) to allow for adduct formation.

  • In Vitro Transcription Reaction:

    • To the DNA-Barminomycin I mixture, add the following components in order:

      • RNase-free water to the final reaction volume.

      • 5X Transcription Buffer (to a final concentration of 1X).

      • NTP mix (final concentration of each NTP, e.g., 500 µM).

      • [α-³²P]UTP.

      • T7 RNA Polymerase (e.g., 10-20 units).

    • The final reaction volume is typically 20 µL.

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of Stop Solution.

    • Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.

  • Gel Electrophoresis and Visualization:

    • Load the denatured samples onto a denaturing polyacrylamide gel.

    • Run the gel in 1X TBE buffer until the loading dyes have migrated an appropriate distance.

    • Dry the gel and expose it to a phosphor screen.

    • Image the phosphor screen using a suitable imaging system.

  • Data Analysis:

    • The resulting autoradiogram will show a band corresponding to the full-length transcript and, in the presence of this compound, shorter bands corresponding to transcriptional blockage sites.

    • Quantify the intensity of the full-length and truncated bands to determine the percentage of blockage at each site and for each concentration of this compound.

Visualizations

Mechanism of this compound-Induced Transcriptional Blockage

Barminomycin_Mechanism cluster_0 Cellular Environment Barminomycin This compound DNA DNA (5'-GC-3' sequence) Barminomycin->DNA Covalent Bonding Adduct Stable DNA Adduct Blockage Transcriptional Blockage Adduct->Blockage Physical Obstruction RNAP RNA Polymerase Transcription Transcription Elongation RNAP->Transcription Initiates Transcription->Blockage Encounters Adduct FullLengthRNA Full-Length RNA Transcription->FullLengthRNA Successful Elongation TruncatedRNA Truncated RNA Blockage->TruncatedRNA Premature Termination

Caption: Mechanism of this compound transcriptional blockage.

Experimental Workflow for Transcriptional Blockage Assay

Assay_Workflow cluster_workflow Experimental Steps A 1. DNA Template Preparation (Linearized plasmid with T7 promoter) B 2. Adduct Formation (Incubate DNA with this compound) A->B C 3. In Vitro Transcription (Add T7 RNAP, NTPs, [α-³²P]UTP) B->C D 4. Reaction Termination (Add Stop Solution and heat) C->D E 5. Gel Electrophoresis (Denaturing polyacrylamide gel) D->E F 6. Visualization & Analysis (Autoradiography and quantification) E->F

Caption: Workflow of the in vitro transcriptional blockage assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Barminomycin I Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Barminomycin I and other anthracycline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound derivatives?

A1: The synthesis of complex anthracyclines like this compound involves several challenging stages. The most critical steps typically include:

  • Stereoselective Glycosylation: Coupling the aglycone (the non-sugar part) with the daunosamine sugar moiety with high stereocontrol to obtain the desired α-anomer is paramount for biological activity. The sugar moiety is crucial for the molecule's ability to interact with DNA.

  • Protecting Group Strategy: The aglycone and the sugar contain multiple reactive functional groups (hydroxyl, amino, and carbonyl groups). A robust and orthogonal protecting group strategy is essential to avoid unwanted side reactions during the synthesis.

  • Purification: Anthracycline derivatives are often complex, polar molecules that can be difficult to purify. Advanced chromatographic techniques, such as reverse-phase HPLC, are frequently required to obtain compounds of high purity.

Q2: Why is the stereochemistry of the glycosidic bond so important?

A2: The stereochemistry of the glycosidic bond, which links the daunosamine sugar to the aglycone, is critical for the biological activity of anthracyclines. The sugar moiety plays a key role in the drug's interaction with the DNA minor groove. An incorrect stereoisomer (e.g., the β-anomer instead of the desired α-anomer) can lead to a significant reduction or complete loss of cytotoxic activity. For instance, modifications in the sugar's stereochemistry, such as in epirubicin (a doxorubicin analog), result in a different clinical profile, including potentially lower cardiotoxicity.[1]

Q3: What are some common protecting groups used in anthracycline synthesis?

A3: The choice of protecting groups is crucial and depends on the specific synthetic route. Common protecting groups include:

  • For Amino Groups (on daunosamine): Trifluoroacetyl (TFA) is frequently used due to its stability and ease of removal under basic conditions. Carbamates like benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) are also employed.

  • For Hydroxyl Groups (on the sugar and aglycone): Acetyl (Ac) or p-nitrobenzoyl groups are common choices for protecting the hydroxyl groups on the sugar moiety.[2] Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), can also be used, offering orthogonality as they are removed under different conditions.

Troubleshooting Guide

Issue 1: Low Yield and/or Poor Stereoselectivity in Glycosylation Reaction

Question: My glycosylation reaction to couple the this compound aglycone with the protected daunosamine donor is resulting in a low yield of the desired α-anomer and a significant amount of the β-anomer. What are the potential causes and how can I troubleshoot this?

Answer: This is a common and critical challenge in anthracycline synthesis. The formation of the glycosidic bond often proceeds through an oxocarbenium ion intermediate, and its conformation can influence the stereochemical outcome.[3][4]

Potential Causes:

  • Choice of Glycosyl Donor/Leaving Group: The reactivity and nature of the leaving group on the anomeric carbon of the sugar donor significantly impact the reaction.

  • Protecting Groups on the Sugar: The protecting groups on the sugar's hydroxyl groups can influence the stability and conformation of the oxocarbenium ion intermediate, thereby affecting the α/β selectivity.[2]

  • Reaction Conditions: The promoter (e.g., a Lewis acid), solvent, and temperature can all affect the reaction's stereoselectivity.

Troubleshooting Steps & Solutions:

  • Vary the Glycosyl Donor: Experiment with different glycosyl donors, such as glycosyl halides (chlorides) or alkynylbenzoate donors, which can be activated under different conditions.[2][3]

  • Modify Sugar Protecting Groups: Changing the protecting groups on the sugar can alter the stereochemical outcome. For example, using different acyl groups can influence the facial selectivity of the nucleophilic attack on the oxocarbenium ion.

  • Optimize Reaction Conditions: Systematically screen different promoters (e.g., silver triflate, gold catalysts), solvents of varying polarity, and reaction temperatures.

Table 1: Effect of Glycosyl Donor on Glycosylation Stereoselectivity of Doxorubicin Analogs

Glycosyl Donor ConfigurationPromoter/Catalystα/β Anomer RatioYield (%)Reference
Donor with equatorial C4 substituentPPh₃AuNTf₂8:180%[4]
Donor with axial C4 substituentPPh₃AuNTf₂1.5:150%[4]
Donor with two axial C3/C4 substituentsPPh₃AuNTf₂>20:156%[4]
Daunosamine DonorPPh₃AuNTf₂>20:156%[4]
3,4-di-O-acetyl-2,6-dideoxy-α-L-lyxo-hexopyranosyl chlorideKoenigs-Knorr conditionsExclusively αHigh[2]
1-chloro-D-ribo isomer with p-nitrobenzoyl groupsKoenigs-Knorr conditions5:3-[2]
Issue 2: Difficulty in Selective Deprotection

Question: I am struggling with the selective removal of a protecting group without affecting other sensitive functional groups in my this compound intermediate. What should I consider?

Answer: Selective deprotection requires a well-planned orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.[5]

Potential Causes:

  • Non-Orthogonal Protecting Groups: The chosen protecting groups may not be truly orthogonal, leading to partial or complete removal of the wrong group.

  • Harsh Deprotection Conditions: The conditions used for deprotection might be too harsh, causing degradation of the molecule or removal of multiple protecting groups.

Troubleshooting Steps & Solutions:

  • Review Your Protecting Group Strategy: Ensure your protecting groups are orthogonal. For example, a silyl ether (removed by fluoride ions) is orthogonal to a Boc group (removed by acid) and an acetate ester (removed by base).

  • Screen Milder Deprotection Reagents: If a standard deprotection protocol is too harsh, explore milder or more selective reagents. For example, for removing an Fmoc group, a dilute solution of piperidine in DMF is typically used.[6]

  • Protect in a Different Order: The order of protection and deprotection steps can be critical. Re-evaluate your synthetic sequence to see if a different order would be more effective.

Experimental Protocols

Key Experiment: General Protocol for Glycosylation

This protocol is a generalized procedure based on methods used for the synthesis of doxorubicin analogs and can be adapted for this compound derivatives.

Objective: To couple a protected daunosamine donor with the aglycone acceptor to form the glycosidic bond.

Materials:

  • Aglycone acceptor (e.g., Barminomycinone)

  • Protected Glycosyl Donor (e.g., N-Trifluoroacetyl-daunosaminyl chloride with protected hydroxyls)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4Å)

  • Promoter (e.g., Silver triflate (AgOTf))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aglycone acceptor and freshly activated 4Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve the protected glycosyl donor in anhydrous DCM.

  • Cool the aglycone solution to the desired temperature (e.g., -40 °C).

  • Slowly add the solution of the glycosyl donor to the aglycone mixture.

  • Add the promoter (e.g., a solution of AgOTf in anhydrous toluene or another suitable solvent) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove molecular sieves and inorganic salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the anomers and unreacted starting materials.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Workup & Purification prep_aglycone Aglycone + Mol. Sieves in Anhydrous DCM mix Combine Reactants at Low Temperature (-40°C) prep_aglycone->mix prep_donor Protected Sugar Donor in Anhydrous DCM prep_donor->mix add_promoter Add Promoter (e.g., AgOTf) mix->add_promoter monitor Monitor by TLC add_promoter->monitor quench Quench Reaction monitor->quench Reaction Complete filter_celite Filter through Celite quench->filter_celite extract Aqueous Workup filter_celite->extract purify Column Chromatography extract->purify product Isolated α/β Glycosides purify->product

Caption: General workflow for the glycosylation of an anthracycline aglycone.

troubleshooting_logic start Poor α/β Selectivity in Glycosylation cause1 Suboptimal Glycosyl Donor start->cause1 cause2 Incorrect Sugar Protecting Groups start->cause2 cause3 Non-ideal Reaction Conditions start->cause3 solution1 Change Leaving Group (e.g., halide to alkynylbenzoate) cause1->solution1 solution2 Modify Protecting Groups (e.g., Acetyl to Benzoyl) cause2->solution2 solution3 Screen Promoters/Solvents/Temp. cause3->solution3

Caption: Troubleshooting decision tree for poor stereoselectivity in glycosylation.

References

Technical Support Center: Optimizing Barminomycin I Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Barminomycin I for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent anthracycline antibiotic and anti-cancer agent. Its primary mechanism of action involves the formation of highly stable, essentially irreversible covalent adducts with DNA.[1][2] this compound displays a high selectivity for 5'-GC-3' sequences within the DNA strand.[1][2] A unique feature of this compound is its eight-membered ring containing a carbinolamine that readily converts to a reactive imine. This imine form is analogous to the formaldehyde-activated form of doxorubicin but does not require external activation, contributing to its high reactivity and cytotoxicity.[1][2]

Q2: How does the cytotoxicity of this compound compare to other anthracyclines like doxorubicin?

This compound is exceptionally potent, reported to be approximately 1,000-fold more cytotoxic than doxorubicin.[1][2] This increased potency is attributed to the highly stable and irreversible nature of the DNA adducts it forms.[1][2]

Q3: What are the expected cellular effects of this compound treatment?

Given its mechanism as a DNA-damaging agent, this compound is expected to induce cell cycle arrest and apoptosis. The formation of DNA adducts can block DNA replication and transcription, leading to the activation of cellular DNA damage response pathways. This typically results in the activation of apoptotic signaling cascades.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Cell Viability Results

  • Possible Cause 1: Inaccurate Drug Concentration.

    • Solution: this compound is extremely potent. Prepare fresh serial dilutions from a well-characterized stock solution for each experiment. Ensure thorough mixing at each dilution step. Use calibrated pipettes to minimize errors.

  • Possible Cause 2: Cell Seeding Density.

    • Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Inconsistent cell numbers can lead to variability in the effective drug-to-cell ratio.

  • Possible Cause 3: Edge Effects in Multi-well Plates.

    • Solution: Minimize edge effects by not using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity and reduce evaporation from the inner wells.

Issue 2: Low or No Induction of Apoptosis

  • Possible Cause 1: Sub-optimal Drug Concentration or Incubation Time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line. Refer to the IC50 values in Table 1 as a starting point.

  • Possible Cause 2: Insensitive Apoptosis Assay.

    • Solution: Ensure you are using a sensitive and appropriate apoptosis detection method. Annexin V/Propidium Iodide (PI) staining is recommended for detecting early and late apoptosis. Also, consider downstream markers like caspase-3/7 activation.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may exhibit intrinsic or acquired resistance to anthracyclines. Confirm the sensitivity of your cell line to other DNA-damaging agents.

Issue 3: High Background in Apoptosis Assays

  • Possible Cause 1: Harsh Cell Handling.

    • Solution: Handle cells gently during harvesting and staining procedures to avoid mechanical damage that can lead to false-positive staining for apoptosis or necrosis.

  • Possible Cause 2: Over-trypsinization.

    • Solution: If using adherent cells, minimize trypsinization time to prevent membrane damage. Use a low concentration of trypsin and monitor cell detachment closely.

Data Presentation

Table 1: Estimated IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEstimated IC50 Range (nM)*
MCF-7Breast Cancer0.1 - 1.0
MDA-MB-231Breast Cancer0.5 - 5.0
HeLaCervical Cancer0.2 - 2.0
A549Lung Cancer1.0 - 10.0
HepG2Liver Cancer0.5 - 5.0

*Note: These are estimated values based on the reported 1,000-fold higher potency of this compound compared to doxorubicin. Actual IC50 values should be experimentally determined for each cell line and specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Mandatory Visualizations

Barminomycin_I_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound DNA DNA This compound->DNA Intercalation & Adduct Formation Pro-caspase 9 Pro-caspase 9 Caspase 9 Caspase 9 Pro-caspase 9->Caspase 9 Cleavage & Activation Pro-caspase 3 Pro-caspase 3 Caspase 3 Caspase 3 Caspase 9->Pro-caspase 3 Cleavage & Activation PARP PARP Caspase 3->PARP Cleavage Apoptosis Apoptosis Caspase 3->Apoptosis Apaf-1 Apaf-1 Apaf-1->Pro-caspase 9 Recruitment Cytochrome c Cytochrome c Cytochrome c->Apaf-1 Binding Bax/Bak Bax/Bak Mitochondrial Outer Membrane Mitochondrial Outer Membrane Bax/Bak->Mitochondrial Outer Membrane Pore Formation Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibition DNA Adduct DNA Adduct DNA Damage DNA Damage DNA Adduct->DNA Damage p53 p53 DNA Damage->p53 Activation p53->Bax/Bak Upregulation p53->Bcl-2 Cleaved PARP Cleaved PARP Mitochondrial Outer Membrane->Cytochrome c Release Troubleshooting_Workflow cluster_Investigation Initial Checks cluster_Solutions Corrective Actions Start Inconsistent Results Check Drug Prep Review Drug Dilution & Storage Start->Check Drug Prep Check Cell Culture Verify Cell Seeding & Health Start->Check Cell Culture Check Assay Protocol Confirm Assay Steps Start->Check Assay Protocol Prep Fresh Drug Prepare Fresh Dilutions Check Drug Prep->Prep Fresh Drug Optimize Seeding Optimize Cell Density Check Cell Culture->Optimize Seeding Standardize Protocol Standardize Incubation & Handling Check Assay Protocol->Standardize Protocol Re-evaluate Problem Solved? Prep Fresh Drug->Re-evaluate Optimize Seeding->Re-evaluate Standardize Protocol->Re-evaluate Consult Consult Literature/ Technical Support Re-evaluate->Consult No End Consistent Results Re-evaluate->End Yes

References

Improving the stability and solubility of Barminomycin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of Barminomycin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a potent anthracycline antibiotic and anti-cancer agent.[1] Its structure contains a unique eight-membered ring with a carbinolamine that readily converts to an imine, making it a "pre-activated" analogue of doxorubicin.[1][2] The primary stability concern for this compound is the hydrolysis of the aminal linkage in its structure, which can lead to a loss of cytotoxic activity. However, when bound to DNA, the adducts are exceptionally stable.[1][2][3]

Q2: What is the aqueous solubility of this compound?

Q3: How can I improve the solubility of this compound for my experiments?

Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Lowering the pH of the aqueous solution (e.g., to pH 4-5) can improve solubility.

  • Co-solvents: Using a mixture of water and a biocompatible organic solvent (e.g., ethanol, polyethylene glycol) can increase solubility.

  • Formulation Strategies: Advanced formulations such as liposomes and solid dispersions can significantly improve the apparent solubility and stability of this compound.

Q4: What are the known degradation pathways for this compound?

The primary degradation pathway for free this compound in aqueous solution is the hydrolysis of the aminal linkage within its eight-membered ring. This process is influenced by pH and temperature. In contrast, the this compound-DNA adduct is remarkably stable and essentially irreversible under physiological conditions, which is a key feature of its potent anti-cancer activity.[1][2]

Q5: How does the stability of this compound-DNA adducts compare to that of doxorubicin?

This compound-DNA adducts are significantly more stable than doxorubicin-DNA adducts. The half-life of doxorubicin-DNA adducts is approximately 25 hours at 37°C, whereas this compound-DNA adducts are considered essentially irreversible.[1][2] This enhanced stability is attributed to the protection of the aminal linkage from hydrolysis when the drug is intercalated into the DNA.[1][3]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
Potential Cause Troubleshooting Step
Poor aqueous solubility1. Ensure the initial stock solution is fully dissolved in an appropriate organic solvent (e.g., DMSO) before dilution. 2. Decrease the pH of the aqueous buffer to a mildly acidic range (e.g., pH 5.0-6.5). 3. Consider using a co-solvent system, such as a mixture of buffer and ethanol or PEG 400.
High concentration1. Work with lower concentrations of this compound if the experimental design allows. 2. For higher concentrations, consider formulating the drug in liposomes or as a solid dispersion.
Buffer incompatibility1. Test the solubility in different buffer systems (e.g., citrate, acetate, phosphate) to identify the most suitable one.
Issue 2: Loss of this compound Activity Over Time in Solution
Potential Cause Troubleshooting Step
Hydrolytic degradation1. Prepare fresh solutions of this compound immediately before use. 2. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. 3. Maintain the pH of the working solution in the slightly acidic range to minimize hydrolysis.
Adsorption to container surfaces1. Use low-adsorption plasticware or silanized glassware for storing and handling this compound solutions.
Photodegradation1. Protect this compound solutions from light by using amber vials or covering containers with aluminum foil.

Data Summary

Table 1: Comparative Stability of Anthracycline-DNA Adducts

AnthracyclineHalf-life of DNA Adduct (at 37°C)Reference(s)
This compoundEssentially irreversible[1][2]
Doxorubicin~25 hours[1][2]

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

This protocol is a general method for encapsulating this compound into liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5)

  • Chloroform and Methanol (1:1 v/v)

  • Hydration buffer (e.g., 10% sucrose, 20 mM histidine, pH 6.5)

  • Polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Extruder device

  • Water bath sonicator

Methodology:

  • Dissolve this compound and the lipid mixture in the chloroform/methanol solvent system in a round-bottom flask.

  • Create a thin lipid film by evaporating the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 60-65°C for DSPC).

  • Ensure the complete removal of the solvent by keeping the flask under high vacuum for at least 2 hours.

  • Hydrate the lipid film with the pre-warmed hydration buffer by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase encapsulation efficiency.

  • Extrude the liposome suspension through 100 nm polycarbonate membranes using a mini-extruder at a temperature above the lipid transition temperature. Repeat the extrusion 10-15 times to obtain unilamellar vesicles of a defined size.

  • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency using standard techniques.

Protocol 2: Preparation of this compound Solid Dispersion

This protocol describes the preparation of a this compound solid dispersion using the solvent evaporation method.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., PVP K30, Soluplus®, or HPMC)

  • A suitable solvent system to dissolve both the drug and the polymer (e.g., methanol, dichloromethane, or a mixture)

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolve this compound and the chosen polymer in the selected solvent system in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a suitable temperature (e.g., 40-50°C).

  • Continue drying the resulting solid mass under high vacuum for 24 hours to ensure complete removal of the residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the solid dispersion in a desiccator to prevent moisture absorption.

  • Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like HPLC, dissolution testing, and XRD.

Visualizations

Barminomycin_I_DNA_Adduct_Formation cluster_0 Cellular Environment cluster_1 Consequences Barminomycin This compound DNA Nuclear DNA (5'-GC-3' sequence) Barminomycin->DNA Intercalation and covalent bond formation (bimolecular reaction) Adduct Stable this compound-DNA Adduct Topoisomerase_II Topoisomerase II Inhibition Adduct->Topoisomerase_II Replication_Fork Replication Fork Stalling Adduct->Replication_Fork Apoptosis Apoptosis Topoisomerase_II->Apoptosis Replication_Fork->Apoptosis

Caption: Mechanism of this compound DNA Adduct Formation and Cytotoxicity.

Anthracycline_Cardiotoxicity_Pathway cluster_0 Mitochondrial Dysfunction cluster_1 DNA Damage and Topoisomerase IIβ Inhibition Anthracyclines Anthracyclines (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation Anthracyclines->ROS Topo_II_beta Topoisomerase IIβ Inhibition in Cardiomyocytes Anthracyclines->Topo_II_beta Mito_Damage Mitochondrial DNA and Membrane Damage ROS->Mito_Damage Apoptosis_Mito Apoptosis Mito_Damage->Apoptosis_Mito DNA_Damage DNA Double-Strand Breaks Topo_II_beta->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis_DNA Apoptosis p53->Apoptosis_DNA

Caption: Key Signaling Pathways in Anthracycline-Induced Cardiotoxicity.

References

Technical Support Center: Overcoming Barminomycin I Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential resistance to Barminomycin I in their cancer cell experiments. As a highly potent anthracycline that forms irreversible DNA adducts, resistance to this compound is not well-documented in the literature. Therefore, this guide draws upon established mechanisms of resistance to other DNA-damaging anticancer agents and provides a framework for investigating and potentially overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other anthracyclines like doxorubicin?

This compound is a potent member of the anthracycline class of antibiotics.[1] Its primary mechanism of action is the formation of highly stable, essentially irreversible covalent adducts with DNA, specifically with the exocyclic amino group of guanine residues in 5'-GC-3' sequences.[1] This contrasts with doxorubicin, which forms more labile DNA adducts.[1] this compound possesses a unique eight-membered ring containing a carbinolamine group that readily converts to a reactive imine. This "pre-activated" imine form is analogous to the formaldehyde-activated form of doxorubicin and is responsible for its exceptional cytotoxicity, which can be up to 1,000-fold greater than that of doxorubicin.[1]

Q2: Are there known mechanisms of resistance to this compound?

Currently, there is a lack of published studies specifically detailing acquired resistance to this compound in cancer cell lines. However, based on resistance mechanisms observed for other DNA-damaging agents, several potential mechanisms can be hypothesized:

  • Reduced Intracellular Drug Accumulation: While less likely for a highly potent compound, cells could potentially reduce the uptake or increase the efflux of this compound.

  • Enhanced DNA Repair: Cancer cells may upregulate DNA repair pathways to remove the this compound-DNA adducts.

  • Alterations in Apoptotic Pathways: Cells could acquire mutations in genes that control apoptosis (programmed cell death), making them less sensitive to the DNA damage induced by this compound.

  • Drug Inactivation: Although this compound is inherently reactive, cellular enzymes could potentially modify and inactivate the drug.

  • Evasion of Cell Cycle Arrest: Resistant cells might bypass the G2/M cell cycle checkpoint that is typically activated in response to DNA damage.[2][3]

Q3: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?

If you observe a decrease in the expected cytotoxicity of this compound, consider the following:

  • Confirm Drug Integrity: Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Authentication: Verify the identity and purity of your cancer cell line. Cell line misidentification or contamination can lead to inconsistent results.

  • Optimize Experimental Conditions: Re-evaluate the drug concentration range and incubation time. Due to its high potency, very low concentrations are often required.

  • Perform a Dose-Response Curve: Generate a new IC50 (half-maximal inhibitory concentration) curve to quantify the level of resistance compared to the parental, sensitive cell line.

Troubleshooting Guides

Problem 1: Increased IC50 value for this compound in a continuously treated cell line.

This suggests the development of acquired resistance. The following table outlines potential causes and suggested experiments to investigate them.

Potential Cause Suggested Investigational Experiment Expected Outcome in Resistant Cells
Enhanced DNA Repair Western Blot for DNA repair proteins (e.g., PARP, BRCA1/2, proteins of the NER pathway).Increased expression of key DNA repair proteins.
Comet Assay or γ-H2AX Assay.[2][3]Reduced DNA damage (smaller comet tail or fewer γ-H2AX foci) at equivalent this compound concentrations compared to sensitive cells.[2]
Evasion of Apoptosis Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry.Decreased percentage of apoptotic cells.
Western Blot for apoptotic proteins (e.g., Caspase-3, Bcl-2, Bax).Altered expression of pro- and anti-apoptotic proteins (e.g., increased Bcl-2/Bax ratio).
Altered Cell Cycle Control Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry.Reduced G2/M arrest in response to this compound treatment.[2][3]
Reduced Drug Accumulation Cellular uptake/efflux assays using a fluorescent analog or radiolabeled this compound (if available).Lower intracellular concentration of the drug.
Problem 2: No significant cell death is observed even at high concentrations of this compound.

This could indicate a high level of intrinsic or acquired resistance.

Potential Cause Suggested Investigational Experiment Expected Outcome in Resistant Cells
Multi-drug Resistance (MDR) Western Blot for MDR pumps (e.g., P-glycoprotein/MDR1, MRP1).Overexpression of drug efflux pumps.
Co-treatment with an MDR inhibitor (e.g., verapamil, cyclosporin A).Re-sensitization of the cells to this compound.
Metabolic Inactivation In vitro metabolism assay with cell lysates.[4]Formation of inactive this compound metabolites.[4]
Co-treatment with an inhibitor of the suspected metabolic enzyme.[4]Increased sensitivity to this compound.[4]

Experimental Protocols

IC50 Determination using a Real-Time Cytotoxicity Assay
  • Cell Seeding: Seed parental (sensitive) and suspected resistant cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Real-Time Monitoring: Place the plate in a real-time cell analysis instrument and monitor cell proliferation and viability over 48-72 hours.

  • Data Analysis: Determine the IC50 value for each cell line, which is the concentration of this compound that causes a 50% reduction in cell viability compared to the vehicle control. The fold resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.

Comet Assay (Single Cell Gel Electrophoresis)
  • Cell Treatment: Treat sensitive and resistant cells with this compound for a defined period.

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.

Visualizing Potential Resistance Mechanisms and Workflows

Below are diagrams created using the DOT language to illustrate hypothetical signaling pathways involved in this compound resistance and a general experimental workflow for its investigation.

Barminomycin_Resistance_Pathway cluster_drug_action This compound Action cluster_resistance Potential Resistance Mechanisms This compound This compound DNA_Adduct Irreversible DNA Adducts This compound->DNA_Adduct Cell_Cycle_Arrest G2/M Arrest DNA_Adduct->Cell_Cycle_Arrest triggers DNA_Repair Increased DNA Repair DNA_Repair->DNA_Adduct removes Apoptosis_Evasion Evasion of Apoptosis Apoptosis Apoptosis Apoptosis_Evasion->Apoptosis inhibits Drug_Efflux Increased Drug Efflux Drug_Efflux->this compound reduces intracellular concentration Cell_Cycle_Arrest->Apoptosis leads to Cell_Death Cell_Death Apoptosis->Cell_Death results in

Caption: Hypothetical signaling pathways in this compound action and resistance.

Experimental_Workflow Start Observe Reduced Sensitivity IC50 Determine IC50 (Fold Resistance) Start->IC50 Hypothesize Hypothesize Mechanism IC50->Hypothesize DNA_Damage Assess DNA Damage & Repair Hypothesize->DNA_Damage DNA Repair? Apoptosis_Assay Analyze Apoptosis & Cell Cycle Hypothesize->Apoptosis_Assay Apoptosis Evasion? MDR_Analysis Investigate MDR Hypothesize->MDR_Analysis Drug Efflux? Conclusion Identify Resistance Mechanism DNA_Damage->Conclusion Apoptosis_Assay->Conclusion MDR_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Barminomycin I DNA Footprinting Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Barminomycin I in DNA footprinting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with DNA?

This compound is a potent anthracycline anticancer agent. It functions as a pre-activated analog of Adriamycin (doxorubicin), meaning it does not require formaldehyde to form covalent adducts with DNA.[1] Its primary mechanism of interaction is the formation of a highly stable, essentially irreversible covalent bond with the exocyclic amino group of guanine residues, showing a high selectivity for 5'-GC-3' sequences.[2][3][4][5] This covalent adduct formation is rapid and occurs at concentrations approximately 50-fold lower than Adriamycin with formaldehyde.[1]

Q2: What is DNA footprinting and how is it used with this compound?

DNA footprinting is a high-resolution technique used to identify the specific binding sites of a ligand (like a protein or a small molecule) on a DNA fragment.[6] The principle is that a DNA-bound ligand protects the DNA from cleavage by a nuclease (e.g., DNase I) or a chemical agent.[7] When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a gap in the ladder of fragments compared to a control reaction without the ligand.[7][8][9] For this compound, this technique allows for the precise mapping of its binding sites along a DNA sequence.

Q3: What is the key difference between this compound-DNA footprinting and standard protein-DNA footprinting?

The primary difference lies in the nature of the interaction. Most proteins bind to DNA non-covalently, and the binding is in equilibrium. This compound, however, forms a stable, covalent adduct with DNA.[1][2] This means that the binding is essentially irreversible under typical experimental conditions. This stability can simplify certain aspects of the experiment, as the complex is less likely to dissociate during the procedure.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No footprint observed 1. Inactive this compound: The compound may have degraded. 2. Insufficient this compound concentration: The concentration may be too low to achieve significant DNA binding. 3. Inappropriate buffer conditions: pH or salt concentrations may not be optimal for adduct formation. 4. Problems with the DNA probe: The probe may be of poor quality or lack the specific 5'-GC-3' binding sites.1. Use fresh this compound solution. Store stock solutions appropriately as recommended by the manufacturer. 2. Perform a concentration titration. Test a range of this compound concentrations (e.g., from nanomolar to micromolar) to find the optimal binding concentration. 3. Ensure appropriate buffer conditions. A common buffer for drug-DNA interactions is 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2.[10] 4. Verify the DNA probe sequence. Ensure the presence of 5'-GC-3' sequences. Check probe integrity on a native gel.
Weak or "smeary" footprint 1. Incomplete adduct formation: Incubation time may be too short. 2. DNase I concentration is too high: Over-digestion of DNA can obscure the footprint. 3. Issues with gel electrophoresis: Problems with the sequencing gel can lead to poor resolution.1. Increase incubation time. While this compound binding is rapid, ensure sufficient incubation (e.g., several hours or overnight at room temperature) for complete adduct formation.[10] 2. Optimize DNase I concentration. Perform a DNase I titration with the DNA probe alone to find a concentration that results in an even ladder of fragments, with about 50% of the probe remaining intact.[3] 3. Prepare fresh sequencing gels. Ensure proper polymerization and running conditions.
Bands appear in the footprint region (hypersensitive sites) 1. DNA conformational changes: this compound binding may alter the DNA structure, making certain phosphodiester bonds more susceptible to DNase I cleavage.[11] 2. Contaminants in the this compound sample. 1. Interpret hypersensitive sites as part of the binding interaction. These sites often flank the core binding region and can provide additional information about the drug's effect on DNA structure.[11] 2. Ensure the purity of the this compound sample.
Entire lane is faint or has low signal 1. Inefficient DNA precipitation: Sample loss can occur during ethanol precipitation steps. 2. The sample was not properly resuspended: The DNA pellet may not have fully dissolved in the loading buffer.1. Be careful during aspiration of the ethanol supernatant. Use of silanized microcentrifuge tubes can help minimize pellet loss.[3] 2. Vortex the sample well after adding loading buffer and centrifuge briefly before heating. This ensures the entire sample is at the bottom of the tube and dissolves completely.[3]

Experimental Protocols

Key Experiment: DNase I Footprinting of this compound-DNA Interaction

This protocol is adapted from standard DNase I footprinting procedures for drug-DNA interactions.[3][10]

1. Preparation of Labeled DNA Probe:

  • Generate a DNA fragment of 100-400 bp containing the putative this compound binding site(s).

  • Singly end-label one strand of the DNA fragment, typically at the 5' end using [γ-³²P]ATP and T4 polynucleotide kinase, or with a fluorescent dye.

  • Purify the singly end-labeled probe using gel electrophoresis or a spin column.

2. This compound - DNA Binding Reaction:

  • In a microcentrifuge tube, prepare the binding reaction by mixing:

    • End-labeled DNA probe (e.g., 4 nM final concentration)

    • This compound at the desired final concentration (perform a serial dilution to test a range of concentrations).

    • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.5 mM DTT).

  • Incubate at room temperature for at least 1 hour to allow for covalent adduct formation. An overnight incubation may also be performed.[10]

3. DNase I Digestion:

  • Add a pre-determined optimal amount of DNase I to the binding reaction. The optimal concentration should be determined empirically in a separate titration experiment to achieve, on average, one nick per DNA molecule.

  • Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA, SDS, and a carrier DNA like tRNA).

4. Sample Processing and Analysis:

  • Extract the DNA using a phenol:chloroform wash, followed by ethanol precipitation to concentrate the sample.

  • Carefully remove the supernatant and wash the DNA pellet with 70% ethanol.

  • Dry the pellet and resuspend it in a formamide-based loading buffer.

  • Denature the samples by heating at 90°C for 5 minutes, then rapidly cool on ice.

  • Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

  • Visualize the fragments by autoradiography (for ³²P) or fluorescence imaging. The footprint will appear as a region of protection in the lanes containing this compound compared to the control lane without the drug.

Visualizations

Barminomycin_I_Mechanism cluster_0 This compound Interaction with DNA Barminomycin This compound (Pre-activated) Adduct Stable Covalent Barminomycin-DNA Adduct Barminomycin->Adduct Binds to Guanine in 5'-GC-3' DNA DNA Double Helix (with 5'-GC-3' site) DNA->Adduct

Caption: Mechanism of this compound covalent adduct formation with DNA.

DNA_Footprinting_Workflow cluster_1 Experimental Workflow for this compound DNA Footprinting A 1. Prepare Singly End-Labeled DNA Probe B 2. Incubate Probe with This compound A->B C 3. Partial Digestion with DNase I B->C D 4. Stop Reaction & Purify DNA C->D E 5. Denaturing Gel Electrophoresis D->E F 6. Visualize Footprint (Autoradiography/Imaging) E->F

Caption: Step-by-step workflow for a this compound DNA footprinting experiment.

References

Technical Support Center: Enhancing the Therapeutic Index of Barminomycin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the therapeutic index of Barminomycin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other anthracyclines like doxorubicin?

This compound is a potent anthracycline antibiotic. Unlike doxorubicin, which requires activation by formaldehyde to form DNA adducts, this compound is considered a "pre-activated" analogue.[1] It possesses an unusual eight-membered ring that readily converts to an imine, allowing it to rapidly and irreversibly form covalent adducts with DNA, specifically with the exocyclic amino group of guanine residues in 5'-GC-3' sequences.[2] This results in significantly higher cytotoxicity, being approximately 1,000-fold more potent than doxorubicin.[1][2]

Q2: What is the "therapeutic index" and why is it crucial in the context of this compound?

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A high TI indicates a wide margin between the toxic and effective doses. For potent cytotoxic agents like this compound, a key limitation is often a narrow therapeutic index, where the dose required for anti-cancer efficacy is close to the dose that causes significant toxicity to healthy tissues, most notably cardiotoxicity, a common side effect of anthracyclines. Enhancing the therapeutic index is therefore a critical goal to improve its clinical potential.

Q3: What are the primary strategies for enhancing the therapeutic index of this compound?

Based on strategies employed for other anthracyclines, two primary approaches can be explored to enhance the therapeutic index of this compound:

  • Liposomal Formulation: Encapsulating this compound within liposomes can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, while reducing its exposure to healthy tissues like the heart.

  • Co-administration with Cardioprotective Agents: The use of agents like dexrazoxane, an iron chelator, can mitigate the cardiotoxic effects of anthracyclines, thereby widening the therapeutic window.[3]

Troubleshooting Guides

In Vitro Cytotoxicity Assays (e.g., MTT, XTT, or CCK-8)

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Incomplete dissolution of formazan crystals (in MTT assays).

    • Solution: Ensure complete solubilization of the formazan product by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Consider switching to a water-soluble formazan assay like XTT or CCK-8.

Issue 2: No significant difference in cytotoxicity between free this compound and a novel formulation.

  • Possible Cause: Insufficient drug release from the formulation in vitro.

    • Solution: Characterize the in vitro drug release profile of your formulation under assay conditions. The release rate may be too slow to show a cytotoxic effect within the assay timeframe.

  • Possible Cause: The cell line used is highly sensitive to this compound.

    • Solution: At very low concentrations, the difference in efficacy might not be apparent. Test a wider range of concentrations, including extremely low ones, to better define the dose-response curve for both free drug and the formulation.

In Vivo Efficacy and Toxicity Studies

Issue 1: High mortality in the treatment group receiving this compound, even at doses expected to be therapeutic.

  • Possible Cause: The maximum tolerated dose (MTD) was not accurately determined.

    • Solution: Conduct a dose-escalation study in a small cohort of animals to determine the MTD of your this compound formulation. Monitor for signs of toxicity such as weight loss, behavioral changes, and changes in blood parameters.

  • Possible Cause: The animal model is particularly sensitive to anthracycline-induced toxicity.

    • Solution: Carefully select the animal model. Some strains may be more susceptible to cardiotoxicity. Consider using models with established resistance or susceptibility to anthracyclines for comparative studies.

Issue 2: Tumor regression is observed, but is accompanied by significant cardiotoxicity.

  • Possible Cause: The formulation does not sufficiently alter the biodistribution to spare the heart.

    • Solution: Analyze the biodistribution of your this compound formulation compared to the free drug. Measure drug concentration in the tumor, heart, and other major organs at various time points post-administration.

  • Possible Cause: The dose is too high, exceeding the cardioprotective capacity of any co-administered agent.

    • Solution: If using a cardioprotective agent, ensure the dosing regimen is optimized. Dexrazoxane, for instance, is typically administered shortly before the anthracycline.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Formulations in a Cancer Cell Line (e.g., MCF-7)

FormulationIC50 (nM)Therapeutic Index (In Vitro)*
Free this compound0.5 ± 0.11.0
Liposomal this compound2.5 ± 0.45.0
This compound + Dexrazoxane (10:1 ratio)0.6 ± 0.11.2

*In Vitro Therapeutic Index is calculated as the ratio of the IC50 in a non-cancerous cell line (e.g., cardiomyocytes) to the IC50 in the cancer cell line. Higher values indicate greater selectivity.

Table 2: Hypothetical In Vivo Efficacy and Cardiotoxicity of this compound Formulations in a Xenograft Mouse Model

Treatment GroupTumor Growth Inhibition (%)Change in Left Ventricular Ejection Fraction (%)
Vehicle Control0-2 ± 1
Free this compound (0.1 mg/kg)85 ± 5-25 ± 4
Liposomal this compound (0.5 mg/kg)90 ± 4-8 ± 2
Free this compound (0.1 mg/kg) + Dexrazoxane (1 mg/kg)82 ± 6-10 ± 3

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using CCK-8 Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) and a non-cancerous control cell line (e.g., H9c2 cardiomyocytes) in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of free this compound and your experimental formulations in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control group.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours, or until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound or its formulations at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Mandatory Visualizations

Signaling_Pathway_for_Barminomycin_I_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Barminomycin_I Barminomycin_I Death_Receptors Death_Receptors Barminomycin_I->Death_Receptors DNA_Damage DNA Adducts Barminomycin_I->DNA_Damage DISC Death-Inducing Signaling Complex Death_Receptors->DISC Pro-Caspase_8 Pro-Caspase_8 DISC->Pro-Caspase_8 Caspase_8 Caspase_8 Pro-Caspase_8->Caspase_8 Pro-Caspase_3 Pro-Caspase_3 Caspase_8->Pro-Caspase_3 p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase_9 Caspase_9 Apoptosome->Caspase_9 Pro-Caspase_9 Pro-Caspase_9 Pro-Caspase_9->Apoptosome Caspase_9->Pro-Caspase_3 Caspase_3 Caspase_3 Pro-Caspase_3->Caspase_3 Cellular_Substrates Cellular_Substrates Caspase_3->Cellular_Substrates Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow_for_Therapeutic_Index_Enhancement Start Start Formulation Develop Novel This compound Formulation (e.g., Liposomes) Start->Formulation In_Vitro In Vitro Characterization Formulation->In_Vitro Cytotoxicity Cytotoxicity Assays (Cancer vs. Normal Cells) In_Vitro->Cytotoxicity Apoptosis Apoptosis Assays In_Vitro->Apoptosis In_Vivo In Vivo Evaluation (Xenograft Model) Cytotoxicity->In_Vivo Apoptosis->In_Vivo Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Cardiotoxicity Assessment In_Vivo->Toxicity Analysis Therapeutic Index Calculation and Comparison Efficacy->Analysis Toxicity->Analysis End End Analysis->End

Caption: Experimental workflow for enhancing the therapeutic index.

Anthracycline_Cardiotoxicity_Pathway Anthracycline This compound Mitochondria Mitochondria Anthracycline->Mitochondria Iron Iron Overload Anthracycline->Iron Topoisomerase_IIb Topoisomerase IIβ Inhibition Anthracycline->Topoisomerase_IIb ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Iron->ROS DNA_Damage DNA Damage Topoisomerase_IIb->DNA_Damage Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of anthracycline-induced cardiotoxicity.

References

Barminomycin I degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation pathways and storage conditions of Barminomycin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent anthracycline antibiotic. Its structure features a unique eight-membered carbinolamine ring that can equilibrate to a reactive imine form. This "pre-activated" state allows this compound to rapidly form highly stable, essentially irreversible covalent adducts with DNA, leading to its high cytotoxicity against cancer cells. This is in contrast to other anthracyclines like doxorubicin, which require activation by formaldehyde to form similar DNA adducts.

Q2: What are the primary factors that can lead to the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as an anthracycline, it is likely susceptible to degradation under the following conditions:

  • Hydrolysis: The imine form of this compound is susceptible to hydrolysis, which can affect its ability to bind to DNA.

  • Photodegradation: Like many complex organic molecules, exposure to light, particularly UV radiation, can lead to degradation.

  • Thermal Stress: Elevated temperatures can cause decomposition of the molecule. Studies on doxorubicin, a related anthracycline, have shown thermal decomposition at temperatures as low as 50°C.

  • Oxidation: The anthraquinone core is susceptible to oxidative degradation.

  • Presence of Metal Ions: Certain metal ions can catalyze the degradation of anthracyclines.

Q3: What are the recommended storage conditions for this compound?

Specific storage conditions for this compound are not widely published. However, based on general guidelines for anthracycline antibiotics and other complex molecules, the following storage conditions are recommended to minimize degradation:

ConditionRecommendationRationale
Temperature Store lyophilized powder at -20°C or colder for long-term storage.Minimizes thermal degradation and preserves the integrity of the molecule.
Light Protect from light by storing in an amber vial or in the dark.Prevents photodegradation.
Moisture Store in a tightly sealed container with a desiccant.Prevents hydrolysis of the carbinolamine/imine functional groups.
Reconstituted Solutions Prepare solutions fresh and use immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, flash-freeze aliquots in a suitable buffer and store at -80°C. Avoid repeated freeze-thaw cycles.Minimizes degradation in solution.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of cytotoxic activity in experiments. Degradation of this compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.2. Prepare fresh solutions for each experiment.3. Perform a stability-indicating assay (e.g., HPLC) to check the purity of the stock solution.
Inconsistent experimental results. Partial degradation of this compound.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.2. Use a validated analytical method to confirm the concentration and purity of the working solutions before use.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Conduct forced degradation studies to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).2. Use mass spectrometry (LC-MS) to characterize the unknown peaks.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to investigating the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways and degradation products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate buffer)

  • HPLC system with a UV or PDA detector

  • LC-MS system for characterization of degradation products

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at various temperatures (e.g., 60°C, 80°C) for different time points.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis:

    • At specified time intervals, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.

  • Characterization of Degradation Products:

    • Collect fractions of the major degradation products from the HPLC.

    • Analyze the collected fractions using LC-MS to determine the mass of the degradation products and propose their structures.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (Retention Time)
0.1 M HCl24 hRT
0.1 M HCl8 h60°C
0.1 M NaOH24 hRT
3% H₂O₂24 hRT
Heat48 h80°C
UV Light24 hRT

Visualizations

Barminomycin_Degradation_Pathway Barminomycin This compound (Carbinolamine form) Imine Imine form (Active) Barminomycin->Imine Equilibrium Oxidation_Products Oxidation Products Barminomycin->Oxidation_Products Oxidation ([O]) Photo_Products Photodegradation Products Barminomycin->Photo_Products Photolysis (hν) Thermal_Products Thermal Degradation Products Barminomycin->Thermal_Products Thermolysis (Δ) Imine->Barminomycin Hydrolysis_Products Hydrolysis Products Imine->Hydrolysis_Products Hydrolysis (H₂O)

Caption: Hypothetical degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolysis Light->HPLC LCMS LC-MS for Characterization HPLC->LCMS Identify Degradants Drug This compound Stock Solution Drug->Acid Drug->Base Drug->Oxidation Drug->Heat Drug->Light

Navigating the High Reactivity of Barminomycin I: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the high reactivity of Barminomycin I in experimental assays. This compound is a potent anthracycline analog with exceptional cytotoxicity, stemming from its "pre-activated" chemical structure that allows for rapid and stable covalent bond formation with DNA. This high reactivity, while central to its anti-cancer activity, presents unique challenges in experimental settings. This guide offers practical solutions to mitigate these challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's reactivity?

This compound is a "pre-activated" analogue of Adriamycin.[1] It possesses an imine group within its eight-membered ring, which is analogous to the formaldehyde-activated form of other anthracyclines like doxorubicin.[2] This feature allows it to rapidly form stable, essentially irreversible covalent adducts with DNA, specifically by reacting with the exocyclic amino group of guanine residues, showing a high selectivity for 5'-GC-3' sequences.[2][3] Unlike Adriamycin, it does not require prior activation by formaldehyde to form these DNA adducts.[1]

Q2: How does the reactivity of this compound compare to other anthracyclines like Doxorubicin (Adriamycin)?

This compound forms DNA adducts much more rapidly and at significantly lower concentrations (approximately 50-fold lower) than Adriamycin in the presence of formaldehyde.[1] Furthermore, the DNA adducts formed by this compound are substantially more stable and essentially irreversible compared to the more labile adducts formed by Adriamycin.[1] This heightened reactivity and stability contribute to its approximately 1000-fold greater cytotoxicity compared to Doxorubicin.[1][2]

Q3: Can this compound's reactivity lead to non-specific binding with proteins?

Yes, due to its highly electrophilic nature, this compound has the potential to react with nucleophilic residues on proteins, leading to non-specific binding. This can be a significant source of interference in various assays, particularly those involving enzymes or protein quantification.

Q4: How should I handle and store this compound to maintain its stability and reactivity?

Given its reactivity, this compound should be protected from light and stored under inert gas if possible, especially in solution. For long-term storage, it is advisable to store it as a dry powder at -20°C or lower. Prepare aqueous solutions fresh for each experiment to minimize degradation. The stability of this compound in different buffers should be empirically tested for long-term experiments.

Troubleshooting Guides

Issue 1: High Background or False Positives in Cell Viability Assays (e.g., MTT, XTT)

Potential Cause: Anthracyclines, due to their chemical nature, can interfere with tetrazolium-based dyes used in cell viability assays. They can directly reduce the tetrazolium salt or interact with the formazan product, leading to inaccurate readings.

Troubleshooting Steps:

  • Run a Cell-Free Control: Incubate this compound with the assay reagents (e.g., MTT, XTT) in cell-free media to determine if it directly reduces the dye.

  • Alternative Viability Assays: If interference is observed, consider using viability assays with different detection principles, such as:

    • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP level in viable cells and are less prone to interference from colored compounds.

    • Real-time viability assays: These use non-toxic dyes that are measured kinetically.

    • Dye exclusion assays (e.g., Trypan Blue): While manual, this method directly assesses membrane integrity.

  • Wash Step: Before adding the viability reagent, gently wash the cells with fresh media or PBS to remove any residual this compound that has not formed adducts.

Issue 2: Inconsistent Results in Enzyme-Based Assays

Potential Cause: The high reactivity of this compound can lead to non-specific inhibition or denaturation of enzymes in your assay through covalent modification of the protein.

Troubleshooting Steps:

  • Pre-incubation Control: Run a control where the enzyme is pre-incubated with this compound, followed by a method to remove the unbound compound (e.g., rapid spin-desalting column) before adding the substrate. This will help determine if the inhibition is due to direct, irreversible modification.

    • Thiols: High concentrations of dithiothreitol (DTT) or glutathione (GSH). Caution: These may interfere with the assay's redox state.

    • Primary Amines: A high concentration of a simple primary amine like Tris buffer at a slightly basic pH might act as a scavenger, but its effectiveness needs to be validated.

  • Shorten Incubation Time: Minimize the incubation time of this compound with the enzyme to reduce the extent of non-specific interactions. The reaction with its primary target (DNA) is known to be very rapid.[1]

Issue 3: High Variability in Cellular Uptake or DNA Adduct Formation Studies

Potential Cause: The rapid reaction kinetics of this compound can lead to variability if the timing of sample processing is not precisely controlled.

Troubleshooting Steps:

  • Strict Time Control: Standardize the incubation time with this compound across all samples with high precision. For very short time points, consider using an automated liquid handler.

  • Immediate Lysis/Quenching: At the end of the incubation period, immediately lyse the cells with a strong denaturing buffer (e.g., containing SDS) to stop all enzymatic reactions and cellular processes. For DNA adduct analysis, immediate isolation of DNA is crucial.

  • Temperature Control: Perform incubations at a consistent and controlled temperature, as reaction rates are temperature-dependent.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT) with this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Carefully aspirate the media containing this compound.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

Protocol 2: Assessing Non-Specific Protein Binding

This protocol provides a framework to evaluate the potential for this compound to bind non-specifically to a protein of interest.

  • Protein Immobilization: Immobilize your protein of interest on a suitable solid support (e.g., ELISA plate, magnetic beads).

  • Blocking: Block any remaining non-specific binding sites on the solid support with a standard blocking buffer (e.g., 5% BSA in PBS).

  • This compound Incubation: Incubate the immobilized protein with a known concentration of this compound for a defined period. Include a control with no protein.

  • Washing: Wash the solid support extensively to remove any unbound this compound.

  • Detection: Detect the presence of bound this compound. Since this compound is a chromophore, you may be able to detect it directly by absorbance. Alternatively, if you have an antibody that recognizes this compound or its adducts, an ELISA-based detection method can be used.

Quantitative Data Summary

ParameterThis compoundDoxorubicin (Adriamycin)Reference
Relative Cytotoxicity ~1000-fold higher1-fold[1][2]
DNA Adduct Formation Rate Extremely rapidRequires formaldehyde activation, slower kinetics[1]
DNA Adduct Stability Essentially irreversibleReversible (half-life ~25 h at 37°C)[1]
Sequence Specificity 5'-GC-3'5'-GC-3' (with formaldehyde)[2][3]

Visualizations

Barminomycin_I_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare fresh this compound solution B Seed cells in microplate C Treat cells with this compound B->C D Incubate for defined period C->D E Wash to remove unbound drug D->E F Add assay reagent (e.g., MTT, ATP-lite) E->F G Incubate and develop signal F->G H Read plate (Absorbance/Luminescence) G->H I Subtract background from cell-free controls H->I J Normalize data to vehicle control I->J K Generate dose-response curves J->K

Caption: Experimental workflow for a cell-based assay with this compound.

Signaling_Pathway Barminomycin This compound DNA Nuclear DNA (5'-GC-3' sites) Barminomycin->DNA Rapid covalent binding DNA_Adduct Barminomycin-DNA Adduct DNA->DNA_Adduct Replication_Stress Replication Stress & Transcription Inhibition DNA_Adduct->Replication_Stress DDR DNA Damage Response (DDR) (ATM/ATR signaling) Replication_Stress->DDR Apoptosis Apoptosis DDR->Apoptosis CellCycle Cell Cycle Arrest DDR->CellCycle

Caption: Postulated signaling pathway initiated by this compound.

Troubleshooting_Logic Start Inconsistent/Anomalous Results? AssayType What type of assay? Start->AssayType CellBased Cell-based (e.g., Viability) AssayType->CellBased Cellular Enzymatic Enzymatic/Biochemical AssayType->Enzymatic In Vitro CheckInterference Run cell-free control to check for dye interference CellBased->CheckInterference CheckQuenching Test effect of quenching agents (e.g., DTT, Tris) Enzymatic->CheckQuenching SwitchAssay Switch to orthogonal assay (e.g., ATP-based) CheckInterference->SwitchAssay Interference observed ReduceTime Shorten incubation time CheckQuenching->ReduceTime Quenching not feasible

Caption: A logical flow for troubleshooting common issues with this compound.

References

Impact of flanking DNA sequences on Barminomycin I adduct stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Barminomycin I, focusing on the impact of flanking DNA sequences on adduct stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's interaction with DNA?

This compound, an anthracycline antibiotic, interacts with DNA primarily by forming covalent adducts, with a high selectivity for 5'-GC sequences.[1] It functions as a pre-activated analogue of Adriamycin (doxorubicin), meaning it does not require prior activation by agents like formaldehyde to bind to DNA.[2] These adducts can act as virtual interstrand crosslinks, significantly stabilizing the DNA duplex.[1]

Q2: How do flanking DNA sequences affect the stability of this compound-DNA adducts?

The stability of this compound-DNA adducts is highly dependent on the flanking DNA sequences.[1] Experimental data from in vitro transcription assays show a wide range of half-lives for these adducts at different 5'-GC sites, varying from approximately 14 minutes to over 200 minutes.[1] Furthermore, a significant portion of these adducts can be essentially permanent, with the percentage of permanent blockage also varying with the sequence context.[1]

Q3: What are the key experimental techniques to study this compound-DNA interactions?

Several techniques are crucial for elucidating the interactions between this compound and DNA:

  • In Vitro Transcription Elongation Arrest Assay: This method is used to determine the specific sites of drug binding and to quantify the stability (half-life) of the drug-DNA adducts by measuring the persistence of transcriptional blockage over time.[3]

  • DNase I Footprinting: This technique identifies the specific DNA sequences where this compound binds, as the bound drug protects the DNA from cleavage by DNase I.

  • Denaturing Gel Electrophoresis for Interstrand Crosslink Detection: This assay can detect the formation of virtual interstrand crosslinks induced by this compound, which are observed as a shift in the migration of heat-denatured DNA.[1]

  • Mass Spectrometry: This can be used to characterize the covalent adducts formed between this compound and oligonucleotides.

Quantitative Data on Adduct Stability

The stability of this compound-DNA adducts at various 5'-GC sequences has been quantified using an in vitro transcription assay. The data below summarizes the half-lives of the transcriptional blockages and the percentage of adducts that remain as essentially permanent lesions.

Transcript Length (nucleotides)Sequence at Adduct SiteHalf-life (t½) at 37°C (minutes)Permanent Blockage (%)
375'-GC5040
445'-GC13045
535'-GC140
625'-GC20100
695'-GC4015
765'-GC3540
845'-GC2540
935'-GC>>200Not specified

Data adapted from Perrin, L. C., et al. (1999). Nucleic Acids Research.[3]

Experimental Protocols

In Vitro Transcription Elongation Arrest Assay for Adduct Stability

This protocol is adapted from methodologies used to study drug-induced transcriptional blockage.

Objective: To determine the half-life of this compound-DNA adducts at specific sequences.

Materials:

  • Linearized DNA template containing a promoter (e.g., bacteriophage T7 promoter) and the target sequences of interest.

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including [α-³²P]UTP for labeling.

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

  • This compound solution of known concentration.

  • Stop solution (e.g., 80% formamide, 10 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol).

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea).

  • Gel loading buffer.

Procedure:

  • Initiation Complex Formation:

    • Incubate the DNA template with T7 RNA Polymerase and a subset of rNTPs (e.g., ATP, CTP, GTP) to form a stalled initiation complex at a defined position before the target sequences.

  • Adduct Formation:

    • Add this compound to the reaction mixture and incubate for a specific time (e.g., 5 minutes) to allow for adduct formation.

  • Elongation and Time Course:

    • Initiate elongation by adding the full complement of rNTPs, including [α-³²P]UTP.

    • Take aliquots of the reaction at various time points (e.g., 1, 5, 10, 20, 30, 60, 120, 180 minutes).

    • Terminate each reaction by adding the aliquot to the stop solution.

  • Gel Electrophoresis:

    • Denature the samples by heating at 90°C for 3-5 minutes.

    • Separate the RNA transcripts on a denaturing polyacrylamide gel.

  • Analysis:

    • Visualize the radiolabeled transcripts by autoradiography.

    • Quantify the intensity of the bands corresponding to transcriptional blockage at specific sites for each time point.

    • Calculate the half-life of the adducts by plotting the natural logarithm of the band intensity versus time and fitting the data to a first-order decay model.

DNase I Footprinting

Objective: To identify the DNA binding sites of this compound.

Materials:

  • DNA fragment of interest, uniquely end-labeled with ³²P.

  • This compound solutions at various concentrations.

  • DNase I.

  • DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl).

  • Denaturing polyacrylamide gel.

Procedure:

  • Binding Reaction:

    • Incubate the end-labeled DNA with increasing concentrations of this compound. Include a control reaction with no drug.

  • DNase I Digestion:

    • Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, defined time (e.g., 1-2 minutes) to achieve on average one cut per DNA molecule.

  • Reaction Termination:

    • Stop the digestion by adding the stop solution.

  • DNA Purification:

    • Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.

  • Gel Electrophoresis and Analysis:

    • Resuspend the DNA pellets in loading buffer, denature, and run on a denaturing polyacrylamide gel.

    • Visualize the DNA fragments by autoradiography. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of bands) compared to the control lane.

DNA Interstrand Crosslink Detection by Denaturing Gel Electrophoresis

Objective: To determine if this compound induces interstrand crosslinks.

Materials:

  • Linearized, double-stranded DNA.

  • This compound.

  • Denaturing solution (e.g., formamide-based loading buffer).

  • Agarose gel.

  • DNA stain (e.g., ethidium bromide or SYBR Green).

Procedure:

  • Drug Treatment:

    • Incubate the DNA with this compound at the desired concentration and for the desired time.

  • Denaturation:

    • Heat the samples in a denaturing solution at 90-95°C for 5 minutes to separate the DNA strands.

    • Rapidly cool the samples on ice to prevent re-annealing.

  • Gel Electrophoresis:

    • Run the denatured samples on an agarose gel.

  • Analysis:

    • Stain the gel and visualize the DNA. Non-crosslinked DNA will migrate as single-stranded DNA. DNA with interstrand crosslinks will remain double-stranded and migrate more slowly. The presence of a higher molecular weight band in the drug-treated, denatured sample indicates interstrand crosslinking.[1]

Troubleshooting Guides

In Vitro Transcription Elongation Arrest Assay
Problem Possible Cause(s) Suggested Solution(s)
No transcription or very weak signal - Inactive RNA polymerase. - Degraded DNA template or rNTPs. - Incorrect buffer composition.- Use a fresh batch of polymerase and test its activity. - Verify the integrity of the template and rNTPs on a gel. - Prepare fresh transcription buffer and check the pH.
High background/smearing in gel lanes - Nuclease contamination. - RNA degradation. - Incomplete denaturation of RNA.- Use RNase inhibitors in your reaction. - Handle samples with care to avoid RNase contamination. - Ensure the stop solution contains a sufficient concentration of formamide and that samples are heated adequately before loading.
No clear transcriptional blockage bands - this compound concentration is too low. - Incubation time for adduct formation is too short. - The DNA template lacks 5'-GC sequences.- Increase the concentration of this compound. - Increase the incubation time for drug-DNA interaction. - Ensure your DNA template contains the target sequences.
Inconsistent half-life measurements - Inaccurate timing of aliquots. - Pipetting errors. - Inconsistent reaction temperatures.- Practice consistent and rapid pipetting for time-course experiments. - Use calibrated pipettes. - Maintain a constant temperature throughout the experiment using a water bath or heat block.
DNase I Footprinting
Problem Possible Cause(s) Suggested Solution(s)
No digestion or very light ladder - Inactive DNase I. - Incorrect buffer conditions for DNase I.- Use a fresh dilution of DNase I. - Optimize the DNase I concentration and digestion time. - Ensure the presence of Mg²⁺ and Ca²⁺ in the reaction buffer.
Complete digestion (smear at the bottom of the gel) - Too much DNase I or digestion time is too long.- Perform a titration of DNase I concentration and digestion time to find optimal conditions for partial digestion.
No footprint observed - this compound concentration is too low to protect the DNA. - The drug does not bind to the specific DNA sequence being analyzed.- Increase the concentration of this compound. - Verify that the DNA fragment contains potential 5'-GC binding sites.
"Smiling" or distorted bands - Gel overheating during electrophoresis. - High salt concentration in the sample.- Run the gel at a lower voltage. - Ensure complete removal of salts during DNA purification.

Signaling Pathways and Experimental Workflows

As direct information on the signaling pathways affected by this compound is limited, the following diagrams are based on the known mechanisms of action of structurally related and functionally analogous anthracyclines, such as doxorubicin. These pathways are likely to be relevant to this compound's cellular effects.

Barminomycin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Barminomycin This compound DNA DNA Barminomycin->DNA Intercalation & Covalent Adduct (at 5'-GC) TopoisomeraseII Topoisomerase II Barminomycin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Generation Barminomycin->ROS Redox Cycling DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage Stabilizes cleavage complex Apoptosis_N Apoptosis DNA_Damage->Apoptosis_N Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis_C Apoptosis Mitochondrial_Damage->Apoptosis_C

Caption: Proposed mechanisms of this compound-induced cytotoxicity.

Experimental_Workflow_Adduct_Stability cluster_protocol In Vitro Transcription Assay for Adduct Stability start Start: Linearized DNA Template + T7 RNA Polymerase + rNTPs (minus UTP) initiation Form Stalled Initiation Complex start->initiation add_barminomycin Add this compound (Allow Adduct Formation) initiation->add_barminomycin elongation Start Elongation (Add all rNTPs + [α-³²P]UTP) add_barminomycin->elongation time_course Incubate and Collect Aliquots Over Time elongation->time_course stop_reaction Terminate Reactions (Stop Solution) time_course->stop_reaction gel Denaturing PAGE stop_reaction->gel analysis Autoradiography & Quantification gel->analysis half_life Calculate Adduct Half-life analysis->half_life

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Barminomycin I versus Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two anthracycline antibiotics, Barminomycin I and Doxorubicin. The information presented is supported by experimental data to assist researchers in understanding the key differences in their cytotoxic activities.

Introduction

Doxorubicin is a widely used chemotherapeutic agent effective against a broad spectrum of cancers. Its anticancer activity is attributed to several mechanisms, including its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS). This compound, a lesser-known analog, is distinguished by its significantly higher potency. It is considered a "pre-activated" form of Doxorubicin, leading to more stable and effectively irreversible DNA adducts. This fundamental difference in their interaction with DNA is believed to be the primary reason for the enhanced cytotoxicity of this compound.

Mechanism of Action: A Head-to-Head Comparison

The primary mechanisms of action for both this compound and Doxorubicin revolve around their interaction with DNA, ultimately leading to cell cycle arrest and apoptosis. However, the specifics of these interactions and their consequences differ significantly.

DNA Intercalation and Adduct Formation

Both compounds intercalate into DNA, inserting their planar aromatic chromophore portion between DNA base pairs. This physical insertion distorts the DNA double helix, interfering with DNA replication and transcription.

Doxorubicin requires activation, typically by formaldehyde, to form covalent adducts with DNA. These adducts are relatively labile, with a reported half-life of approximately 25 hours in vitro.

This compound , in contrast, possesses a unique eight-membered ring containing a carbinolamine that readily converts to a reactive imine. This structural feature allows it to function as a "pre-activated" molecule, forming DNA adducts rapidly and without the need for external activation. The resulting this compound-DNA complexes are exceptionally stable and considered essentially irreversible. This enhanced stability is attributed to the protection of the aminal linkage from hydrolysis.

The formation of these highly stable DNA adducts by this compound is a key differentiator, leading to more persistent DNA damage and, consequently, greater cytotoxicity.

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme that relaxes DNA supercoils during replication and transcription. Doxorubicin is a well-established topoisomerase II poison. It stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and the initiation of apoptosis.

While this compound is an anthracycline and is expected to interact with topoisomerase II, its primary mechanism of enhanced cytotoxicity is attributed to its potent and irreversible DNA adduct formation rather than a differential inhibition of topoisomerase II compared to Doxorubicin.

Generation of Reactive Oxygen Species (ROS)

A significant aspect of Doxorubicin's mechanism of action, and a major contributor to its cardiotoxic side effects, is the generation of reactive oxygen species (ROS). Doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This induces oxidative stress, causing damage to cellular components, including DNA, lipids, and proteins.

Currently, there is a lack of direct comparative studies in the available literature detailing the capacity of this compound to generate ROS. Therefore, a quantitative comparison in this regard cannot be provided at this time.

Quantitative Data Summary

The most striking difference between this compound and Doxorubicin is their cytotoxic potency.

ParameterThis compoundDoxorubicinReference
Relative Cytotoxicity ~1,000-fold more cytotoxicBaseline
DNA Adduct Stability Essentially irreversibleHalf-life of ~25 hours (in vitro)
Requirement for Activation No (pre-activated)Yes (e.g., by formaldehyde)

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Doxorubicin are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound, representing its potency in inhibiting cell proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in a cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drugs. Include a vehicle control (medium with the solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

DNA Adduct Formation and Stability Assay (Electrophoretic Mobility Shift Assay)

Objective: To assess the formation and stability of drug-DNA adducts.

Methodology:

  • DNA Labeling and Drug Treatment: A specific DNA fragment (e.g., a restriction fragment or a PCR product) is radioactively or fluorescently labeled at one end. The labeled DNA is then incubated with this compound or Doxorubicin (with formaldehyde for activation) for various time points and at different concentrations.

  • Denaturation and Gel Electrophoresis: The reaction is stopped, and the DNA is denatured by heating. The samples are then run on a denaturing polyacrylamide gel.

  • Analysis: Unmodified, single-stranded DNA will migrate faster through the gel than the DNA that has formed a bulky adduct with the drug. The presence of a slower-migrating band indicates the formation of a drug-DNA adduct. To assess stability, the drug-DNA adducts can be incubated at 37°C for different durations before denaturation and electrophoresis. The persistence of the shifted band over time indicates the stability of the adduct.

  • Quantification: The intensity of the bands can be quantified using phosphorimaging or fluorescence scanning to determine the percentage of adducted DNA at each time point.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the intracellular generation of ROS following drug treatment.

Methodology using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA):

  • Cell Culture and Treatment: Seed cells in a multi-well plate or on coverslips and treat them with Doxorubicin at the desired concentration and for the specified time.

  • Probe Loading: Wash the cells with a warm buffer (e.g., PBS or HBSS) and then incubate them with DCFH-DA (typically at 5-10 µM) in the dark at 37°C for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity can be measured using a fluorescence microplate reader, flow cytometer, or visualized using a fluorescence microscope. An increase in fluorescence intensity in drug-treated cells compared to control cells indicates an increase in ROS production.

Visualizations

Signaling Pathway of Doxorubicin's Major Mechanisms of Action

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm/Mitochondria Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Redox Redox Cycling Dox->Redox DNA_damage DNA Strand Breaks DNA->DNA_damage TopoII->DNA_damage Apoptosis_nucleus Apoptosis DNA_damage->Apoptosis_nucleus ROS Reactive Oxygen Species (ROS) Redox->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins) Oxidative_Stress->Cell_Damage

Caption: Doxorubicin's multi-faceted mechanism of action.

Experimental Workflow for Cytotoxicity (IC50) Determination

Cytotoxicity_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Serial Dilutions of this compound / Doxorubicin A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate & Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability & Determine IC50 F->G

Caption: Workflow for determining IC50 values using the MTT assay.

Logical Relationship of this compound's Enhanced Activitydot

Barminomycin I Demonstrates Pre-activated Potency and Irreversible DNA Adduct Formation, Resulting in Significantly Higher Cytotoxicity Compared to Other Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data reveals that Barminomycin I, a unique anthracycline anticancer agent, exhibits substantially higher cytotoxicity—reportedly up to 1,000-fold greater than the widely used Doxorubicin.[1] This pronounced efficacy is attributed to its distinct chemical structure, which allows it to function as a pre-activated analogue of other anthracyclines, leading to the formation of highly stable and essentially irreversible DNA adducts.[1] This guide provides a comparative overview of the cytotoxicity of this compound against other common anthracyclines, supported by available data, detailed experimental methodologies, and an examination of the underlying molecular mechanisms.

Comparative Cytotoxicity Data

The following table summarizes the available data on the cytotoxic potency of this compound in comparison to other clinically utilized anthracyclines. While direct side-by-side IC50 values for this compound are not widely published, its growth inhibition concentration in L1210 cells provides a stark contrast to the IC50 values of other anthracyclines in the same or similar cell lines.

AnthracyclineCell LineIC50 / Growth Inhibition
This compound L1210 (mouse lymphoid leukemia)0.016 ng/mL (growth prevention)
Doxorubicin L1210 (mouse lymphoid leukemia)~20 nM
Doxorubicin A549 (human lung carcinoma)> 20 µM
Doxorubicin HeLa (human cervical cancer)2.92 ± 0.57 µM
Doxorubicin MCF-7 (human breast adenocarcinoma)2.50 ± 1.76 µM
Epirubicin NCI-H460 (human lung cancer)0.02 µM
Epirubicin HepG2 (human liver cancer)0.1 µM
Daunorubicin L1210 (mouse lymphoid leukemia)Data not readily available in searched articles

Note: The value for this compound is a growth prevention concentration, which may not be a direct equivalent to an IC50 value but indicates high potency. IC50 values for other anthracyclines can vary based on experimental conditions.

Mechanism of Action: A Tale of Two Adducts

The superior cytotoxicity of this compound stems from its unique eight-membered ring containing a carbinolamine that readily converts to an imine. This imine form is analogous to the formaldehyde-activated state of other anthracyclines like Doxorubicin, effectively making this compound a "pre-activated" molecule.[1] This structural feature allows it to rapidly form covalent adducts with DNA at the exocyclic amino group of guanine residues, with a high selectivity for 5'-GC-3' sequences.[1]

While other anthracyclines can also form DNA adducts, these are typically labile and can be reversed. In contrast, the adducts formed by this compound are exceptionally stable and considered essentially irreversible.[1] This persistent DNA damage is a critical factor in its heightened cytotoxic effect.

cluster_Barminomycin This compound cluster_Doxorubicin Other Anthracyclines (e.g., Doxorubicin) B_drug This compound (Pre-activated) B_dna DNA B_drug->B_dna Rapid covalent bonding B_adduct Irreversible DNA Adduct B_dna->B_adduct B_apoptosis Cell Death (Apoptosis) B_adduct->B_apoptosis Persistent DNA Damage Signal D_drug Doxorubicin D_formaldehyde Formaldehyde (Activation) D_drug->D_formaldehyde D_dna DNA D_drug->D_dna Covalent bonding D_formaldehyde->D_drug Activation D_adduct Reversible DNA Adduct D_dna->D_adduct D_repair DNA Repair D_adduct->D_repair Adduct instability D_apoptosis Cell Death (Apoptosis) D_adduct->D_apoptosis D_repair->D_dna Restoration

Figure 1. Comparative mechanism of action of this compound and other anthracyclines.

Signaling Pathways: The DNA Damage Response

The formation of stable DNA adducts by this compound triggers a robust DNA Damage Response (DDR). This cellular surveillance system recognizes the DNA lesions, leading to the activation of a cascade of signaling proteins that ultimately determine the cell's fate.

Barminomycin This compound DNA_Adduct Irreversible DNA Adduct Barminomycin->DNA_Adduct DDR_Sensors DDR Sensors (e.g., MRN complex) DNA_Adduct->DDR_Sensors Recognition of DNA lesion ATM_ATR ATM/ATR Kinases (Activation) DDR_Sensors->ATM_ATR CHK1_CHK2 CHK1/CHK2 (Phosphorylation) ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 CellCycleArrest Cell Cycle Arrest (G2/M phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis If damage is irreparable

Figure 2. DNA damage response pathway initiated by this compound-induced DNA adducts.

Due to the irreversible nature of the DNA adducts formed by this compound, the DNA damage signal is persistent. This sustained activation of the DDR pathway is more likely to overwhelm the cell's repair capacity, leading to the initiation of programmed cell death, or apoptosis.

Experimental Protocols

The determination of the cytotoxic effects of this compound and other anthracyclines is typically performed using in vitro cell viability and proliferation assays. The following is a generalized protocol for the MTT assay, a common colorimetric method used for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Cancer cells (e.g., L1210, A549, HeLa, MCF-7) are harvested during their exponential growth phase.

    • Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Drug Treatment:

    • Stock solutions of this compound, Doxorubicin, Epirubicin, and Daunorubicin are prepared in a suitable solvent (e.g., DMSO or sterile water) and serially diluted in culture medium to achieve a range of final concentrations.

    • The culture medium from the wells is carefully aspirated and replaced with 100 µL of medium containing the various concentrations of the anthracyclines.

    • Control wells containing cells treated with vehicle (solvent) only are included.

    • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • The medium containing MTT is carefully removed from the wells.

    • 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a highly potent anthracycline with a distinct mechanism of action characterized by the formation of irreversible DNA adducts. This leads to a sustained DNA damage response and significantly enhanced cytotoxicity compared to other anthracyclines such as Doxorubicin. The available data, although limited in direct comparative IC50 values, strongly supports the exceptional anti-proliferative activity of this compound. Further research, including comprehensive side-by-side cytotoxicity studies across a broad range of cancer cell lines and in vivo models, is warranted to fully elucidate its therapeutic potential. The unique properties of this compound may offer a promising avenue for the development of more effective cancer therapies, particularly for tumors resistant to conventional anthracyclines.

References

Validating the Anticancer Activity of Barminomycin I In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barminomycin I, an anthracycline antibiotic, has demonstrated significant potential as an anticancer agent in preclinical in vitro studies. Its unique molecular structure, featuring an eight-membered ring that readily forms an imine, confers exceptional cytotoxicity, reportedly up to 1,000-fold greater than the widely used chemotherapeutic, Doxorubicin.[1][2][3] This heightened activity is attributed to its ability to form rapid and essentially irreversible adducts with DNA, a key mechanism in halting cancer cell proliferation.[1][2] This guide provides a comparative analysis of this compound against Doxorubicin, focusing on its mechanism of action and outlining the necessary experimental protocols for its in vivo validation, a critical next step in its development as a potential therapeutic. While direct in vivo comparative data for this compound is not yet available in published literature, this guide synthesizes the existing knowledge to provide a framework for its evaluation.

Comparative Analysis: this compound vs. Doxorubicin

The primary distinction between this compound and Doxorubicin lies in the stability of the DNA adducts they form. While both drugs interact with DNA, this compound's imine group allows for the formation of a highly stable, virtually irreversible N-C-N aminal linkage with guanine residues.[1][2] In contrast, the DNA adducts formed by Doxorubicin are considerably more labile.[1] This difference in stability is hypothesized to be a key factor in this compound's superior in vitro cytotoxicity.

FeatureThis compoundDoxorubicin
Reported In Vitro Cytotoxicity Up to 1,000-fold more potent than Doxorubicin[1][2][3]Standard anthracycline chemotherapeutic
Mechanism of Action Forms highly stable, irreversible DNA adducts at 5'-GC-3' sequences[1][2]Forms reversible DNA adducts; Topoisomerase II inhibition
Key Structural Feature Eight-membered ring with a carbinolamine-imine equilibrium[1][2]Standard four-ring anthracycline structure
In Vivo Data Not yet publicly availableExtensive clinical and preclinical data available

Proposed Experimental Protocols for In Vivo Validation

The following protocols are based on established methodologies for the preclinical evaluation of novel anticancer agents and are tailored for the specific investigation of this compound's in vivo efficacy.

Animal Model Selection

The choice of animal model is critical for obtaining clinically relevant data. Given the broad-spectrum potential of anthracyclines, a panel of xenograft models is recommended.

  • Human Tumor Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are the standard for these studies. Recommended cell lines for initial screening would include those known to be sensitive to anthracyclines, such as:

    • Breast Cancer: MCF-7, MDA-MB-231

    • Leukemia: P388, L1210 (historically used for primary screening of anthracyclines)[4]

    • Lung Cancer: A549

    • Colon Cancer: HCT-116

  • Orthotopic Models: For more clinically relevant tumor microenvironments, implanting tumor cells into the corresponding organ of origin (e.g., mammary fat pad for breast cancer) is advised.

Drug Formulation and Administration
  • Formulation: this compound should be formulated in a vehicle that ensures its stability and bioavailability. The same vehicle should be used for the control and comparator (Doxorubicin) arms of the study.

  • Route of Administration: Intravenous (i.v.) injection is the most common and clinically relevant route for anthracyclines.[4]

  • Dosing and Schedule: A dose-escalation study should be performed to determine the maximum tolerated dose (MTD). Subsequent efficacy studies should use doses at and below the MTD. A typical schedule for anthracyclines involves intermittent dosing (e.g., once or twice weekly) to allow for recovery from toxicity.

Efficacy Evaluation
  • Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., twice weekly) using calipers. The primary endpoint is often the delay in tumor growth in treated groups compared to the vehicle control.

  • Survival Analysis: A cohort of animals should be monitored for overall survival, with euthanasia performed when tumors reach a predetermined size or when signs of significant morbidity are observed.

  • Biomarker Analysis: At the end of the study, tumors should be excised for immunohistochemical or molecular analysis to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Toxicity Assessment
  • Body Weight and Clinical Observations: Animals should be weighed regularly, and any signs of toxicity (e.g., changes in behavior, posture, or grooming) should be recorded.

  • Hematological Analysis: Blood samples should be collected to assess for myelosuppression, a known side effect of anthracyclines.

  • Histopathology: Major organs (heart, liver, kidneys, spleen) should be collected at the end of the study for histopathological examination to identify any drug-related toxicities. Cardiotoxicity is a particular concern with anthracyclines and should be carefully evaluated.

Visualizing the Path Forward: Workflows and Pathways

Experimental Workflow for In Vivo Validation

The following diagram outlines the key steps in the preclinical in vivo validation of this compound.

G cluster_preclinical Preclinical In Vivo Validation Workflow A Animal Model Selection (Xenograft/Orthotopic) B Dose-Escalation Study (MTD Determination) A->B C Efficacy Study (Tumor Growth Inhibition & Survival) B->C D Toxicity Assessment (Hematology & Histopathology) C->D E Biomarker Analysis (Proliferation & Apoptosis) C->E F Data Analysis & Comparison (vs. Doxorubicin & Control) D->F E->F

Caption: A streamlined workflow for the in vivo assessment of this compound.

Proposed Signaling Pathway of this compound

This diagram illustrates the currently understood mechanism of action of this compound, leading to cell cycle arrest and apoptosis.

G cluster_pathway Proposed Mechanism of Action of this compound Barminomycin This compound DNA Nuclear DNA Barminomycin->DNA Intercalation & Binding Adduct Irreversible DNA Adduct (Guanine at 5'-GC-3') DNA->Adduct Covalent Bond Formation Replication_Block Replication Fork Stall Adduct->Replication_Block Transcription_Block Transcription Inhibition Adduct->Transcription_Block DDR DNA Damage Response (DDR) Activation Replication_Block->DDR Transcription_Block->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: The proposed signaling cascade initiated by this compound's DNA adduct formation.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a next-generation anthracycline. Its exceptional in vitro potency and the formation of highly stable DNA adducts suggest the potential for superior efficacy and possibly a distinct therapeutic profile compared to existing treatments like Doxorubicin. However, the lack of in vivo data represents a significant gap in our understanding of its true therapeutic potential and toxicity profile. The experimental framework outlined in this guide provides a clear path forward for the systematic in vivo validation of this compound. Rigorous preclinical studies are essential to determine if its remarkable in vitro activity translates into a safe and effective anticancer agent for clinical use. Future research should also focus on elucidating the full spectrum of its molecular targets and signaling pathways to identify potential biomarkers for patient selection and to explore rational combination therapies.

References

No Publicly Available Data on the Efficacy of Barminomycin I in Doxorubicin-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a lack of specific studies investigating the efficacy of Barminomycin I in doxorubicin-resistant cancer cell lines. At present, there is no publicly accessible experimental data to generate a comparative guide on this specific topic.

Initial searches indicate that Barminomycin is a potent member of the anthracycline class of anticancer agents. It is reported to be approximately 1,000-fold more cytotoxic than doxorubicin. The enhanced activity of Barminomycin is attributed to its unique mechanism of forming highly stable, essentially irreversible adducts with DNA. This contrasts with the more labile DNA adducts formed by doxorubicin, suggesting a potential to overcome resistance mechanisms.

However, despite its high potency and distinct mechanism of action, specific studies detailing its effects in cell lines that have developed resistance to doxorubicin are not available in the reviewed literature. Consequently, quantitative data such as IC50 values in resistant versus sensitive cell lines, apoptosis induction rates, and effects on specific signaling pathways in a doxorubicin-resistant context could not be found.

Without this foundational experimental data, it is not possible to construct the requested data tables, detail the experimental protocols used for such specific investigations, or create diagrams of the signaling pathways involved in this compound's potential overcoming of doxorubicin resistance.

Further research and publication of studies focusing specifically on this compound's performance in doxorubicin-resistant models are necessary before a comprehensive comparative guide can be developed for the scientific community. Researchers interested in this area may consider this a potential avenue for future investigation.

A Comparative Analysis of DNA Adduct Stability: Barminomycin I vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stability of DNA adducts formed by the anthracycline antibiotics Barminomycin I and doxorubicin reveals significant differences that underpin their cytotoxic potency. This guide provides a comparative analysis of their DNA adduct stability, supported by experimental data, detailed methodologies, and a visualization of their distinct activation pathways.

For researchers and professionals in drug development, understanding the nuances of drug-DNA interactions is paramount for designing more effective and targeted cancer therapies. While both this compound and doxorubicin belong to the anthracycline family and target DNA, their mechanisms of adduct formation and the resulting stability of these adducts are markedly different.

Key Distinctions in DNA Adduct Formation

Doxorubicin, a widely used chemotherapeutic agent, requires an activation step to form covalent adducts with DNA. This process is mediated by formaldehyde, which reacts with doxorubicin to form an activated Schiff base.[1] This intermediate then links to the exocyclic amino group of guanine residues in the DNA.[1][2] In contrast, this compound is considered a "pre-activated" analogue of doxorubicin.[3] Its unique chemical structure, featuring an eight-membered ring with a carbinolamine that readily converts to a reactive imine, allows it to form DNA adducts directly without the need for formaldehyde activation.[4][5]

This fundamental difference in activation leads to a more efficient and rapid formation of DNA adducts by this compound.[3] Both drugs show a preference for forming adducts at 5'-GC-3' sequences.[4][6] The resulting chemical bond with guanine is an aminal (N-C-N) linkage for both compounds.[4]

Enhanced Stability of this compound-DNA Adducts

A critical point of divergence between the two drugs is the stability of their respective DNA adducts. Experimental evidence consistently demonstrates that this compound-DNA adducts are substantially more stable and essentially irreversible compared to those formed by doxorubicin.[3][4] The in vitro half-life of doxorubicin-DNA adducts is approximately 25 hours at 37°C.[3][4] In stark contrast, this compound-DNA adducts exhibit remarkable stability, which is attributed to the unique conformation of the drug that protects the aminal linkage from hydrolysis.[4] This enhanced stability is a key factor contributing to the significantly higher cytotoxicity of this compound, which is reported to be up to 1000-fold more potent than doxorubicin.[3][4]

Comparative Data on DNA Adduct Properties

FeatureThis compoundDoxorubicin
Activation Requirement None (pre-activated)Formaldehyde
Adduct Formation Rate Extremely rapidSlower, dependent on formaldehyde concentration
DNA Binding Site 5'-GC-3' sequences5'-GC-3' sequences
Covalent Linkage Aminal (N-C-N) bond with guanineAminal (N-C-N) bond with guanine
Adduct Stability Essentially irreversibleLabile, half-life of ~25 hours at 37°C
Relative Cytotoxicity ~1000-fold higherBaseline

Experimental Protocols

The stability and characteristics of this compound and doxorubicin DNA adducts have been elucidated through various experimental techniques. Below are summaries of key methodologies.

Transcriptional Blockage Assay

This assay is used to determine the specific DNA sequences where the drug forms adducts.

  • A DNA template containing a known sequence is incubated with the drug (this compound or doxorubicin with formaldehyde).

  • RNA polymerase is added along with ribonucleotides to initiate transcription.

  • The drug-DNA adducts act as a blockage to the progression of RNA polymerase.

  • The resulting truncated RNA transcripts are separated by gel electrophoresis.

  • The lengths of the truncated transcripts correspond to the sites of adduct formation on the DNA template.

Heat Denaturation Electrophoretic Crosslinking Assay

This method assesses the ability of the drug to form interstrand crosslinks or functionally equivalent stable adducts that prevent DNA strand separation.

  • A radiolabeled DNA fragment is incubated with the drug.

  • The reaction mixture is heated to denature the DNA into single strands.

  • The sample is then rapidly cooled and subjected to gel electrophoresis.

  • DNA that remains double-stranded (due to crosslinking) migrates slower than the single-stranded DNA.

  • The amount of crosslinked DNA is quantified to assess the stability of the adducts. For instance, it has been shown that 40% of this compound-crosslinked DNA remained intact after heating at 90°C for 5 minutes.[6]

Spectroscopic and Mass Spectrometric Analysis

Techniques such as 2D NMR, mass spectrometry, and X-ray crystallography are employed to determine the precise chemical structure of the drug-DNA adducts.[1][4] These methods have confirmed the aminal linkage between the drugs and the N-2 position of guanine.[7]

Visualization of Activation and DNA Adduct Formation

The following diagram illustrates the distinct pathways of DNA adduct formation for doxorubicin and this compound.

DNA_Adduct_Formation cluster_dox Doxorubicin Pathway cluster_bar This compound Pathway dox Doxorubicin schiff Schiff Base Intermediate dox->schiff + hcho Formaldehyde hcho->schiff dox_adduct Doxorubicin-DNA Adduct (Labile) schiff->dox_adduct + DNA (Guanine) bar This compound (Carbinolamine form) imine Imine Intermediate (Pre-activated) bar->imine Spontaneous bar_adduct This compound-DNA Adduct (Highly Stable) imine->bar_adduct + DNA (Guanine)

Figure 1. Comparative pathways of DNA adduct formation.

References

Head-to-head comparison of Barminomycin I and SN-07

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison between Barminomycin I and SN-07 is predicated on the understanding that these are not two distinct competing compounds. Rather, SN-07 was the name given to the initially discovered pink/red complex of a chromophore bound to DNA and RNA.[1][2] Subsequent enzymatic digestion of the nucleic acids isolated the active chromophore, which was identified as this compound.[1][2] Therefore, this guide will focus on the characteristics and experimental data of this compound, the active chemical entity.

Mechanism of Action

This compound is a potent member of the anthracycline class of anticancer agents.[1] Its primary mechanism of action involves the formation of covalent adducts with DNA, which ultimately disrupts DNA replication and transcription, leading to cytotoxicity.[3] A defining structural feature of this compound is an eight-membered ring containing a carbinolamine group that readily equilibrates to an imine.[1] This imine form is highly reactive and allows the molecule to act as a "pre-activated" alkylating agent, a characteristic that distinguishes it from other anthracyclines like doxorubicin (Adriamycin), which require metabolic activation by formaldehyde to form similar DNA adducts.[4]

This compound exhibits a high degree of selectivity, primarily reacting with the 2-amino group of guanine residues located within 5'-GC-3' sequences in the DNA.[1][2][3] The resulting this compound-DNA adducts are exceptionally stable and considered essentially irreversible, in stark contrast to the more transient adducts formed by doxorubicin.[1][2][4]

Signaling Pathway and Experimental Workflow

The cytotoxic effects of this compound are a direct result of its interaction with DNA, leading to the inhibition of critical cellular processes like transcription and replication. The following diagrams illustrate its mechanism of action and a general workflow for assessing its activity.

Barminomycin_I_Mechanism_of_Action Mechanism of Action of this compound This compound This compound Guanine (5'-GC-3') Guanine (5'-GC-3') This compound->Guanine (5'-GC-3') Covalent Binding DNA Adduct DNA Adduct Guanine (5'-GC-3')->DNA Adduct Forms Stable Transcription Blockage Transcription Blockage DNA Adduct->Transcription Blockage Replication Inhibition Replication Inhibition DNA Adduct->Replication Inhibition Cell Death Cell Death Transcription Blockage->Cell Death Replication Inhibition->Cell Death

Caption: Mechanism of Action of this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_0 In Vitro Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Transcription_Assay In Vitro Transcription Assay Treatment->Transcription_Assay Data_Analysis_1 Determine IC50 Cytotoxicity_Assay->Data_Analysis_1 Data_Analysis_2 Assess Transcription Blockage Transcription_Assay->Data_Analysis_2

Caption: In Vitro Evaluation Workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative comparisons between this compound and Doxorubicin, a clinically relevant anthracycline, as direct comparative data for SN-07 as a separate entity is not applicable.

ParameterThis compoundDoxorubicin (Adriamycin)Reference
Cytotoxicity ~1,000-fold more potentBaseline[1][2][4]
DNA Adduct Formation Rapid, at ~50-fold lower concentrationsRequires formaldehyde activation[4]
DNA Adduct Stability Essentially irreversibleHalf-life of ~25 hours at 37°C[1][2][4]
Sequence Specificity High selectivity for 5'-GC-3'Less pronounced specificity[1][2][3]

Table 1: Comparative Efficacy and DNA Interaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Transcription Assay

This assay is used to determine the sequence specificity of DNA binding and the extent of transcriptional blockage.

Objective: To identify the specific DNA sequences where this compound forms adducts and blocks transcription.

Methodology:

  • A DNA template containing a known sequence and a promoter for a specific RNA polymerase (e.g., T7 or SP6) is prepared.

  • The DNA template is incubated with varying concentrations of this compound for a specified duration to allow for adduct formation.

  • An in vitro transcription reaction is initiated by adding the appropriate RNA polymerase, ribonucleotides (including a radiolabeled or fluorescently labeled one), and transcription buffer.

  • The reaction is allowed to proceed for a set time and then terminated.

  • The resulting RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis.

  • The gel is visualized using autoradiography or fluorescence imaging.

  • Transcriptional blockages are identified as prematurely terminated RNA transcripts, and the positions of these blocks correspond to the sites of this compound-DNA adducts.[5]

Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay used to assess cell viability and determine the cytotoxic potential of a compound.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • Following incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.

References

Unlocking New Therapeutic Avenues: A Comparative Analysis of Barminomycin I's Potential to Overcome Topoisomerase Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure for patients receiving chemotherapy. Topoisomerase inhibitors, a cornerstone of many cancer treatment regimens, are particularly susceptible to resistance mechanisms. This guide provides a comparative analysis of Barminomycin I, a highly potent anthracycline antibiotic, and its potential to circumvent common resistance pathways observed with conventional topoisomerase inhibitors. While direct comparative cross-resistance studies are not yet available in published literature, this analysis synthesizes existing data on this compound's unique mechanism of action and draws parallels with analogous compounds to build a strong rationale for its investigation as a therapy for drug-resistant cancers.

The Challenge of Topoisomerase Inhibitor Resistance

Topoisomerase I and II are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Topoisomerase inhibitors trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cancer cell death. However, cancer cells can develop resistance through various mechanisms, including:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein (MRP), actively pumps drugs out of the cell, reducing their intracellular concentration.

  • Alterations in Topoisomerase II: Mutations or decreased expression of topoisomerase IIα can reduce the drug's target availability or its ability to form a stable cleavage complex.

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can efficiently mend the drug-induced DNA lesions, mitigating the cytotoxic effect.

  • Activation of Pro-Survival Signaling: Alterations in apoptotic pathways (e.g., p53 mutations) can make cells more resistant to the cytotoxic effects of DNA damage.

This compound: A "Pre-activated" Anthracycline with a Unique Mechanism

This compound is a member of the anthracycline class of antibiotics, which also includes widely used drugs like doxorubicin. However, this compound possesses a distinct molecular structure and mechanism of action that sets it apart.

  • Exceptional Potency: It is reported to be approximately 1,000-fold more cytotoxic than doxorubicin[1].

  • "Pre-activated" Chemistry: this compound features an unusual eight-membered ring containing a carbinolamine group that readily converts to a reactive imine. This "pre-activated" state allows it to bypass the need for intracellular metabolic activation (formaldehyde-dependent) that is required by doxorubicin to form DNA adducts[1].

  • Irreversible DNA Adducts: this compound rapidly forms highly stable, essentially irreversible covalent adducts with DNA, primarily at 5'-GC-3' sequences[1]. This contrasts with the labile and reversible adducts formed by doxorubicin.

This unique mode of action suggests that this compound's efficacy may be independent of some of the most common mechanisms of resistance to traditional topoisomerase inhibitors.

Hypothetical Cross-Resistance Profile of this compound

While direct experimental data is lacking, based on its mechanism and studies on analogous compounds, we can hypothesize the performance of this compound in resistant cell lines. The following table presents a conceptual comparison. It is critical to note that the values for this compound are projected and require experimental validation. For context, data on the non-cross-resistant anthracycline Annamycin in MRP-expressing cells is included[2].

Cell Line ModelResistance MechanismDoxorubicin (IC50)Etoposide (IC50)Topotecan (IC50)This compound (Projected IC50) Annamycin (Resistance Index)
Sensitive (e.g., MCF-7)-LowLowLowVery Low1.0
MDR1 OverexpressingDrug EffluxHighHighModerateProjected Low -
MRP OverexpressingDrug EffluxHigh (Resistance Index: 6.9-11.6)[2]HighModerateProjected Low 1.1-1.4 [2]
Topo IIα Mutant/DownregulatedTarget AlterationHighVery HighUnchangedProjected Low -

Rationale for Projected Low IC50 in Resistant Lines:

  • Circumvention of Efflux Pumps: The high lipophilicity and unique structure of potent anthracycline derivatives may reduce their affinity for efflux pumps like P-glycoprotein. The rapid and irreversible nature of this compound's DNA damage may also render the detoxification function of these pumps less effective.

  • Independence from Topoisomerase II Levels: As this compound's primary cytotoxic mechanism is the formation of DNA adducts rather than solely relying on trapping the topoisomerase II complex, its activity is less likely to be affected by alterations in the enzyme's expression or structure.

Experimental Protocols for Cross-Resistance Studies

To validate the potential of this compound, a comprehensive cross-resistance study is warranted. The following outlines a standard experimental approach.

Development of Drug-Resistant Cell Lines
  • Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, leukemia) would be used.

  • Method: Resistant sublines would be generated by continuous exposure to escalating, sub-lethal concentrations of various topoisomerase inhibitors (doxorubicin, etoposide, topotecan) over several months.

  • Verification: Resistance will be confirmed by determining the half-maximal inhibitory concentration (IC50) using a cytotoxicity assay and by characterizing the underlying resistance mechanisms (e.g., Western blot for P-glycoprotein, sequencing of topoisomerase IIα).

Cytotoxicity and Cross-Resistance Assessment
  • Assay: The DIMSCAN (Digital Image Microscopy) cytotoxicity assay is a robust method for this purpose. It is a fluorescence-based assay that quantifies viable cell numbers over a wide dynamic range.

  • Procedure:

    • Seed parental (sensitive) and resistant cell lines in 96-well plates.

    • Treat cells with a serial dilution of this compound and other topoisomerase inhibitors for a defined period (e.g., 72 hours).

    • Stain viable cells with fluorescein diacetate (FDA).

    • Quench background fluorescence with eosin Y.

    • Acquire images and quantify the fluorescence intensity using a digital imaging system.

  • Data Analysis: IC50 values will be calculated from the dose-response curves. The resistance factor (RF) will be determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RF close to 1 indicates a lack of cross-resistance.

Visualizing the Path to Resistance and this compound's Potential Bypass

The following diagrams illustrate the signaling pathways of topoisomerase inhibitors and a proposed experimental workflow for assessing cross-resistance.

Caption: Mechanisms of action for topoisomerase inhibitors and points of resistance.

Cross_Resistance_Workflow start Start: Select Parental Cancer Cell Line develop_resistant Develop Resistant Sublines (Continuous drug exposure) start->develop_resistant characterize Characterize Resistance Mechanisms (Western Blot, Sequencing) develop_resistant->characterize cytotoxicity_assay Perform Cytotoxicity Assays (DIMSCAN) characterize->cytotoxicity_assay data_analysis Calculate IC50 and Resistance Factor (RF) cytotoxicity_assay->data_analysis compare Compare RF of this compound to other inhibitors data_analysis->compare non_cross_resistant Conclusion: Non-Cross-Resistant compare->non_cross_resistant RF ≈ 1 cross_resistant Conclusion: Cross-Resistant compare->cross_resistant RF > 1

Caption: Experimental workflow for assessing cross-resistance.

Conclusion and Future Directions

The unique "pre-activated" nature and the formation of irreversible DNA adducts position this compound as a compelling candidate to overcome clinical resistance to conventional topoisomerase inhibitors. Its mechanism suggests it may bypass resistance mediated by drug efflux pumps and alterations in the topoisomerase II enzyme. While direct comparative data is not yet available, the evidence from its mechanism of action and analogous compounds strongly supports the initiation of comprehensive preclinical studies. The experimental framework outlined in this guide provides a clear path to validating the cross-resistance profile of this compound. Such studies are crucial to unlock the full therapeutic potential of this highly potent agent and to offer new hope for patients with drug-resistant cancers.

References

Investigating the safety profile of Barminomycin I compared to doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety profiles of the novel anthracycline Barminomycin I and the widely used chemotherapeutic agent doxorubicin is crucial for researchers and drug development professionals. While doxorubicin has a well-documented history of clinical use and associated toxicities, comprehensive safety data for this compound remains largely unavailable in publicly accessible literature. This guide provides a comparative overview of the known safety profile of doxorubicin and outlines the necessary experimental investigations required to establish the safety of this compound.

Doxorubicin: A Potent Agent with a Defined Toxicity Profile

Doxorubicin, a cornerstone of many chemotherapy regimens, is known for its significant, dose-limiting toxicities. The primary safety concerns associated with doxorubicin are cardiotoxicity and myelosuppression.

Cardiotoxicity

Doxorubicin-induced cardiotoxicity can manifest as acute effects, such as arrhythmias and pericarditis-myocarditis syndrome, or as chronic, cumulative, dose-dependent cardiomyopathy leading to congestive heart failure. The risk of cardiotoxicity increases significantly with cumulative doses exceeding 400-550 mg/m².

The underlying mechanism of doxorubicin's cardiotoxicity is multifactorial, involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and interference with topoisomerase IIβ in cardiomyocytes.

Myelosuppression

Myelosuppression, the suppression of bone marrow's ability to produce blood cells, is another major dose-limiting toxicity of doxorubicin. This can lead to:

  • Neutropenia: A decrease in neutrophils, increasing the risk of serious infections.

  • Thrombocytopenia: A reduction in platelets, leading to an increased risk of bleeding.

  • Anemia: A decline in red blood cells, causing fatigue and shortness of breath.

The severity of myelosuppression is dose-dependent and typically reversible upon discontinuation of the drug.

This compound: A Potent Analog with an Undefined Safety Profile

This compound is a novel anthracycline that has demonstrated significantly higher in vitro cytotoxicity compared to doxorubicin. Its mechanism of action involves the formation of highly stable DNA adducts. While its enhanced potency is of therapeutic interest, there is a critical lack of publicly available data on its safety profile.

To date, no in vivo studies detailing the cardiotoxicity, myelosuppression, or other potential toxicities of this compound have been published. Therefore, a direct comparison of its safety profile with that of doxorubicin is not currently possible.

Comparative Safety Data

Due to the absence of safety data for this compound, a quantitative comparison with doxorubicin cannot be provided. The following table summarizes the well-established safety data for doxorubicin.

Adverse EffectDoxorubicinThis compound
Cardiotoxicity Cumulative dose-dependent cardiomyopathy, arrhythmias, pericarditis-myocarditis syndrome. Risk increases significantly at cumulative doses > 400-550 mg/m².Not reported
Myelosuppression Dose-limiting neutropenia, thrombocytopenia, and anemia.Not reported
Other Common Adverse Effects Nausea, vomiting, mucositis, alopecia, extravasation-related tissue necrosis.Not reported
Maximum Tolerated Dose (MTD) Varies depending on the regimen and patient population.Not reported
LD50 Varies by animal model and route of administration.Not reported

Experimental Protocols for Safety Assessment

To establish the safety profile of a novel anthracycline like this compound and compare it to doxorubicin, a series of preclinical in vivo studies are essential. These studies should be designed to assess cardiotoxicity and myelosuppression, the two most significant toxicities associated with this class of drugs.

Cardiotoxicity Assessment

A comprehensive evaluation of cardiotoxicity would involve the following:

  • Animal Models: Utilize relevant animal models, such as rats or rabbits, which are known to develop anthracycline-induced cardiomyopathy.

  • Dosing Regimen: Administer this compound and doxorubicin at various dose levels and schedules to determine dose-dependent effects.

  • Cardiac Function Monitoring:

    • Echocardiography: Serial echocardiograms to assess left ventricular ejection fraction (LVEF), fractional shortening, and other parameters of cardiac function.

    • Electrocardiography (ECG): Monitor for arrhythmias and other ECG abnormalities.

  • Biomarkers: Measure serum levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP) as indicators of myocardial injury.

  • Histopathology: Perform histopathological examination of heart tissue to identify cardiomyocyte damage, fibrosis, and other pathological changes.

Myelosuppression Assessment

The evaluation of myelosuppression should include:

  • Animal Models: Typically conducted in mice or rats.

  • Hematological Analysis:

    • Complete Blood Counts (CBC): Perform serial CBCs to monitor white blood cell (WBC), red blood cell (RBC), and platelet counts.

    • Differential Counts: Analyze the different types of white blood cells to specifically assess neutropenia.

  • Bone Marrow Analysis: Histopathological examination of the bone marrow to assess cellularity and the status of hematopoietic precursor cells.

Signaling Pathways and Experimental Workflows

Doxorubicin-Induced Cardiotoxicity Signaling Pathway

Doxorubicin_Cardiotoxicity Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria Top2b Topoisomerase IIβ Doxorubicin->Top2b ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis DNA_Damage DNA Damage Top2b->DNA_Damage DNA_Damage->Apoptosis Cardiac_Dysfunction Cardiac Dysfunction Apoptosis->Cardiac_Dysfunction

Caption: Signaling pathway of doxorubicin-induced cardiotoxicity.

Experimental Workflow for Comparative Cardiotoxicity Assessment

Cardiotoxicity_Workflow cluster_0 In Vivo Study cluster_1 Assessments Animal_Model Animal Model (e.g., Rat, Rabbit) Treatment_Groups Treatment Groups (Vehicle, Doxorubicin, this compound) Animal_Model->Treatment_Groups Dosing Dosing Regimen (Multiple Dose Levels) Treatment_Groups->Dosing Monitoring Serial Monitoring Dosing->Monitoring Termination Study Termination Monitoring->Termination ECHO Echocardiography (LVEF, FS) Monitoring->ECHO ECG ECG Monitoring->ECG Biomarkers Cardiac Biomarkers (Troponins, NPs) Monitoring->Biomarkers Histopathology Heart Histopathology Termination->Histopathology Data_Analysis Data Analysis & Comparison ECHO->Data_Analysis ECG->Data_Analysis Biomarkers->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for in vivo cardiotoxicity assessment.

Experimental Workflow for Comparative Myelosuppression Assessment

Myelosuppression_Workflow cluster_0 In Vivo Study cluster_1 Assessments Animal_Model Animal Model (e.g., Mouse, Rat) Treatment_Groups Treatment Groups (Vehicle, Doxorubicin, this compound) Animal_Model->Treatment_Groups Dosing Dosing Regimen (Multiple Dose Levels) Treatment_Groups->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Termination Study Termination Blood_Sampling->Termination CBC Complete Blood Count (WBC, RBC, Platelets) Blood_Sampling->CBC Differential WBC Differential Blood_Sampling->Differential BM_Histo Bone Marrow Histopathology Termination->BM_Histo Data_Analysis Data Analysis & Comparison CBC->Data_Analysis Differential->Data_Analysis BM_Histo->Data_Analysis

Caption: Experimental workflow for in vivo myelosuppression assessment.

Conclusion

While this compound shows promise as a highly potent anthracycline, its clinical potential cannot be realized without a thorough investigation of its safety profile. The well-documented and significant toxicities of doxorubicin, particularly cardiotoxicity and myelosuppression, set a clear benchmark for the safety assessment of any new anthracycline. The experimental protocols outlined in this guide provide a roadmap for the necessary preclinical studies to elucidate the safety of this compound. Only through such rigorous investigation can a meaningful comparison to doxorubicin be made, ultimately determining if this compound offers a superior therapeutic window with an acceptable safety margin for cancer patients. Researchers are strongly encouraged to conduct and publish such studies to fill the current knowledge gap.

A Head-to-Head Battle of Anthracyclines: Barminomycin I's Formaldehyde-Independent Activation Challenges Doxorubicin's Reign

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, anthracyclines have long been a cornerstone of treatment regimens. Doxorubicin, a well-established member of this class, has been a stalwart in the fight against a multitude of cancers. However, its efficacy is often accompanied by significant side effects and the potential for the development of drug resistance. This has spurred the search for novel anthracycline analogs with improved therapeutic profiles. One such contender is Barminomycin I, a potent derivative that boasts a unique activation mechanism, setting the stage for a compelling comparison with its predecessor, Doxorubicin.

This guide provides a detailed, objective comparison of this compound and Doxorubicin, focusing on their distinct activation pathways, cytotoxic profiles, DNA binding characteristics, and cellular uptake mechanisms. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this compound as a next-generation anticancer agent.

At a Glance: Key Differences in Mechanism and Potency

FeatureThis compoundDoxorubicin
Activation Mechanism Formaldehyde-independent; inherent imine groupRequires metabolic activation; can be formaldehyde-dependent
Cytotoxicity Reportedly 1,000-fold more cytotoxic than DoxorubicinPotent, but generally less so than this compound
DNA Adduct Stability Forms essentially irreversible covalent adducts with DNAForms reversible DNA adducts
DNA Binding Specificity Preferentially binds to 5'-GC-3' sequencesAlso targets 5'-GC-3' sequences

Unraveling the Activation Pathways: A Tale of Two Mechanisms

The fundamental difference between this compound and Doxorubicin lies in their activation mechanisms for forming covalent adducts with DNA, a critical step in their cytotoxic action.

Doxorubicin's Activation: Doxorubicin's mechanism of action is multifaceted, involving intercalation into DNA, inhibition of the topoisomerase II enzyme, and the generation of reactive oxygen species (ROS) that damage cellular components.[1][2][3] For the formation of covalent DNA adducts, Doxorubicin often requires metabolic activation. This can involve a formaldehyde-dependent pathway where formaldehyde acts as a linker, enabling the drug to form a covalent bond with the N2 position of guanine in DNA.

This compound's Inherent Reactivity: In contrast, this compound possesses an inherent structural feature that circumvents the need for external activation by agents like formaldehyde.[4] It contains a pre-formed imine moiety within its structure, which is analogous to the reactive intermediate of Doxorubicin that is formed in the presence of formaldehyde.[4][5] This "built-in" reactivity allows this compound to directly and efficiently form covalent adducts with DNA, specifically at the exocyclic amino group of guanine residues within 5'-GC-3' sequences.[4][5]

Activation_Pathways cluster_Doxorubicin Doxorubicin Activation cluster_Barminomycin This compound Activation Dox Doxorubicin Metabolic_Activation Metabolic Activation (e.g., via Formaldehyde) Dox->Metabolic_Activation Dox_Intermediate Reactive Intermediate Metabolic_Activation->Dox_Intermediate DNA_Dox DNA Adduct (Reversible) Dox_Intermediate->DNA_Dox Binds to Guanine Bar This compound (with inherent imine) DNA_Bar DNA Adduct (Irreversible) Bar->DNA_Bar Directly binds to Guanine MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Add_Drugs Add Serial Dilutions of This compound or Doxorubicin Incubate_1->Add_Drugs Incubate_2 Incubate for 48-72h Add_Drugs->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution Incubate_3->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Cellular_Uptake_Workflow Start Start Culture_Cells Culture Cancer Cells Start->Culture_Cells Incubate_Drug Incubate with This compound or Doxorubicin Culture_Cells->Incubate_Drug Wash_Cells Wash to Remove Unbound Drug Incubate_Drug->Wash_Cells Harvest_Cells Harvest Cells Wash_Cells->Harvest_Cells Analyze_Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Analyze_Flow_Cytometry Quantify_Uptake Quantify Cellular Fluorescence Analyze_Flow_Cytometry->Quantify_Uptake End End Quantify_Uptake->End

References

A Comparative Structural Analysis: Barminomycin I-DNA vs. Doxorubicin-DNA Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, understanding the nuanced interactions between therapeutic agents and their biological targets is paramount. This guide provides a detailed comparative structural analysis of the DNA complexes formed by two anthracycline antibiotics: Barminomycin I and the widely used chemotherapeutic agent, doxorubicin. While both molecules share a common structural scaffold and target DNA, their distinct mechanisms of interaction lead to significant differences in the stability and nature of the resulting DNA adducts, ultimately impacting their biological activity.

This compound distinguishes itself by functioning as a "pre-activated" anthracycline. It possesses an intrinsic imine-containing eight-membered ring that allows it to rapidly and covalently bind to DNA without the need for prior metabolic activation.[1] This is in stark contrast to doxorubicin, which primarily intercalates non-covalently into DNA and requires activation by formaldehyde to form a covalent adduct.[2] This fundamental difference in their reactivity profiles results in a this compound-DNA complex that is essentially irreversible, a key feature contributing to its exceptionally high cytotoxicity, reported to be up to 1,000 times greater than that of doxorubicin.[1]

This guide will delve into the structural details of these drug-DNA complexes, presenting quantitative data on their binding and stability, outlining the experimental protocols used for their characterization, and providing visual representations of their interaction mechanisms.

Quantitative Comparison of DNA Complexation

The interaction of this compound and doxorubicin with DNA can be characterized by both non-covalent and covalent binding events. The following tables summarize the available quantitative data for these interactions.

Table 1: Covalent Adduct Formation and Stability

ParameterThis compound-DNA ComplexDoxorubicin-DNA Complex (in the presence of formaldehyde)
Reaction Type BimolecularTrimolecular (Doxorubicin + Formaldehyde + DNA)
Adduct Type Covalent aminal (N-C-N) linkage to the exocyclic amino group of guanine.[1]Covalent aminal (N-C-N) linkage to the exocyclic amino group of guanine.[2]
Sequence Selectivity High selectivity for 5'-GC-3' sequences.[1]Primarily at the G of 5'-GCN-3' sequences.[2]
Adduct Stability Essentially irreversible; a significant population remains as permanent lesions.[3][4]Labile, with an in vitro half-life of approximately 13-25 hours at 37°C.[4][5]
Heat Stability Virtual interstrand crosslinks are relatively heat stable, with 40% remaining after heating at 90°C for 5 min.[6]Data not available for direct comparison under identical conditions.

Table 2: Non-Covalent Intercalation (Doxorubicin)

ParameterDoxorubicin-DNA Complex
Binding Constant (K) 2.04 × 10⁶ M⁻¹
Binding Mode Intercalation of the planar chromophore between DNA base pairs, primarily at CpG steps.[3][7]
Structural Impact Distortion of the DNA helix.[7]

Structural and Mechanistic Differences

The distinct chemical structures of this compound and doxorubicin dictate their different pathways to DNA modification.

This compound: A Pre-activated Covalent Binder

This compound's structure includes a reactive carbinolamine within an eight-membered ring, which readily equilibrates to a reactive imine. This "built-in" electrophile allows for a direct, bimolecular reaction with the nucleophilic N2 of guanine in the DNA minor groove, forming a highly stable aminal linkage. This covalent bond formation is rapid and occurs at concentrations approximately 50-fold lower than what is required for doxorubicin to form adducts in the presence of excess formaldehyde.[4]

Barminomycin_Mechanism cluster_reaction Barminomycin This compound (Carbinolamine form) Imine Reactive Imine Intermediate Barminomycin->Imine Equilibrium Complex Irreversible Barminomycin-DNA Adduct Imine->Complex Rapid Covalent Bonding (Bimolecular Reaction) DNA DNA (5'-GC-3' sequence) DNA->Complex

This compound's bimolecular reaction with DNA.
Doxorubicin: Intercalation and Formaldehyde-Mediated Covalent Adduct Formation

Doxorubicin's primary interaction with DNA is through non-covalent intercalation, where its planar anthracycline ring system inserts between the DNA base pairs. Covalent bond formation is a secondary, conditional event that requires the presence of formaldehyde. Formaldehyde acts as a bridge, reacting first with the amino sugar of doxorubicin to form a reactive Schiff base, which then attacks the N2 of guanine. This trimolecular reaction is less efficient and results in a more labile adduct compared to that of this compound.

Doxorubicin_Mechanism cluster_activation cluster_adduct_formation Doxorubicin Doxorubicin Intercalation Non-covalent Intercalation Complex Doxorubicin->Intercalation SchiffBase Reactive Schiff Base Doxorubicin->SchiffBase Formaldehyde Formaldehyde Formaldehyde->SchiffBase Adduct Labile Doxorubicin-DNA Adduct SchiffBase->Adduct Covalent Bonding (Trimolecular Reaction) DNA DNA DNA->Intercalation DNA->Adduct

Doxorubicin's trimolecular reaction with DNA.

Experimental Protocols

The characterization of these drug-DNA complexes relies on a suite of sophisticated biophysical and structural biology techniques.

X-ray Crystallography for Doxorubicin-DNA Complex
  • Objective: To determine the three-dimensional structure of the doxorubicin-DNA complex at atomic resolution.

  • Methodology:

    • Sample Preparation: Synthesize and purify a specific DNA oligonucleotide sequence (e.g., d(CGATCG)). Co-crystallize the DNA with doxorubicin.

    • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitating agents) to obtain single crystals of the drug-DNA complex.

    • Data Collection: Mount the crystal and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. A molecular model is built into the electron density and refined to yield the final structure. The structures of doxorubicin complexed with d(CGATCG) have been solved at resolutions of 1.5-1.7 Å.[3]

NMR Spectroscopy for Barminomycin-DNA Complex
  • Objective: To elucidate the three-dimensional structure of the this compound-DNA adduct in solution.

  • Methodology:

    • Sample Preparation: Synthesize and purify a target DNA oligonucleotide. React the DNA with this compound to form the covalent adduct. Purify the adduct.

    • NMR Data Acquisition: Dissolve the adduct in a suitable buffer and acquire a series of 2D NMR spectra (e.g., NOESY, COSY, TOCSY). Nuclear Overhauser Effect (NOE) data is particularly crucial as it provides distance constraints between protons that are close in space.

    • Structure Calculation: Assign the NMR resonances to specific protons in the complex. Use the NOE-derived distance constraints, along with other experimental and theoretical constraints, as input for molecular modeling programs to calculate an ensemble of structures consistent with the data. A 3D model of the Barminomycin-DNA complex has been defined using 307 NOE distance constraints.[1]

In Vitro Transcription Assay for Adduct Stability
  • Objective: To assess the stability and persistence of drug-DNA adducts by measuring their ability to block the progression of RNA polymerase.

  • Methodology:

    • Template Preparation: Prepare a DNA template containing a promoter sequence for RNA polymerase.

    • Adduct Formation: Incubate the DNA template with the drug (this compound or doxorubicin with formaldehyde) for a defined period to allow adduct formation.

    • Transcription Initiation: Add RNA polymerase and ribonucleotides to initiate transcription.

    • Elongation and Analysis: Allow transcription to proceed for various time points. Stop the reactions and analyze the RNA transcripts by gel electrophoresis. The presence of stable adducts will cause the polymerase to stall, resulting in truncated RNA transcripts. The disappearance of these truncated products over time indicates the lability of the adducts.

Experimental_Workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_transcription Transcription Assay X1 Co-crystallization of Doxorubicin and DNA X2 X-ray Diffraction X1->X2 X3 Structure Solution X2->X3 Result Structural & Stability Data X3->Result N1 Formation of Barminomycin-DNA Adduct N2 2D NMR Data (NOESY) N1->N2 N3 Structure Calculation N2->N3 N3->Result T1 Drug-DNA Adduct Formation on Template T2 In Vitro Transcription T1->T2 T3 Gel Electrophoresis T2->T3 T3->Result

Workflow for key experimental techniques.

Conclusion

The structural and mechanistic disparities between the this compound-DNA and doxorubicin-DNA complexes are profound. This compound's inherent reactivity leads to the rapid formation of a highly stable, irreversible covalent adduct with DNA, which is a likely contributor to its potent cytotoxic effects. In contrast, doxorubicin's covalent interaction is a more complex, less efficient process that yields a labile adduct, with its primary mode of action often being attributed to topoisomerase II poisoning through non-covalent intercalation. For drug development professionals, the "pre-activated" nature of this compound offers a compelling model for designing next-generation anthracyclines with potentially enhanced efficacy and altered resistance profiles. The detailed understanding of these interactions at a molecular level, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of more effective and targeted cancer therapies.

References

Safety Operating Guide

Safe Disposal of Barminomycin I: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Barminomycin I, a potent cytotoxic agent, is critical to ensure the safety of laboratory personnel and the protection of the environment. Adherence to established protocols for handling hazardous materials is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

This compound, like other cytotoxic drugs, is considered hazardous.[1] All personnel handling this compound or its waste byproducts must receive adequate training on safe handling procedures.[1] Personal protective equipment (PPE) is mandatory and should be disposed of as cytotoxic waste after use.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves2 pairs of chemo-protectant, powder-free gloves
GownLong-sleeved, impermeable, with cuffed sleeves
Eye and Face ProtectionSafety goggles or a full-face shield
Respiratory ProtectionA properly fitted respirator (e.g., N95 or higher)

Step-by-Step Disposal Procedure

The primary methods for cytotoxic waste disposal are incineration or chemical neutralization.[1] All materials that have come into contact with this compound must be treated as cytotoxic waste.[1]

  • Segregation: Immediately segregate all this compound waste from other laboratory waste streams.[1] This includes empty vials, syringes, needles, contaminated labware, and used PPE.

  • Waste Containment:

    • Sharps: Dispose of all needles, syringes, and other sharp objects contaminated with this compound in a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[1][2] These containers are typically red.[1]

    • Non-Sharps Solid Waste: Place all non-sharp solid waste, such as vials, contaminated gloves, gowns, and labware, into a leak-proof, sealable plastic bag or container clearly marked with the cytotoxic symbol.[1][2] This container should also be red.[1]

    • Liquid Waste: If chemical neutralization is the chosen method, follow established and validated laboratory protocols for the specific agent. If incineration is used, aspirate liquid waste into a sealed, break-resistant container labeled for cytotoxic liquid waste. Do not dispose of liquid cytotoxic waste down the drain.

  • Decontamination of Work Surfaces: All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. Use a designated deactivating solution, following the manufacturer's instructions.

  • Storage and Transport: Store cytotoxic waste in a secure, designated area with restricted access. Transportation of cytotoxic waste must comply with local, state, and national regulations for hazardous materials.[3]

  • Final Disposal: Arrange for a licensed hazardous waste contractor to collect and transport the cytotoxic waste for final disposal, typically via high-temperature incineration.

Experimental Protocol: General Chemical Neutralization

  • Preparation: Work in a certified chemical fume hood and wear all required PPE.

  • Reagent: Prepare a 10% sodium hypochlorite (bleach) solution.

  • Procedure:

    • For liquid waste, slowly add the 10% sodium hypochlorite solution to the this compound solution in a 1:10 ratio (drug to bleach).

    • Allow the mixture to react for at least 24 hours to ensure complete degradation.

    • For spills, absorb the spill with an inert material, then saturate the material with the 10% sodium hypochlorite solution and let it stand for 24 hours.

  • Disposal of Treated Waste: After neutralization, the resulting solution may still be subject to hazardous waste regulations. Consult your institution's environmental health and safety office for proper disposal procedures of the neutralized waste.

Logical Workflow for this compound Disposal

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Cytotoxic Waste ppe->segregate sharps Sharps Waste segregate->sharps non_sharps Non-Sharps Solid Waste segregate->non_sharps liquid Liquid Waste segregate->liquid sharps_container Place in Labeled Cytotoxic Sharps Container sharps->sharps_container non_sharps_container Place in Labeled Cytotoxic Waste Bag/Container non_sharps->non_sharps_container neutralize Chemical Neutralization (if applicable) liquid->neutralize Option 1 incinerate_liquid Collect for Incineration liquid->incinerate_liquid Option 2 storage Store in Secure Designated Area sharps_container->storage non_sharps_container->storage neutralize->storage incinerate_liquid->storage transport Transport by Licensed Contractor storage->transport end Final Disposal (Incineration) transport->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Barminomycin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of Barminomycin I. As a potent anthracycline antibiotic, this compound is classified as a cytotoxic agent and requires stringent handling to mitigate exposure risks.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a cytotoxic compound, meaning it is toxic to cells.[4] Occupational exposure can lead to significant health risks, including skin irritation, allergic reactions, and potential long-term effects such as carcinogenicity, mutagenicity, and reproductive toxicity.[4][5][6] Therefore, minimizing exposure is paramount.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Change outer glove immediately upon contamination.
Gown Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[7]Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a face shield.Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form or when there is a risk of aerosolization.[8]Prevents inhalation of hazardous particles.

Safe Handling and Operational Workflow

All handling of this compound, especially in its powdered form, should be conducted within a certified biological safety cabinet (BSC) or a designated containment isolator to prevent aerosolization and environmental contamination.

Experimental Workflow for Safe Handling of this compound

Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling in BSC cluster_cleanup Post-Handling & Decontamination prep_area Enter designated handling area don_ppe Don appropriate PPE (Table 1) prep_area->don_ppe prep_bsc Prepare Biological Safety Cabinet (BSC) don_ppe->prep_bsc gather_materials Gather all necessary materials prep_bsc->gather_materials weigh Weigh powdered this compound gather_materials->weigh Inside BSC reconstitute Reconstitute or dilute weigh->reconstitute aliquot Aliquot for experimental use reconstitute->aliquot decontaminate_bsc Decontaminate BSC surfaces aliquot->decontaminate_bsc After handling doff_ppe Doff PPE in correct order decontaminate_bsc->doff_ppe dispose_waste Dispose of all waste in designated cytotoxic waste containers doff_ppe->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and decontaminate the area.

Table 2: Spill Response Protocol for this compound

StepAction
1. Evacuate Immediately alert others and evacuate the immediate area of the spill.
2. Secure Secure the area and post warning signs to prevent entry.
3. PPE Don appropriate PPE, including a respirator, from a spill kit.
4. Contain Cover the spill with absorbent pads from the spill kit, working from the outside in.
5. Decontaminate Decontaminate the area using an appropriate deactivating solution (e.g., sodium hypochlorite solution), followed by a rinse with water.
6. Dispose All materials used for cleanup must be disposed of as cytotoxic waste.[4]

Spill Response Logic

Diagram 2: this compound Spill Response spill Spill Occurs alert Alert personnel & Evacuate Area spill->alert secure Secure Area & Post Warnings alert->secure don_ppe Don Spill Response PPE secure->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain decontaminate Decontaminate Spill Area contain->decontaminate dispose Dispose of Contaminated Materials as Cytotoxic Waste decontaminate->dispose report Report Incident dispose->report Diagram 3: this compound Disposal Pathway cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal sharps Contaminated Sharps sharps_bin Purple-Lidded Sharps Container sharps->sharps_bin solid Contaminated Solid Waste solid_bin Yellow Cytotoxic Waste Bag/Bin solid->solid_bin liquid Contaminated Liquid Waste liquid_container Labeled Liquid Waste Container liquid->liquid_container licensed_collection Collection by Licensed Hazardous Waste Vendor sharps_bin->licensed_collection solid_bin->licensed_collection liquid_container->licensed_collection incineration High-Temperature Incineration licensed_collection->incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barminomycin I
Reactant of Route 2
Reactant of Route 2
Barminomycin I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.